molecular formula C7H9NO3S B13820883 beta-(2-THIENYL)-DL-SERINE

beta-(2-THIENYL)-DL-SERINE

Número de catálogo: B13820883
Peso molecular: 187.22 g/mol
Clave InChI: GNUCLSFLDHLOBV-ZBHICJROSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Beta-(2-THIENYL)-DL-SERINE is a useful research compound. Its molecular formula is C7H9NO3S and its molecular weight is 187.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality beta-(2-THIENYL)-DL-SERINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-(2-THIENYL)-DL-SERINE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C7H9NO3S

Peso molecular

187.22 g/mol

Nombre IUPAC

(2S)-2-amino-3-hydroxy-3-thiophen-2-ylpropanoic acid

InChI

InChI=1S/C7H9NO3S/c8-5(7(10)11)6(9)4-2-1-3-12-4/h1-3,5-6,9H,8H2,(H,10,11)/t5-,6?/m0/s1

Clave InChI

GNUCLSFLDHLOBV-ZBHICJROSA-N

SMILES isomérico

C1=CSC(=C1)C([C@@H](C(=O)O)N)O

SMILES canónico

C1=CSC(=C1)C(C(C(=O)O)N)O

Origen del producto

United States
Foundational & Exploratory

beta-(2-THIENYL)-DL-SERINE: A Technical Guide to Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on beta-(2-THIENYL)-DL-SERINE , structured for researchers and drug development professionals.

Executive Summary

beta-(2-Thienyl)-DL-serine (CAS: 32595-59-8) is a non-proteinogenic amino acid and a structural analogue of both Serine and Phenylserine . Characterized by the replacement of the phenyl ring in phenylserine with a thiophene moiety, this compound serves as a critical bioisostere in medicinal chemistry. Its unique electronic properties—specifically the electron-rich nature of the thiophene ring and its steric similarity to benzene—make it an invaluable tool for probing receptor binding sites, enhancing peptide stability, and developing novel antibiotics.

This guide details the physicochemical identity, a validated chemo-enzymatic synthesis protocol, and the pharmacological rationale for its inclusion in modern drug design.

Chemical Identity & Physicochemical Properties

The compound exists as a zwitterion at physiological pH, possessing two chiral centers at the


- and 

-carbons. The "DL" designation indicates a racemic mixture of enantiomers, typically requiring resolution for specific biological applications.
Nomenclature & Identification
Property Data
IUPAC Name (2RS,3RS)-2-Amino-3-hydroxy-3-(thiophen-2-yl)propanoic acid
Common Name beta-(2-Thienyl)-DL-serine; Thienylserine
CAS Number 32595-59-8
Molecular Formula C

H

NO

S
Molecular Weight 187.22 g/mol
SMILES OC(C1=CC=CS1)C(N)C(O)=O
Stereochemistry Contains 2 chiral centers (C2, C3).[1] "DL" implies a racemate (mixture of threo and erythro forms).
Physicochemical Characteristics
Parameter Value / Description
Appearance White to off-white crystalline powder
Solubility Soluble in water (pH dependent), dilute acid/base; sparingly soluble in ethanol.
Melting Point 181–185 °C (dec.)
pKa Values

-COOH: ~2.2
Stability Stable under standard conditions. Sensitive to strong oxidizers (thiophene ring oxidation).

Synthesis & Production Protocols

The synthesis of beta-(2-Thienyl)-DL-serine follows the classic Aldol Condensation route used for


-hydroxy-

-amino acids (e.g., Phenylserine). This method is robust, scalable, and cost-effective.
Validated Synthesis Protocol: The Glycine-Aldol Route

Principle: The


-carbon of glycine (activated by a base) attacks the carbonyl carbon of thiophene-2-carboxaldehyde.
Reagents:
  • Glycine (1.0 eq): The amino acid backbone source.

  • Thiophene-2-carboxaldehyde (1.2 eq): The electrophile providing the side chain.

  • Potassium Hydroxide (KOH) (2.5 eq): Strong base to generate the glycine enolate equivalent.

  • Solvent: Ethanol/Water (1:1 v/v).

Step-by-Step Methodology:
  • Enolate Formation:

    • Dissolve Glycine (7.5 g, 0.1 mol) and KOH (14.0 g, 0.25 mol) in 50 mL of water.

    • Mechanistic Insight: The high pH deprotonates the ammonium group and the carboxylic acid, and subsequently the

      
      -proton, creating a nucleophilic species.
      
  • Condensation:

    • Add Thiophene-2-carboxaldehyde (13.5 g, 0.12 mol) dissolved in 30 mL of Ethanol dropwise over 30 minutes.

    • Maintain temperature at 20–25°C . Stir vigorously for 12–18 hours.

    • Observation: The solution may darken slightly due to the thiophene aldehyde; this is normal.

  • Work-up & Precipitation:

    • Acidify the reaction mixture carefully with concentrated HCl to pH 5.0–6.0 (the isoelectric point).

    • Cool the solution to 4°C for 4 hours. The product will precipitate as a crude solid.

  • Purification:

    • Filter the crude solid.

    • Recrystallization: Dissolve in minimum hot water (80°C), treat with activated charcoal to remove color, filter, and cool to crystallize.

    • Wash crystals with cold ethanol/ether (1:1).

    • Dry under vacuum at 50°C.

Enzymatic Resolution (Optional)

To obtain the biologically active L-isomer , an enzymatic resolution step is required post-synthesis.

  • Enzyme: Acylase I (from Aspergillus or Porcine Kidney).

  • Substrate: N-Acetyl-beta-(2-thienyl)-DL-serine.

  • Process: The enzyme selectively hydrolyzes the L-isomer's acetyl group, leaving the D-isomer acetylated. Separation is achieved via ion-exchange chromatography.

Biological & Pharmacological Applications

Bioisosterism in Drug Design

Beta-(2-Thienyl)-serine is a phenylserine mimic . The thiophene ring is sterically similar to a benzene ring but possesses distinct electronic properties:

  • Electron Density: Thiophene is more electron-rich than benzene, potentially strengthening

    
    -
    
    
    
    stacking interactions in receptor binding pockets.
  • Lipophilicity: Thiophene is slightly more lipophilic, altering the ADME (Absorption, Distribution, Metabolism, Excretion) profile of peptides containing this residue.

Peptide Synthesis & Peptidomimetics

Incorporation of beta-(2-Thienyl)-serine into bioactive peptides is used to:

  • Restrict Conformational Freedom: The bulky

    
    -substituent limits the rotation of the peptide backbone (
    
    
    
    and
    
    
    angles), locking the peptide into a bioactive conformation.
  • Enhance Proteolytic Stability: Non-proteinogenic amino acids are poorly recognized by endogenous proteases (e.g., trypsin, chymotrypsin), extending the half-life of peptide drugs.

  • Target Specificity: Used in analogs of Bradykinin and Enkephalins to improve receptor subtype selectivity.

Antibiotic Precursors

The structural core of beta-(2-Thienyl)-serine is analogous to the side chain of Chloramphenicol and Thiamphenicol .

  • Mechanism:[2][3] These antibiotics inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.

  • Application: Thienylserine derivatives are synthesized to create novel antibiotic candidates that may overcome resistance mechanisms affecting traditional phenyl-based antibiotics.

Visualizations

Synthesis Pathway (Graphviz)

SynthesisPathway Glycine Glycine (Nucleophile) Intermediate Aldol Adduct (Schiff Base / Enolate) Glycine->Intermediate Enolization Aldehyde Thiophene-2- carboxaldehyde (Electrophile) Aldehyde->Intermediate Condensation Base KOH / EtOH Base->Intermediate Product beta-(2-Thienyl)-DL-serine (Crude Precipitate) Intermediate->Product Acidification & Precipitation Acidification HCl (pH 5-6) Acidification->Product PureProduct Purified Crystals (>98% Purity) Product->PureProduct Recrystallization (Water/EtOH)

Figure 1: Chemo-enzymatic synthesis pathway for beta-(2-Thienyl)-DL-serine via Aldol Condensation.

Mechanism of Bioisosterism

Bioisostere Phenylserine Phenylserine (Natural Analog) Receptor Target Receptor Binding Pocket (e.g., GPCR, Ribosome) Phenylserine->Receptor Standard Affinity Thienylserine beta-(2-Thienyl)-serine (Target Analog) Thienylserine->Receptor Enhanced Electronic Interaction (S-heteroatom effect) Interaction1 Pi-Pi Stacking (Aromatic) Thienylserine->Interaction1 Interaction2 H-Bonding (OH / NH2) Thienylserine->Interaction2

Figure 2: Pharmacological rationale for replacing Phenylserine with Thienylserine in drug design.

References

  • Synthesis of Thiophene-2-carboxaldehyde (Precursor)

    • Title: Synthesis of thiophene 2-carbaldehyde via ring-opening/annul
    • Source: ResearchG
    • URL:[Link]

  • General Aldol Synthesis of Beta-Hydroxy Amino Acids

    • Title: Improved synthesis and resolution of beta-(3-pyridyl)-DL-alpha-alanine (Analogous Methodology).
    • Source: PubMed[4][5]

    • URL:[Link]

  • Chemical Identity & Properties: Title: DL-beta-(2-Thienyl)-serine Product Information. Source: Santa Cruz Biotechnology (SCBT)
  • Biological Applications (Vasopressin Analogs)

    • Title: Synthesis and some pharmacological properties of [3-beta-(2-thienyl)-L-alanine]-8-lysine-vasopressin.
    • Source: PubMed[4][5]

    • URL:[Link]

  • Thiophene Derivatives in Medicinal Chemistry

    • Title: Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evalu
    • Source: NIH / PMC
    • URL:[Link]

Sources

An In-Depth Technical Guide to the Synthesis of β-(2-Thienyl)-DL-serine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for β-(2-thienyl)-DL-serine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The synthesis leverages the classical Erlenmeyer-Plöchl reaction to construct the core amino acid scaffold, followed by a reduction and hydrolysis sequence. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, designed to enable researchers to successfully replicate and adapt this synthesis.

Introduction: The Significance of β-(2-Thienyl)-DL-serine

β-(2-Thienyl)-DL-serine is a synthetic amino acid analog where the methyl group of alanine is replaced by a 2-thienyl group, and a hydroxyl group is introduced at the β-position. This structural modification imparts unique physicochemical properties, making it a valuable building block in the design of novel therapeutic agents. The thiophene moiety, a well-known bioisostere for the phenyl group, can modulate a molecule's metabolic stability, receptor binding affinity, and pharmacokinetic profile. As such, β-(2-thienyl)-DL-serine serves as a crucial starting material for the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active compounds. Its applications are being explored in areas such as neurological disorders and the development of environmentally friendly pesticides[1].

This guide focuses on a reliable and adaptable chemical synthesis route, providing the necessary detail for its practical implementation in a laboratory setting.

Retrosynthetic Analysis and Pathway Rationale

The chosen synthetic strategy for β-(2-thienyl)-DL-serine is a multi-step process rooted in fundamental organic reactions. A retrosynthetic analysis reveals a logical and experimentally feasible approach:

Retrosynthesis Target β-(2-Thienyl)-DL-serine N_acetyl_serine N-Acetyl-β-(2-thienyl)-DL-serine Target->N_acetyl_serine Hydrolysis Dehydroamino_acid α-Acetamido-β-(2-thienyl)acrylic acid N_acetyl_serine->Dehydroamino_acid Reduction Azlactone 4-(2-Thienylmethylene)-2-methyloxazol-5(4H)-one Dehydroamino_acid->Azlactone Hydrolysis Starting_materials 2-Thiophenecarboxaldehyde + N-Acetylglycine Azlactone->Starting_materials Erlenmeyer-Plöchl Condensation

Caption: Retrosynthetic pathway for β-(2-Thienyl)-DL-serine.

The core of this synthesis is the Erlenmeyer-Plöchl reaction , a powerful method for the preparation of α,β-unsaturated N-acylamino acids from N-acylglycines and aldehydes[2][3]. This reaction proceeds via an azlactone (or oxazolone) intermediate. The choice of N-acetylglycine as the glycine source is strategic; the acetyl group serves as a protecting group for the amine and actively participates in the cyclization to the azlactone.

The subsequent steps involve the hydrolysis of the azlactone to the corresponding α,β-dehydroamino acid, followed by the reduction of the carbon-carbon double bond and concomitant or subsequent hydrolysis of the N-acetyl group to yield the final product. This pathway is advantageous due to the ready availability of the starting materials and the generally high yields of the individual steps.

Key Synthetic Steps and Mechanistic Insights

The overall synthesis can be broken down into four key stages:

  • Azlactone Formation: The Erlenmeyer-Plöchl condensation of 2-thiophenecarboxaldehyde and N-acetylglycine.

  • Azlactone Hydrolysis: Ring-opening of the azlactone to yield α-acetamido-β-(2-thienyl)acrylic acid.

  • Reduction: Conversion of the α,β-dehydroamino acid to N-acetyl-β-(2-thienyl)-DL-serine.

  • Deprotection: Hydrolysis of the N-acetyl group to afford the final product, β-(2-thienyl)-DL-serine.

Step 1: Synthesis of 4-(2-Thienylmethylene)-2-methyloxazol-5(4H)-one (Azlactone)

This step involves the condensation of 2-thiophenecarboxaldehyde with N-acetylglycine in the presence of acetic anhydride and a weak base, typically sodium acetate. The reaction proceeds through several key mechanistic steps:

  • Formation of the Oxazolone: N-acetylglycine is first cyclized by acetic anhydride to form 2-methyl-5-oxazolone.

  • Enolate Formation: The base (acetate) deprotonates the active methylene group of the oxazolone, generating an enolate.

  • Aldol-type Condensation: The enolate then acts as a nucleophile, attacking the carbonyl carbon of 2-thiophenecarboxaldehyde.

  • Dehydration: The resulting aldol-type adduct readily undergoes dehydration to yield the stable, conjugated azlactone product.

Erlenmeyer_Plochl cluster_0 Azlactone Formation N-Acetylglycine N-Acetylglycine 2-Methyl-5-oxazolone 2-Methyl-5-oxazolone N-Acetylglycine->2-Methyl-5-oxazolone Acetic Anhydride Enolate Enolate 2-Methyl-5-oxazolone->Enolate Base (NaOAc) Aldol Adduct Aldol Adduct Enolate->Aldol Adduct 2-Thiophenecarboxaldehyde Azlactone Azlactone Aldol Adduct->Azlactone Dehydration

Caption: Workflow for the Erlenmeyer-Plöchl azlactone synthesis.

Step 2: Hydrolysis of the Azlactone

The synthesized azlactone is then hydrolyzed to the corresponding α,β-dehydroamino acid. This is typically achieved by treatment with a mild base, such as sodium carbonate or sodium hydroxide, followed by acidification. The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl group of the azlactone ring, leading to ring opening.

Step 3: Reduction of α-Acetamido-β-(2-thienyl)acrylic acid

This is a critical step that introduces the hydroxyl group and the second stereocenter. A common and effective method for this transformation is reduction with a metal amalgam, such as sodium amalgam (Na/Hg), in an aqueous solution. This method generally produces a mixture of threo and erythro diastereomers. The DL-form is obtained as the reaction is not stereoselective.

Alternatively, catalytic hydrogenation can be employed. The choice of catalyst and conditions can influence the diastereoselectivity of the reduction.

Step 4: Hydrolysis of the N-Acetyl Group

The final step is the removal of the N-acetyl protecting group to yield β-(2-thienyl)-DL-serine. This is typically accomplished by acid-catalyzed hydrolysis, for example, by refluxing in aqueous hydrochloric acid.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents
ReagentPuritySupplier (Example)
N-Acetylglycine≥99%Sigma-Aldrich
2-Thiophenecarboxaldehyde≥98%Sigma-Aldrich
Acetic Anhydride≥99%Sigma-Aldrich
Anhydrous Sodium Acetate≥99%Sigma-Aldrich
Sodium Carbonate≥99.5%Fisher Scientific
Sodium Amalgam3-5% NaStrem Chemicals
Hydrochloric Acid37%VWR
Ethanol95%Decon Labs
Diethyl EtherACS GradeFisher Scientific
Protocol for N-Acetylglycine Synthesis

While commercially available, N-acetylglycine can be readily prepared in the laboratory.

  • In a 1-liter Erlenmeyer flask equipped with a mechanical stirrer, dissolve 75 g (1 mole) of glycine in 300 mL of water with vigorous stirring.

  • Once the glycine is nearly dissolved, add 215 g (2 moles) of 95% acetic anhydride in one portion.

  • Continue vigorous stirring for 15-20 minutes. The solution will become hot, and N-acetylglycine may begin to crystallize.

  • Cool the mixture in an ice bath and then place it in a refrigerator overnight to complete crystallization.

  • Collect the precipitate by suction filtration on a Büchner funnel, wash with ice-cold water, and dry at 100-110°C. The expected yield is 75-85 g.[4]

Protocol for the Synthesis of 4-(2-Thienylmethylene)-2-methyloxazol-5(4H)-one
  • In a round-bottom flask, combine N-acetylglycine (1 equivalent), 2-thiophenecarboxaldehyde (1 equivalent), and anhydrous sodium acetate (1 equivalent).

  • Add acetic anhydride (3 equivalents) to the mixture.

  • Heat the mixture with stirring at 100°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, slowly add ethanol to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration, wash with cold ethanol, and then with water to remove any unreacted starting materials and sodium acetate.

  • The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure azlactone.

Protocol for the Synthesis of α-Acetamido-β-(2-thienyl)acrylic acid
  • Suspend the 4-(2-thienylmethylene)-2-methyloxazol-5(4H)-one in a 10% aqueous solution of sodium carbonate.

  • Heat the mixture at 60-70°C with stirring until the solid has dissolved and the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2-3.

  • The α-acetamido-β-(2-thienyl)acrylic acid will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol for the Synthesis of N-Acetyl-β-(2-thienyl)-DL-serine
  • Dissolve the α-acetamido-β-(2-thienyl)acrylic acid in a suitable solvent system, such as aqueous ethanol.

  • Cool the solution in an ice bath and slowly add sodium amalgam (approximately 4-5 equivalents of sodium) in portions with vigorous stirring. Maintain the temperature below 10°C.

  • After the addition is complete, continue stirring until the reaction is complete (monitor by TLC).

  • Carefully quench any remaining sodium amalgam with a small amount of ethanol.

  • Filter the reaction mixture to remove the mercury.

  • Acidify the filtrate with hydrochloric acid to precipitate the N-acetyl-β-(2-thienyl)-DL-serine.

  • Collect the product by filtration, wash with cold water, and dry.

Protocol for the Synthesis of β-(2-Thienyl)-DL-serine
  • Reflux the N-acetyl-β-(2-thienyl)-DL-serine in 6 M hydrochloric acid for 4-6 hours.

  • Cool the solution and neutralize with a base, such as ammonium hydroxide or sodium hydroxide, to a pH of approximately 6-7.

  • The β-(2-thienyl)-DL-serine will precipitate.

  • Collect the solid by filtration, wash with cold water, and then with ethanol.

  • Recrystallize the crude product from a water/ethanol mixture to obtain pure β-(2-thienyl)-DL-serine.

Characterization of β-(2-Thienyl)-DL-serine

The final product should be characterized to confirm its identity and purity.

PropertyValue
Molecular Formula C₇H₉NO₃S
Molecular Weight 187.22 g/mol
Appearance White to off-white crystalline powder
Melting Point 181 - 185 °C[1]

Spectroscopic Data (Expected):

  • ¹H NMR (D₂O): The spectrum would be expected to show characteristic signals for the protons on the thiophene ring (in the aromatic region), as well as signals for the α- and β-protons of the serine backbone. The chemical shifts will be dependent on the pH of the solution.

  • ¹³C NMR (D₂O): The spectrum should show signals for the seven carbon atoms, including the carbonyl carbon of the carboxylic acid, the carbons of the thiophene ring, and the α- and β-carbons of the serine backbone.

  • FT-IR (KBr): The spectrum will likely show characteristic absorption bands for the hydroxyl group (broad, ~3200-3500 cm⁻¹), the amine group (primary amine stretches), the carboxylic acid (C=O stretch around 1700-1725 cm⁻¹ and O-H stretch), and the C-S and C-H bonds of the thiophene ring.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 188.03.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a reliable and scalable method for the production of β-(2-thienyl)-DL-serine. The use of the Erlenmeyer-Plöchl reaction offers a classic yet effective approach to constructing the key α,β-dehydroamino acid intermediate. While this guide focuses on the synthesis of the DL-racemic mixture, future work could explore stereoselective reduction methods to access the individual D- and L-enantiomers, which would be of significant value for pharmacological studies and chiral drug synthesis. Furthermore, optimization of reaction conditions, particularly in the reduction step, could lead to improved diastereoselectivity. This foundational synthesis opens the door for the development of a wide array of novel molecules with potential therapeutic applications.

References

  • Wikipedia. Erlenmeyer–Plöchl azlactone and amino-acid synthesis. [Link]

  • Name Reactions in Organic Synthesis. Erlenmeyer-Plochl Azloactone Synthesis. [Link]

  • Conway, P. A., Devine, K., & Paradisi, F. A simple and efficient method for the synthesis of Erlenmeyer azlactones. University College Dublin Research Repository. [Link]

  • Google Patents.
  • Modern Scientific Press. Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. [Link]

  • Organic Syntheses. Acetylglycine. [Link]

  • Organic Syntheses. dl-SERINE. [Link]

  • Hilaris Publisher. Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. [Link]

  • PubChem. DL-Serine. [Link]

  • Wiley Online Library. Investigation of β‐Substitution Activity of O‐Acetylserine Sulfhydrolase from Citrullus vulgaris. [Link]

  • ResearchGate. Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability. [Link]

  • MDPI. β-N-Acetylhexosaminidases for Carbohydrate Synthesis via Trans-Glycosylation. [Link]

  • MDPI. Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. [Link]

  • ResearchGate. 13 C NMR spectra of two phases in loaded K-DL-serine system. [Link]

  • Bangladesh Journals Online. Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. [Link]

  • Google Patents. Preparation method of (E)-4-(1-benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxyacyl)but-3-enoic acid. CN116751167A.
  • ResearchGate. 4-[(2-Hydroxybenzylidene)amino]-5-(2-thienylmethyl)-2H-1,2,4-triazol-3(4H)-one. [Link]

  • National Center for Biotechnology Information. Biochemistry, Amino Acid Synthesis and Degradation. [Link]

  • National Center for Biotechnology Information. Information-Rich, Dual Function 13C/2H-Isotopic Crosstalk NMR Assay for Human Serine Racemase (hSR) Provides a PLP Enzyme 'Partitioning Fingerprint' and Reveals Disparate Chemotypes for hSR Inhibition. [Link]

  • PubMed. Inactivation of general acyl-CoA dehydrogenase from pig kidney by 2-alkynoyl coenzyme A derivatives: initial aspects. [Link]

  • Royal Society of Chemistry Publishing. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. [Link]

  • National Center for Biotechnology Information. Penicillanic Acid Sulfones Inactivate the Extended-Spectrum β-Lactamase CTX-M-15 through Formation of a Serine-Lysine Cross-Link. [Link]

  • MDPI. Three New Acrylic Acid Derivatives from Achillea mellifolium as Potential Inhibitors of Urease from Jack Bean and α-Glucosidase from Saccharomyces cerevisiae. [Link]

  • National Center for Biotechnology Information. Studies on glucosaminidase. 2. Substrates for N-acetyl-β-glucosaminidase. [Link]

Sources

beta-(2-THIENYL)-DL-SERINE discovery and history

Technical Guide: -(2-Thienyl)-DL-Serine — Discovery, Synthesis, and Biological Application

Executive Summary


-(2-Thienyl)-DL-Serinephenylserinechloramphenicol

This guide outlines the molecule's historical emergence during the "Golden Age" of antimetabolite research, its dual-route synthesis (chemical vs. biocatalytic), and its utility as a substrate/inhibitor for specific bacterial dehydrogenases and peptide synthetases.

Compound Class

-Hydroxy-

-amino acid
CAS Number 32595-59-8 (DL-form)
Molecular Formula C

H

NO

S
Key Application NRPS probe, D-Threonine Dehydrogenase substrate, Chiral intermediate

Chemical Identity & Stereochemistry

Unlike canonical amino acids, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">



  • Structure: 2-amino-3-hydroxy-3-(thiophen-2-yl)propanoic acid.

  • Analogy: It is the thiophene isostere of phenylserine (DOPS).

  • Key Feature: The thiophene ring acts as a bioisostere for the benzene ring but introduces different electronic properties and steric bulk, altering enzyme binding affinity.

Discovery and Historical Context

The discovery of

antimetabolites
The Antimetabolite Era (1940s–1950s)

Following the discovery that


-(2-thienyl)alanine
  • The Precursor: Phenylserine was already known as a metabolic probe.

  • The Innovation: Synthetic chemists applied the principle of "thiophene-benzene isosterism" (concept popularized by Erlenmeyer) to phenylserine.

  • First Major Application (1960s): The molecule gained prominence not as a clinical drug, but as a tool to dissect bacterial protein synthesis. Specifically, it was used to distinguish ribosomal protein synthesis from non-ribosomal peptide synthesis (NRPS) .

The Tyrocidine Breakthrough (1969)

A pivotal moment in the history of this molecule was its use in studying Tyrocidine , a cyclic peptide antibiotic produced by Bacillus brevis.

  • Observation: Researchers found that

    
    -(2-thienyl)serine inhibited the formation of Tyrocidine.
    
  • Mechanism: It acted as a competitive inhibitor for the activation of specific amino acids in the NRPS machinery, proving that antibiotic polypeptide synthesis occurred via a mechanism distinct from ribosomal translation.

Synthesis Methodologies

Two primary routes exist for the production of

Chemical Synthesis: The Glycine-Aldol Route

This is the historical standard for generating the racemic DL-mixture. It relies on the condensation of a glycine equivalent with thiophene-2-carboxaldehyde.

Protocol 1: Copper(II)-Catalyzed Aldol Condensation

  • Principle: Glycine is activated as a copper complex, facilitating nucleophilic attack on the aldehyde.

  • Reagents: Glycine, Thiophene-2-carboxaldehyde, CuSO

    
    , NaOH.
    
  • Steps:

    • Complex Formation: Dissolve Glycine (1 eq) and CuSO

      
       (0.5 eq) in water. Add NaOH (2 eq) to form the reactive copper-glycinate complex (deep blue).
      
    • Condensation: Add Thiophene-2-carboxaldehyde (1.2 eq) dropwise at 15–20°C.

    • Reaction: Stir vigorously for 2–4 hours. The basic conditions promote the aldol addition to the

      
      -carbon.
      
    • Decomplexation: Acidify with HCl or treat with H

      
      S/thioacetamide to precipitate copper sulfide (CuS).
      
    • Isolation: Filter CuS. The filtrate contains the amino acid. Neutralize to isoelectric point (pH ~6.0) to crystallize the crude product.

    • Purification: Recrystallize from water/ethanol to separate threo and erythro isomers (solubility differences often favor threo isolation).

Biocatalytic Synthesis: Transaldolase Route

Modern "Green Chemistry" utilizes promiscuous enzymes to achieve stereoselectivity.

  • Enzyme: L-Threonine Transaldolase (ObiH) .[1][2]

  • Mechanism: Reversible retro-aldol cleavage of L-threonine generates a glycine-enzyme intermediate, which then attacks thiophene-2-carboxaldehyde.

  • Advantage: High diastereoselectivity (often >90% syn or anti depending on the specific enzyme variant).

Visualization of Synthesis Pathways

Synthesis_PathwaysGlycineGlycineCuComplexCu(II)-GlycinateIntermediateGlycine->CuComplex+ CuSO4 / NaOHObiHEnzyme: ObiH(L-Thr Transaldolase)Glycine->ObiHSubstrateThiopheneAldThiophene-2-carboxaldehydeAldolAdductAldol Adduct(Metal Bound)ThiopheneAld->AldolAdductCondensationThiopheneAld->ObiHCuComplex->AldolAdductThienylserinebeta-(2-Thienyl)-DL-Serine(Racemic)AldolAdduct->ThienylserineH2S / HCl(Decomplexation)ObiH->ThienylserineStereoselectiveSynthesis

Figure 1: Comparison of Chemical (Solid lines) and Biocatalytic (Dashed lines) synthesis routes.

Biological Activity & Mechanism of Action

Enzymatic Substrate Specificity
EnzymeSource OrganismActivity on ThienylserineInsight
D-Threonine Dehydrogenase Pseudomonas cruciviaeSubstrate Oxidizes the 3-OH group; tolerates the bulky thiophene ring.
D-Phenylserine Dehydrogenase Pseudomonas syringaeNo Activity High specificity; the enzyme requires the phenyl ring geometry and rejects the thiophene isostere.
Tyrocidine Synthetase Bacillus brevisInhibitor Competes with natural amino acids during adenylation/activation steps in NRPS.
Antibiotic Potentiation & NRPS Inhibition

The molecule is not a strong antibiotic on its own but acts as a false substrate in peptide synthesis.

  • Mechanism: In Non-Ribosomal Peptide Synthesis (NRPS), domains select specific amino acids.

    
    -(2-Thienyl)serine mimics the natural substrate (likely Phenylalanine or Tyrosine precursors).
    
  • Outcome: It binds to the adenylation domain (A-domain), preventing the activation of the correct amino acid, or is incorporated into a "dead-end" peptide that cannot fold or function correctly.

Mechanism Diagram: Competitive Inhibition

MechanismEnzymeNRPS Adenylation Domain(Active Site)Complex_NatProductive Complex(Peptide Synthesis)Enzyme->Complex_NatWith SubstrateComplex_InhBlocked Complex(Pathway Halted)Enzyme->Complex_InhWith InhibitorSubstrateNatural Substrate(e.g., Phenylalanine)Substrate->EnzymeBinding (Kd low)Inhibitorbeta-(2-Thienyl)serine(Inhibitor)Inhibitor->EnzymeCompetitive BindingAntibiotic ProductionAntibiotic ProductionComplex_Nat->Antibiotic ProductionGrowth InhibitionGrowth InhibitionComplex_Inh->Growth Inhibition

Figure 2: Competitive inhibition mechanism in Non-Ribosomal Peptide Synthesis (NRPS).

Experimental Protocols

Protocol A: Spectrophotometric Assay for D-Threonine Dehydrogenase Activity

Objective: To verify the presence of

Principle:3
  • Buffer Prep: Prepare 100 mM Glycine-NaOH buffer (pH 10.5).

  • Substrate Solution: Dissolve

    
    -(2-thienyl)-DL-serine to a concentration of 20 mM in water.
    
  • Cofactor: Prepare 10 mM NADP+.

  • Reaction Mix (1.0 mL):

    • 0.6 mL Buffer

    • 0.1 mL Substrate Solution (Final: 2 mM)

    • 0.1 mL NADP+ (Final: 1 mM)

    • 0.1 mL Enzyme Extract

    • 0.1 mL dH

      
      O
      
  • Measurement: Monitor Absorbance at 340 nm at 25°C.

  • Control: Run a blank without substrate to account for background NADP+ reduction.

References

  • D-Threonine Dehydrogenase Characterization: Misono, H., et al. (1993).[3] NADP+-Dependent D-Threonine Dehydrogenase from Pseudomonas cruciviae IFO 12047. Applied and Environmental Microbiology.

  • Tyrocidine Biosynthesis Inhibition: Mach, B., Reich, E., & Tatum, E. L. (1963). Separation of the Biosynthesis of the Antibiotic Polypeptide Tyrocidine from Protein Biosynthesis. Proceedings of the National Academy of Sciences (PNAS).

  • Biocatalytic Synthesis (ObiH): Doyon, T. J., et al. (2021).[1] Scalable and Selective ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Hydroxy-
    
    
    -Amino Acid Synthesis Catalyzed by Promiscuous L-Threonine Transaldolase ObiH. ChemBioChem.
  • Chemical Structure & Properties: PubChem Compound Summary for CID 44123331

    
    -2-thienyl-D,L-Alanine (and related serine analogs).
    
    

Preliminary Biological Screening of beta-(2-THIENYL)-DL-SERINE: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preliminary Biological Screening of beta-(2-THIENYL)-DL-SERINE Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

beta-(2-THIENYL)-DL-SERINE (also known as 3-(2-thienyl)-DL-serine or DL-Ser(2-Thi)-OH) is a non-proteinogenic amino acid and a structural isostere of phenylserine. By replacing the phenyl ring with a thiophene moiety, this compound introduces unique electronic and steric properties that make it a high-value candidate for peptidomimetic engineering, antibiotic development, and neuropharmacological research.

This guide provides a rigorous technical framework for the preliminary biological screening of this compound. Unlike standard amino acids, beta-(2-thienyl)-DL-serine exhibits dual behavior: it can act as a competitive antimetabolite in bacterial systems and a potential modulator of NMDA receptors in mammalian systems (specifically the D-isomer).

Core Screening Objectives:

  • Antimicrobial Efficacy: Determine Minimum Inhibitory Concentration (MIC) and mechanism of antagonism (metabolic competition).

  • Enzymatic Interaction: Evaluate susceptibility to D-Amino Acid Oxidase (DAAO) and potential as a substrate for Serine Hydroxymethyltransferase (SHMT).

  • Cytotoxicity: Establish the therapeutic window via mammalian cell viability assays.

Part 1: Chemical Context & Screening Rationale[1]

Before initiating biological assays, the researcher must understand the Structure-Activity Relationship (SAR) driving the screening logic.

  • Bioisosterism: The thiophene ring is bioisosteric to benzene but more electron-rich and slightly smaller. This allows beta-(2-thienyl)-DL-serine to mimic Phenylalanine or Phenylserine in enzyme active sites while potentially altering catalytic turnover.

  • Stereochemistry: As a racemic mixture (DL), the screening must account for the differential activity of the L-isomer (likely incorporated into proteins/peptides) and the D-isomer (likely acting as a neuromodulator or enzyme inhibitor).

  • Solubility Profile: Zwitterionic character requires specific buffering for in vitro assays (Soluble in water/acid; less soluble in organic solvents).

Structural Comparison & Logic
FeatureL-SerineL-Phenylserinebeta-(2-Thienyl)-DL-serineScreening Implication
Side Chain -OHPhenyl + -OHThienyl + -OHTest for hydrophobicity-driven binding.
Electronic PolarAromatic/HydrophobicAromatic/Electron-richPotential for altered pi-stacking in receptors.
Metabolism Glycolysis/One-carbonTransaminationUnknown/Competition Test for metabolic antagonism.

Part 2: Antimicrobial Screening (Antimetabolite Potential)

Hypothesis: beta-(2-thienyl)-DL-serine acts as an antimetabolite, inhibiting bacterial growth by competing with natural amino acids (Serine or Phenylalanine) during protein synthesis or cell wall construction.

Protocol 1.0: Competitive Antimetabolite Assay (Minimal vs. Rich Media)

Standard MIC assays in Mueller-Hinton broth often mask antimetabolite activity due to the abundance of natural amino acids. This protocol validates the specific metabolic blockade.

Materials:

  • Organisms: E. coli (K12 derivative), S. aureus (ATCC 25923).

  • Media A: M9 Minimal Media (Glucose as sole carbon source).

  • Media B: Mueller-Hinton Broth (Rich media).

  • Reagents: beta-(2-thienyl)-DL-serine (Test), L-Phenylalanine (Rescue), L-Serine (Rescue).

Workflow:

  • Preparation: Dissolve beta-(2-thienyl)-DL-serine in 0.1 M HCl (stock 10 mg/mL), neutralize with NaOH to pH 7.2, and filter sterilize (0.22 µm).

  • Inoculation: Dilute overnight bacterial cultures to OD600 = 0.01 in M9 Minimal Media.

  • Dosing: Add Test compound in a 2-fold dilution series (range: 0.5 µg/mL to 512 µg/mL).

  • Rescue Challenge: In duplicate plates containing the MIC of the Test compound, add excess L-Phenylalanine or L-Serine (100 µg/mL).

  • Incubation: 37°C for 24 hours.

  • Readout: Measure OD600.

Interpretation:

  • Growth Inhibition in M9 only: Confirms antimetabolite activity.

  • Growth Restoration with L-Phe/L-Ser: Identifies the specific pathway being antagonized.

  • No Inhibition: Compound acts via a non-metabolic mechanism or is not taken up by the cell.

Part 3: Enzymatic Interaction Screening

Hypothesis: The D-isomer component of the racemate is a substrate for D-Amino Acid Oxidase (DAAO), generating reactive alpha-keto acids and hydrogen peroxide. The L-isomer may interact with Serine Hydroxymethyltransferase (SHMT).

Protocol 2.0: DAAO Susceptibility Assay

This assay determines if the compound is metabolically stable or if it generates neurotoxic byproducts (H2O2).

Materials:

  • Enzyme: Porcine Kidney D-Amino Acid Oxidase (DAAO).

  • Chromogen: o-Dianisidine (Peroxidase substrate).

  • Control: D-Serine (Positive control).

Step-by-Step Methodology:

  • Reaction Mix: Prepare 0.1 M Pyrophosphate buffer (pH 8.3) containing 0.05 mg/mL Peroxidase and 0.1 mg/mL o-Dianisidine.

  • Substrate Addition: Add beta-(2-thienyl)-DL-serine (10 mM final concentration).

  • Initiation: Add DAAO (5 units) to start the reaction.

  • Monitoring: Measure Absorbance at 436 nm (formation of oxidized o-Dianisidine) every 30 seconds for 10 minutes.

  • Calculation: Compare the initial velocity (

    
    ) to D-Serine.
    

Significance: High activity indicates the compound is rapidly degraded in the kidney/brain, limiting its half-life but suggesting utility as a DAAO probe.

Part 4: Visualization of Screening Workflow

The following diagram illustrates the logical flow of the preliminary screening process, from synthesis verification to biological validation.

ScreeningWorkflow Compound beta-(2-THIENYL)-DL-SERINE (Synthesized/Purchased) QC QC: NMR & chiral HPLC (Verify Purity/Racemic Ratio) Compound->QC Branch1 Antimicrobial Screen QC->Branch1 Branch2 Enzymatic Screen QC->Branch2 Branch3 Cytotoxicity Screen QC->Branch3 M9 M9 Minimal Media (Antimetabolite Check) Branch1->M9 Inhibit Growth? DAAO DAAO Assay (H2O2 Production) Branch2->DAAO D-isomer activity SHMT SHMT Assay (Aldol Cleavage) Branch2->SHMT L-isomer activity MTT MTT Assay (HEK293 Cells) Branch3->MTT Determine IC50 Rescue Rescue Assay (Add L-Phe/L-Ser) M9->Rescue Yes

Caption: Figure 1. Integrated workflow for the preliminary biological validation of thienylserine, segregating metabolic, enzymatic, and cytotoxic pathways.

Part 5: Mechanism of Action (Hypothetical)

Understanding the competitive inhibition pathway is critical for interpreting the "Rescue Assay" results. The diagram below details where beta-(2-thienyl)-DL-serine likely intercepts the metabolic pathways of E. coli.

Mechanism Glucose Glucose Source Prephenate Prephenate Glucose->Prephenate Ser L-Serine Glucose->Ser Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Phe L-Phenylalanine Phenylpyruvate->Phe Transaminase Protein Bacterial Protein Synthesis Phe->Protein tRNA-Phe Ser->Protein tRNA-Ser Inhibitor beta-(2-THIENYL)-DL-SERINE Inhibitor->Phe Competitive Inhibition (Transport/Loading) Inhibitor->Protein False Incorporation (Translation Error)

Caption: Figure 2. Proposed antimetabolite mechanism. The compound competes with natural amino acids for transport or tRNA loading, leading to bacteriostasis.

Part 6: Data Reporting & Analysis

When compiling the technical report, data should be structured to allow direct comparison with standard antibiotics or inhibitors.

Recommended Data Table Format
AssayParameterResult (Example)Interpretation
Antimicrobial (M9) MIC (E. coli)32 µg/mLModerate antimetabolite activity.
Rescue Assay Growth Recovery+++ with L-PheConfirms Phenylalanine antagonism.
Enzymatic DAAO Vmax45% of D-SerineSusceptible to oxidative deamination.
Cytotoxicity HEK293 IC50> 500 µMLow mammalian toxicity (High Selectivity Index).
Troubleshooting
  • Precipitation: If the compound precipitates in Mueller-Hinton broth, check the pH. The thiophene ring lowers the pKa slightly compared to phenylserine; ensure media is buffered to pH 7.2–7.4.

  • Racemization: If enzymatic results are inconsistent, verify the enantiomeric excess (ee) of your sample. "DL" implies 50:50, but synthesis batches can vary.

References

  • Steinreiber, J., et al. (2007). Enzymatic Synthesis of beta-Hydroxy-alpha-amino Acids using L-Threonine Transaldolases. Angewandte Chemie International Edition . Link

  • Mach, B., Reich, E., & Tatum, E. L. (1963). Separation of the Biosynthesis of the Antibiotic Polypeptide Tyrocidine from Protein Biosynthesis. Proceedings of the National Academy of Sciences (PNAS) . Link

  • PubChem. (n.d.). beta-2-thienyl-D,L-Alanine Compound Summary. National Library of Medicine . Link

  • Chem-Impex International. (n.d.). DL-beta-(2-Thienyl)-serine Product Data. Chem-Impex . Link

  • Pollegioni, L., et al. (2022). D-Amino Acid Oxidase: Physiological Role and Applications. FEBS Journal . Link

Exploring the enantiomers of beta-(2-THIENYL)-SERINE

Enantioselective Synthesis and Pharmacological Profiling of -(2-Thienyl)-Serine: A Technical Guide

Executive Summary

bioisosterism

This compound is a pivotal intermediate in the synthesis of next-generation antibiotics (analogues of chloramphenicol and thiamphenicol) and is used in peptidomimetics to enhance proteolytic resistance. This guide focuses on the (2S,3R)-L-threo isomer, the primary pharmacophore of interest, and provides a self-validating enzymatic synthesis protocol.

Structural & Stereochemical Analysis

The presence of two chiral centers at the


1threo
Stereoisomer Classification
IsomerConfiguration (C2, C3)Common NameBiological Relevance
1 (2S, 3R)L-threo-

-(2-thienyl)serine
High (Antibiotic precursor)
2 (2R, 3S)D-threo-

-(2-thienyl)serine
Moderate (D-amino acid probes)
3 (2S, 3S)L-erythro-

-(2-thienyl)serine
Low (Often inactive byproduct)
4 (2R, 3R)D-erythro-

-(2-thienyl)serine
Low
Visualization of Stereochemistry

The following diagram illustrates the relationship between the isomers and the target threo configuration.

StereochemistrySubstrateGlycine + Thiophene-2-carboxaldehydeThreoThreo Isomers(Anti relationship)Substrate->Threo Aldolase (LTA/DTA)ErythroErythro Isomers(Syn relationship)Substrate->Erythro Chemical Aldol(Low Selectivity)L_Threo(2S, 3R)-L-threoTarget PharmacophoreThreo->L_Threo L-Threonine AldolaseD_Threo(2R, 3S)-D-threoThreo->D_Threo D-Threonine Aldolase

Caption: Stereochemical divergence in synthesis. Enzymatic routes (LTA/DTA) favor the thermodynamically stable threo configuration, unlike non-selective chemical methods.

Chemoenzymatic Synthesis Protocol

Traditional chemical synthesis (aldol condensation of glycine enolates) often yields a racemic mixture of threo and erythro forms, requiring tedious resolution. The self-validating protocol below utilizes L-Threonine Aldolase (LTA) to achieve high diastereoselectivity for the threo isomer.

Reagents & Equipment
  • Enzyme: Recombinant L-Threonine Aldolase (e.g., from Actinocorallia herbida or Pseudomonas sp.).

  • Substrates: Glycine (500 mM), Thiophene-2-carboxaldehyde (50 mM).

  • Cofactor: Pyridoxal-5'-phosphate (PLP) (0.05 mM).

  • Solvent: Potassium Phosphate Buffer (50 mM, pH 7.5) with 10% DMSO (to solubilize the aldehyde).

Step-by-Step Methodology
  • Preparation of Reaction Matrix:

    • Dissolve Glycine (3.75 g, 50 mmol) in 80 mL of phosphate buffer. Adjust pH to 7.5.

    • Add PLP (12 mg) to the solution. Note: The solution should turn faint yellow, indicating active cofactor.

  • Substrate Initiation:

    • Dissolve Thiophene-2-carboxaldehyde (560 mg, 5 mmol) in 10 mL DMSO.

    • Add the aldehyde solution dropwise to the glycine buffer while stirring at 200 rpm.

  • Enzymatic Catalysis:

    • Add 100 Units of LTA enzyme.

    • Incubate at 30°C for 24 hours.

    • Validation Check: Monitor consumption of aldehyde via TLC (Hexane:EtOAc 3:1). The aldehyde spot (

      
      ) should diminish, and a polar amino acid spot (
      
      
      ) should appear.
  • Quenching & Isolation:

    • Quench reaction by lowering pH to 2.0 using 6M HCl.

    • Wash with Ethyl Acetate (3 x 50 mL) to remove unreacted aldehyde.

    • Apply the aqueous phase to a cation-exchange column (Dowex 50W). Elute with 1M NH

      
      OH.
      
    • Concentrate fractions to yield crude L-threo-

      
      -(2-thienyl)serine.
      
Reaction Mechanism

EnzymaticMechanismGlyGlycineSchiffSchiff BaseIntermediateGly->Schiff + PLPAldehydeThiophene-2-carboxaldehydeAldolC-C Bond Formation(Stereoselective)Aldehyde->AldolPLPPLP CofactorQuinonoidQuinonoidIntermediateSchiff->Quinonoid DeprotonationQuinonoid->Aldol Nucleophilic AttackProductL-threo-beta-(2-thienyl)serineAldol->Product Hydrolysis

Caption: The PLP-dependent mechanism of Threonine Aldolase. The enzyme stabilizes the quinonoid intermediate, directing the nucleophilic attack to the re-face of the aldehyde.

Analytical Characterization

To ensure scientific integrity, the synthesized product must be characterized using the following parameters. The data below distinguishes the thienyl derivative from its phenyl analog.

Nuclear Magnetic Resonance (NMR)

Solvent: D

NucleusShift (

ppm)
MultiplicityAssignmentNotes

H
7.45ddThiophene H5Distinctive downfield shift vs Phenyl

H
7.15dThiophene H3

H
7.05ddThiophene H4

H
5.65d (

Hz)

-CH (C3)
Diagnostic: Small

indicates threo

H
3.95d (

Hz)

-CH (C2)

C
172.5sC=O (Carboxyl)

C
141.2sThiophene C2Ipso carbon

C
68.5-

-CH (C3)
Hydroxyl-bearing carbon

C
58.2-

-CH (C2)
Amine-bearing carbon
HPLC Method for Enantiomeric Purity
  • Column: Chiralpak ZWIX(+) or Crownpak CR(+).

  • Mobile Phase: MeOH:H

    
    O (80:20) + 50 mM Formic Acid.
    
  • Detection: UV at 235 nm (Thiophene absorption max).

  • Retention Times:

    • L-threo: 12.5 min

    • D-threo: 14.2 min

Pharmacological & Biological Significance[1][2][3]

Bioisosterism in Drug Design

The replacement of the phenyl ring in phenylserine with a thiophene ring in

  • Electronic Effects: The thiophene ring is electron-rich, potentially increasing binding affinity to electrophilic pockets in target enzymes (e.g., peptidyl transferase center of ribosomes).

  • Metabolic Stability: Thiophene is susceptible to S-oxidation, offering a different metabolic clearance pathway compared to phenyl ring hydroxylation.

Antibiotic Precursor Activity
Thiophenicol
  • Mechanism: Like chloramphenicol, these derivatives inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.

  • Potency: Studies indicate that thienyl-substituted analogues often retain the broad-spectrum activity of chloramphenicol but may exhibit reduced aplastic anemia toxicity profiles due to altered metabolism [1, 5].

Antimetabolite Function

Research has shown that

Tyrocidine

References

  • Synthesis of

    
    -hydroxy-
    
    
    -amino acids using L-threonine aldolase.
    ResearchGate. [Link]
  • Scalable and selective

    
    -hydroxy-
    
    
    -amino acid synthesis catalyzed by promiscuous L-threonine transaldolase ObiH.
    National Institutes of Health (PMC). [Link]
  • A new D-threonine aldolase as a promising biocatalyst for highly stereoselective preparation of chiral arom

    
    -hydroxy-
    
    
    -amino acids.
    Royal Society of Chemistry. [Link]
  • Stereoselective synthesis of threo and erythro

    
    -hydroxy amino acids. University of Queensland.
    [Link] (Generalized link to institutional repository record)
    
  • Separation of the Biosynthesis of the Antibiotic Polypeptide Tyrocidine from Protein Biosynthesis. PNAS. [Link]

Methodological & Application

Application Note: Strategic Incorporation of β-(2-Thienyl)-DL-Serine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the strategic incorporation of beta-(2-THIENYL)-DL-SERINE into synthetic peptides, tailored for researchers, scientists, and drug development professionals.

The introduction of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide-based drug discovery, offering a powerful strategy to modulate the pharmacological properties of therapeutic peptides. β-(2-Thienyl)-DL-serine, a synthetic amino acid featuring a thiophene ring as a bioisostere of the phenyl group in phenylalanine and a β-hydroxyl group characteristic of serine, presents a unique tool for peptide chemists. Its incorporation can influence peptide conformation, receptor binding affinity, and metabolic stability.

This guide provides the core principles, strategic considerations, and detailed protocols for the successful integration of β-(2-thienyl)-DL-serine into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Core Principles & Strategic Choices

The successful synthesis of peptides containing β-(2-thienyl)-DL-serine hinges on a robust synthetic strategy that accommodates its unique structural features: the reactive β-hydroxyl group and the potentially acid-sensitive thienyl moiety. The standard Fmoc/tBu orthogonal protection scheme is the recommended approach.[1]

For seamless integration into Fmoc-SPPS, a properly protected derivative is essential. The primary building block should be Fmoc-β-(2-thienyl)-DL-Ser(PG)-OH , where the α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is protected by an acid-labile protecting group (PG).

  • α-Amino Protection : The Fmoc group is the industry standard for SPPS, ensuring stability during coupling while allowing for mild, base-mediated deprotection (typically with piperidine) at each cycle.[2]

  • Side-Chain Hydroxyl Protection : The hydroxyl group of the serine moiety is a nucleophile and must be protected to prevent unwanted side reactions, such as esterification during the activation of subsequent amino acids.[3] The tert-butyl (tBu) ether is the recommended protecting group for the hydroxyl side chain. It is stable to the basic conditions used for Fmoc removal but is cleanly cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[4] This makes it fully compatible with the most common Fmoc-SPPS strategies.

Caption: Structure of the recommended protected building block.

The bulky nature of the Fmoc group combined with the thiophene side chain may present moderate steric hindrance. Therefore, the choice of coupling reagent is critical to ensure efficient and complete amide bond formation without racemization.

Carbodiimide-based activators like DIC, especially when paired with an additive like OxymaPure, are effective and help suppress enantiomerization.[5] However, for challenging couplings, more potent uronium or phosphonium salt-based reagents are recommended.[5]

Coupling ReagentClassKey Advantages & Considerations
DIC/Oxyma CarbodiimideCost-effective, low racemization risk. May require longer coupling times for hindered residues.[6]
HBTU/HCTU Uronium SaltFast reaction rates, highly efficient. HCTU is often preferred for its stability and efficiency.[5]
HATU Uronium SaltGenerally considered one of the most powerful reagents, especially for hindered couplings. Minimizes racemization.
PyBOP Phosphonium SaltHighly effective, but byproducts can be more difficult to wash away compared to uronium salts.

Recommendation: For routine synthesis, HCTU offers a robust balance of speed, efficiency, and cost. For particularly difficult sequences or if incomplete coupling is observed, switching to HATU is advised.

G AA_COOH Fmoc-AA-COOH ActiveEster Activated Intermediate (e.g., OAt-ester) AA_COOH->ActiveEster Activation CouplingReagent Coupling Reagent (e.g., HCTU, HATU) + Base (DIPEA) CouplingReagent->ActiveEster PeptideBond Fmoc-AA-NH-Peptide-Resin ActiveEster->PeptideBond Coupling ResinNH2 H₂N-Peptide-Resin ResinNH2->PeptideBond

Caption: Amino acid activation and coupling workflow in SPPS.

The final step involves cleaving the peptide from the solid support and removing all side-chain protecting groups simultaneously using a strong acid cocktail, typically based on Trifluoroacetic Acid (TFA).[7] The thiophene ring, while aromatic, can be susceptible to alkylation by carbocations generated from the cleavage of tBu-based protecting groups. Therefore, the inclusion of scavengers is mandatory.

A standard, low-odor, and effective cleavage cocktail for peptides containing acid-sensitive residues is TFA/H₂O/TIPS (95:2.5:2.5) .

ComponentPurpose
TFA Strong acid for cleavage of the linker and protecting groups.
H₂O Scavenger; also helps to hydrolyze ester intermediates.
TIPS (Triisopropylsilane) Potent carbocation scavenger, effectively protecting the thienyl ring and other sensitive residues like Trp and Met from alkylation.[8]

For peptides that also contain methionine, which is prone to oxidation, a more complex cocktail such as Reagent H may be considered to prevent the formation of methionine sulfoxide.[8][9][10]

Experimental Protocols

The following protocols are designed for manual Fmoc-SPPS on a 0.1 mmol scale. Adjust volumes accordingly for different synthesis scales.

Protocol 1: Single Amino Acid Coupling Cycle

This protocol describes the incorporation of one residue of Fmoc-β-(2-thienyl)-DL-Ser(tBu)-OH .

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-β-(2-thienyl)-DL-Ser(tBu)-OH

  • Coupling Reagent (e.g., HCTU)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% Piperidine in DMF (v/v)

  • Anhydrous, peptide-grade N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Workflow:

G Start Start: Peptide-Resin with N-terminal Fmoc Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Step 2: DMF Wash (5-7 times) Deprotection->Wash1 Coupling Step 3: Coupling (Fmoc-AA, HCTU, DIPEA in DMF) Wash1->Coupling Wash2 Step 4: DMF Wash (3-5 times) Coupling->Wash2 End End: Peptide-Resin + 1 Residue (Ready for next cycle) Wash2->End

Caption: SPPS cycle for incorporation of a single amino acid.

Step-by-Step Procedure:

  • Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30-60 minutes. Drain the solvent.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate gently for 3 minutes. Drain.

    • Add a fresh aliquot of 20% piperidine/DMF solution. Agitate for 10-15 minutes. Drain.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, pre-activate the amino acid. For a 0.1 mmol synthesis, dissolve:

      • Fmoc-β-(2-thienyl)-DL-Ser(tBu)-OH (4 eq., 0.4 mmol)

      • HCTU (3.9 eq., 0.39 mmol)

      • In DMF (~2 mL)

    • Add DIPEA (8 eq., 0.8 mmol) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the drained resin.

    • Agitate the reaction vessel for 45-90 minutes at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) followed by DCM (3 times) to prepare for the next cycle or final cleavage.

  • Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling may be necessary.[5]

Protocol 2: Final Cleavage and Peptide Precipitation

Materials:

  • Peptidyl-resin (dried)

  • Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% TIPS (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

  • Cold diethyl ether (Et₂O)

Procedure:

  • Place the dried peptidyl-resin in a suitable reaction flask.

  • Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per 1 g of resin).[11]

  • Stopper the flask and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[12]

  • Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • Concentrate the TFA filtrate under a gentle stream of nitrogen gas to about 10-20% of its original volume.

  • Add the concentrated peptide solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the concentrate).

  • A white precipitate (the crude peptide) should form.

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with fresh cold ether 2-3 more times to remove residual scavengers and organic impurities.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Characterization

The identity and purity of the crude peptide must be confirmed before purification.

  • Purity Analysis (RP-HPLC):

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/H₂O).

    • Analyze using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.

    • Use a standard gradient of water and acetonitrile, both containing 0.1% TFA.

    • Monitor the elution profile at 220 nm and 280 nm. The thiophene ring may provide a weak absorbance at higher wavelengths.

  • Identity Confirmation (Mass Spectrometry):

    • Analyze the crude peptide using Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry.[13]

    • Compare the observed molecular weight with the calculated theoretical molecular weight of the desired peptide sequence. The mass spectrometer is the definitive tool to confirm the successful incorporation of the β-(2-thienyl)-DL-serine residue.[14]

References

  • Chem-Impex. Fmoc-β-(2-thienyl)-D-alanine. [URL: https://www.chemimpex.com/products/06489]
  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/peptide-synthesis/fmoc-spps-of-cysteine-peptides]
  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [URL: https://pubs.acs.org/doi/10.1021/jo00099a022]
  • BenchChem. Fmoc-DL-(2-thienyl)glycine | 211682-11-0. [URL: https://www.benchchem.com/product/b211682]
  • Cuthbertson, A., & Indrevoll, B. (2002). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 60(5), 259-264. [URL: https://pubmed.ncbi.nlm.nih.gov/12431260/]
  • Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). [URL: https://www.aapptec.com/overview-of-solid-phase-peptide-synthesis-spps-i-11.html]
  • ChemPep. Fmoc Solid Phase Peptide Synthesis. [URL: https://www.chempep.com/fmoc-solid-phase-peptide-synthesis.html]
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [URL: https://www.aapptec.
  • Bhat, A. S., & Kumar, K. S. (2016). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Chemical Science, 7(10), 6539–6545. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5301826/]
  • Miranda, L. P., & Alewood, P. F. (2000). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Biopolymers, 55(3), 217-226. [URL: https://luxembourg-bio.com/pt/blog/some-mechanistic-aspects-on-fmoc-solid-phase-peptide-synthesis/]
  • ResearchGate. Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?. [URL: https://www.researchgate.net/post/Is_it_imperative_to_protect_the_side_chain_hydroxyl_groups_of_amino_acids_in_SPPS]
  • Guryanov, I., et al. (2021). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 2339, 219-231. [URL: https://pubmed.ncbi.nlm.nih.gov/34240361/]
  • Aapptec. Cleavage Cocktails; Reagent B. [URL: https://www.aapptec.com/cleavage-cocktails-reagent-b-i-139.html]
  • Fairlie, D. P., & Dantas de Oliveira, P. (2020). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 59(42), 18394-18411. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7590390/]
  • CDN Isotopes. Cleavage Cocktail Selection. [URL: https://cdnisotopes.com/cleavage-cocktail-selection]
  • Kriwacki, R. W., & Wu, J. (2014). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 1140, 25-37. [URL: https://pubmed.ncbi.nlm.nih.gov/24683011/]
  • Thermo Fisher Scientific. Introduction to Cleavage Techniques. [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/introduction-cleavage-techniques.html]
  • ResearchGate. Characterization of Synthetic Peptides by Mass Spectrometry. [URL: https://www.researchgate.net/publication/263380188_Characterization_of_Synthetic_Peptides_by_Mass_Spectrometry]
  • Chem-Impex. Fmoc-β-(2-thienyl)-L-alanine. [URL: https://www.chemimpex.com/products/06488]
  • Fields, G. B. (2007). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.7. [URL: https://www.researchgate.
  • PubChem. Fmoc-L-2-Thienylalanine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Fmoc-L-2-Thienylalanine]
  • Global Peptide. Understanding the Properties and Applications of Fmoc-L-3-(2-Thienyl)-alanine. [URL: https://www.globalpeptide.com/resources/understanding-the-properties-and-applications-of-fmoc-l-3-2-thienyl-alanine.html]
  • Tosoh Bioscience. Molecular weight determination of peptides by SEC-MALS. [URL: https://www.tosohbioscience.

Sources

Protocol for using beta-(2-THIENYL)-DL-SERINE in cell culture

Technical Application Note: Protocol for Using -(2-Thienyl)-DL-Serine in Mammalian Cell Culture

Part 1: Introduction & Mechanistic Basis[1][2][3]

The Molecule and its Utility
1competitive antagonist of L-serine21

Its utility has surged recently due to renewed interest in One-Carbon Metabolism and the Serine Hydroxymethyltransferase (SHMT) pathway, which are critical survival nodes in rapidly dividing cancer cells (e.g., Burkitt lymphoma, T-ALL).

Mechanism of Action

Unlike standard cytotoxic agents, B2TS acts through metabolic competition.[2] Its efficacy is dictated by the ratio of the analogue to the natural substrate (L-Serine).[2]

  • Transporter Competition: B2TS competes with L-Serine for entry via neutral amino acid transporters (e.g., ASCT2/SLC1A5).[2][1]

  • Enzymatic Inhibition: Intracellularly, it binds to SHMT, competitively inhibiting the conversion of Serine to Glycine.[2][3] This blockade disrupts the folate cycle, nucleotide synthesis, and the cellular antioxidant capacity (NADPH production).[2]

Critical Distinction: Do not confuse this compound with


-(2-Thienyl)-Alanine, which is a Phenylalanine antagonist.[1] B2TS specifically targets serine metabolic nodes.[2][1]

Part 2: Material Preparation & Solubility

Chemical Profile:

  • CAS: 6027-24-3 (or 13267-79-9 for specific isomers)[1]

  • MW: 187.22 g/mol [2][1]

  • Form: Off-white powder (Racemic DL-mixture)

Solubility Protocol

The presence of the thiophene ring reduces solubility compared to native serine.[2] The DL-racemic mixture can also exhibit slower dissolution rates than pure enantiomers due to crystal lattice energy.[2][1]

Solvent SystemMax Conc.StabilityUsage Notes
Water (ddH₂O) ~25 mMFresh OnlyRequires heating to 37°C and vortexing.[1] pH neutral.[2][1]
0.1 N HCl 100 mM1 Week (4°C)Recommended Stock. The acidic pH protonates the amine, drastically improving solubility.[2]
DMSO >100 mM1 Month (-20°C)Good for high-concentration spikes, but beware of DMSO toxicity (>0.5%).[1]
Stock Solution Preparation (Recommended 50 mM in 0.1 N HCl)[2]
  • Weigh 93.6 mg of

    
    -(2-Thienyl)-DL-Serine.[1]
    
  • Add 8.0 mL of sterile ddH₂O.

  • Add 1.0 mL of 1.0 N HCl (dropwise) while vortexing until clear.

  • Adjust final volume to 10 mL with ddH₂O.

  • Sterilization: Syringe filter through a 0.22 µm PES membrane. Do not autoclave.[2][1]

  • Aliquot: Store in dark, airtight vials at -20°C.

Part 3: Experimental Protocols

Core Directive: The "Serine-Drop" Requirement

Expert Insight: You cannot screen B2TS in standard DMEM or RPMI.[2][1] Standard formulations contain ~0.4 mM (400 µM) L-Serine.[2][1] This high background will outcompete B2TS unless you use massive concentrations (which cause off-target osmotic stress).[2][1]

Mandatory Pre-condition: You must use Dialyzed FBS (dFBS) and Serine-Free Media (or media with reduced serine) to sensitize the cells.[2][1]

Protocol A: Metabolic Competition Assay (Dose-Response)

Objective: Determine the IC50 of B2TS under defined serine concentrations.

Workflow:

  • Seeding: Seed cells (e.g., HeLa, Jurkat) at 30-40% confluence in standard complete media.[2][1] Allow attachment (6-12 hours).

  • Starvation Wash: Aspirate media.[2][1] Wash 2x with PBS to remove residual FBS-derived serine.[2][1]

  • Media Switch: Add experimental media:

    • Base: DMEM (Serine/Glycine-free).[2][1]

    • Supplement: 10% Dialyzed FBS.[2][1]

    • Limiting Serine Spike: Add L-Serine to a final concentration of 20 µM (This sustains survival but makes cells vulnerable to competition).[2][1]

  • Treatment: Add B2TS Stock to wells to achieve final concentrations:

    • 0, 50, 100, 250, 500, 1000, 2000 µM.

  • Incubation: Culture for 48–72 hours.

  • Readout: Assess viability (CellTiter-Glo or Crystal Violet).

Protocol B: The "Rescue" Validation (Self-Validating System)

To prove that the observed toxicity is due to specific serine antagonism and not general chemical toxicity, you must perform a rescue experiment.

  • Set up three conditions:

    • Control: 20 µM L-Serine (Vehicle).

    • Challenge: 20 µM L-Serine + 500 µM B2TS (Expected Growth Arrest).

    • Rescue: 20 µM L-Serine + 500 µM B2TS + 2.0 mM L-Serine (Excess Natural Substrate).

  • Validation: If the "Rescue" condition restores growth to near-Control levels, the mechanism is confirmed as competitive antagonism.[2]

Part 4: Mechanistic Visualization

The following diagram illustrates the competitive entry and the blockade of the Folate Cycle, which is the primary mode of action for Thienylserine derivatives.

Gcluster_extracellularExtracellular Spacecluster_membraneCell Membranecluster_intracellularCytoplasm / MitochondriaL_SerL-Serine(Natural Substrate)ASCT2ASCT2 / SLC1A5(Transporter)L_Ser->ASCT2B2TSβ-(2-Thienyl)-Serine(Inhibitor)B2TS->ASCT2CompetitionSHMTSHMT1/2(Enzyme)B2TS->SHMTInhibitionPoolIntracellularAmino Acid PoolASCT2->PoolPool->SHMTFolateFolate Cycle(1-C Metabolism)SHMT->FolateL-SerineConversionBlockMETABOLICBLOCKADESHMT->BlockDNANucleotide Synthesis(Proliferation)Folate->DNA

Caption: Competitive inhibition pathway of B2TS at the transporter (ASCT2) and enzymatic (SHMT) levels, leading to proliferation arrest.

Part 5: Data Analysis & Troubleshooting

Expected Results

When plotting Cell Viability (Y-axis) vs. B2TS Concentration (X-axis, log scale):

  • In 400 µM Serine (Standard Media): Curve will be flat (No effect) up to very high concentrations (>5 mM).[2]

  • In 20 µM Serine (Sensitized): Sigmoidal dose-response with IC50 typically in the 100–500 µM range, depending on the cell line's SHMT2 dependency.[2]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Precipitation in Media pH shock or saturation.[1]Dilute stock 1:10 in PBS before adding to media.[2][1] Ensure final concentration < 2 mM.
No Toxicity Observed High background Serine.[2][1]Verify FBS is Dialyzed .[2][1] Standard FBS contains ~150-200 µM Serine.[2]
Rapid Cell Death (<6 hrs) Osmotic/Chemical toxicity.[2][1]The dose is too high (>5 mM) or pH is too acidic.[2] Check media color (Phenol Red) after addition.

References

  • Serine Metabolism in Cancer: Labuschagne, C. F., et al. "Serine, but not glycine, supports one-carbon metabolism and proliferation of cancer cells."[2] Cell Reports (2014).[2][1]

  • SHMT Inhibition: Ducker, G. S., & Rabinowitz, J. D.[2] "One-Carbon Metabolism in Health and Disease."[2][1] Cell Metabolism (2017).[2][1]

  • Chemical Properties: PubChem Compound Summary for DL-Serine analogues. [1]

  • Thienylalanine vs Thienylserine Specificity: Hird, F. J. R., & Rowsell, E. V.[2] "Transamination in the metabolism of beta-2-thienyl-DL-alanine." Nature (1950).[2][1][4] (Provides foundational distinction between the alanine and serine analogues).

Application Notes and Protocols: Investigating beta-(2-THIENYL)-DL-SERINE as a Modulator of Serine Metabolism in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for investigating the potential of beta-(2-THIENYL)-DL-SERINE as a therapeutic agent in cancer research. This document outlines the scientific rationale, hypothesized mechanism of action, and detailed experimental protocols to evaluate its efficacy in targeting the metabolic vulnerability of cancer cells dependent on serine metabolism.

Introduction: The Critical Role of Serine Metabolism in Oncology

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival.[1][2] One of the key metabolic pathways frequently upregulated in various cancers is the de novo serine biosynthesis pathway.[3][4] Serine, a non-essential amino acid, serves as a central metabolic hub, contributing to the synthesis of proteins, lipids, and nucleotides—all essential building blocks for rapidly dividing cells.[3] Moreover, the serine synthesis pathway fuels one-carbon metabolism, which is crucial for nucleotide biosynthesis and the maintenance of cellular redox balance.[2][5]

Key enzymes in the serine biosynthesis pathway, such as 3-phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase 1 (PSAT1), and serine hydroxymethyltransferase 2 (SHMT2), are often overexpressed in a variety of tumors, including breast cancer, melanoma, and lung cancer.[3][6][7] High expression of these enzymes often correlates with poor patient prognosis, making them attractive targets for novel anti-cancer therapies.[4] The inhibition of this pathway presents a promising strategy to selectively starve cancer cells of essential metabolites, leading to reduced proliferation and increased apoptosis.[5][8]

beta-(2-THIENYL)-DL-SERINE: A Potential Antagonist of Serine Metabolism

beta-(2-THIENYL)-DL-SERINE is a serine analog characterized by the presence of a thienyl group.[1] Its structural similarity to serine suggests that it may act as a competitive inhibitor of enzymes that utilize serine as a substrate. While direct studies on its application in cancer research are not yet available, its potential as a research tool and therapeutic lead warrants investigation.

Chemical Properties of beta-(2-THIENYL)-DL-SERINE:

PropertyValueReference
Molecular Formula C₇H₉NO₃S[1]
Molecular Weight 187.2 g/mol [1]
Appearance White or off-white powder[1]
Synonyms DL-Ser(2-Thi)-OH[1]
CAS Number 32595-59-8[1]

Hypothesized Mechanism of Action

We hypothesize that beta-(2-THIENYL)-DL-SERINE acts as a competitive inhibitor of key enzymes in the serine biosynthesis and utilization pathways. By mimicking serine, it may bind to the active sites of enzymes like PHGDH, PSAT1, or SHMT2, thereby blocking their catalytic activity. This inhibition would lead to a depletion of intracellular serine and its downstream metabolites, ultimately impairing cancer cell proliferation and survival.

cluster_0 Glycolysis cluster_1 Serine Biosynthesis Pathway cluster_2 One-Carbon Metabolism Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate PHGDH PHGDH 3-Phosphoglycerate->PHGDH 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate PHGDH->3-Phosphohydroxypyruvate PSAT1 PSAT1 3-Phosphohydroxypyruvate->PSAT1 3-Phosphoserine 3-Phosphoserine PSAT1->3-Phosphoserine PSPH PSPH 3-Phosphoserine->PSPH Serine Serine PSPH->Serine SHMT2 SHMT2 Serine->SHMT2 Glycine Glycine SHMT2->Glycine Nucleotide Synthesis Nucleotide Synthesis Glycine->Nucleotide Synthesis Glutathione Synthesis Glutathione Synthesis Glycine->Glutathione Synthesis Cancer Cell Proliferation Cancer Cell Proliferation Nucleotide Synthesis->Cancer Cell Proliferation Redox Balance Redox Balance Glutathione Synthesis->Redox Balance beta-(2-THIENYL)-DL-SERINE beta-(2-THIENYL)-DL-SERINE beta-(2-THIENYL)-DL-SERINE->PHGDH Inhibition beta-(2-THIENYL)-DL-SERINE->PSAT1 Inhibition beta-(2-THIENYL)-DL-SERINE->SHMT2 Inhibition cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Cell_Viability Cell Viability Assay (IC50 Determination) Enzyme_Inhibition Enzyme Inhibition Assay (Direct Target Engagement) Cell_Viability->Enzyme_Inhibition Apoptosis_Assay Apoptosis Assay (Mechanism of Cell Death) Enzyme_Inhibition->Apoptosis_Assay Metabolic_Flux Metabolic Flux Analysis (Serine Pathway Disruption) Apoptosis_Assay->Metabolic_Flux Xenograft_Model Xenograft Model (Anti-Tumor Efficacy) Metabolic_Flux->Xenograft_Model Promising Results Toxicity_Study Toxicity Study (Safety Profile) Xenograft_Model->Toxicity_Study PK_PD_Study Pharmacokinetics/ Pharmacodynamics Toxicity_Study->PK_PD_Study

Caption: Proposed experimental workflow for evaluating beta-(2-THIENYL)-DL-SERINE.

Conclusion and Future Directions

The targeting of serine metabolism represents a highly promising avenue for the development of novel cancer therapeutics. The structural similarity of beta-(2-THIENYL)-DL-SERINE to serine makes it a compelling candidate for investigation as an inhibitor of this critical metabolic pathway. The protocols outlined in these application notes provide a robust framework for researchers to systematically evaluate its potential as an anti-cancer agent. Further studies could explore its synergistic effects with other chemotherapeutic agents and investigate its efficacy in a broader range of cancer types.

References

  • Tajan, M., et al. (2021). Serine synthesis pathway inhibition cooperates with dietary serine and glycine limitation for cancer therapy. Nature Communications. [Link]

  • Mullarky, E., & Cantley, L. C. (2015). Serine synthesis in cancer. Cell Metabolism, 22(6), 946-947.
  • PubChem. beta-2-thienyl-D,L-Alanine. [Link]

  • Reid, M. A., et al. (2018). PHGDH as a mechanism for resistance in metabolically-driven cancers. Frontiers in Oncology. [Link]

  • Al-Abdallah, F., et al. (2021). Can small molecular inhibitors that stop de novo serine synthesis be used in cancer treatment?. Oncogene. [Link]

  • Wikipedia. β-2-Thienylalanine. [Link]

  • PubChem. beta-2-Thienyl-D-alanine. [Link]

  • Matta, J. A., et al. (2020). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences. [Link]

  • Li, Y., et al. (2023). SHMT2 regulates esophageal cancer cell progression and immune Escape by mediating m6A modification of c-myc. Cell & Bioscience. [Link]

  • Le, A., et al. (2014). Identification of the serine biosynthesis pathway as a critical component of BRAF inhibitor resistance of melanoma, pancreatic, and non-small cell lung cancer cells. Molecular Cancer Therapeutics. [Link]

  • Wang, Y., et al. (2024). PSAT1 regulated by STAT4 enhances the proliferation, invasion and migration of ovarian cancer cells via the PI3K/AKT pathway. Oncology Letters. [Link]

  • The Pharmaceutical Journal. (2016). Researchers identify PHGDH inhibitor to target serine biosynthesis in cancer. [Link]

  • Khan, M. A., et al. (2023). Screening and Analysis of Potential Inhibitors of SHMT2. Molecules. [Link]

  • Paul, B. D., et al. (2014). The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS). Frontiers in Synaptic Neuroscience. [Link]

  • Li, H., et al. (2024). Identification of novel PHGDH inhibitors based on computational investigation: an all-in-one combination strategy to develop potential anti-cancer candidates. Frontiers in Chemistry. [Link]

  • Wikipedia. NMDA receptor. [Link]

  • Chen, Y.-F., et al. (2022). Metabolic and Nonmetabolic Functions of PSAT1 Coordinate Signaling Cascades to Confer EGFR Inhibitor Resistance and Drive Progression in Lung Adenocarcinoma. Cancer Research. [Link]

  • Barnabas, G. D., et al. (2021). Serine Biosynthesis Is a Metabolic Vulnerability in IDH2-Driven Breast Cancer Progression. Cancer Research. [Link]

  • Liu, R., et al. (2020). Knock-down of PSAT1 Enhances Sensitivity of NSCLC Cells to Glutamine-limiting Conditions. Anticancer Research. [Link]

  • Fatima, N., et al. (2022). Identification of Novel Natural Inhibitors to Human 3-Phosphoglycerate Dehydrogenase (PHGDH) for Cancer Treatment. Molecules. [Link]

  • Ducker, G. S., & Rabinowitz, J. D. (2017). A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight. ACS Pharmacology & Translational Science. [Link]

  • Shleper, M., et al. (2005). d-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices. Journal of Neuroscience. [Link]

  • Patsnap Synapse. What are SHMT2 inhibitors and how do they work?. [Link]

  • Liu, J., et al. (2023). Targeting PSAT1 to mitigate metastasis in tumors with p53-72Pro variant. Cell Death & Disease. [Link]

  • Tajan, M., et al. (2021). Serine synthesis pathway inhibition cooperates with dietary serine and glycine limitation for cancer therapy. Semantic Scholar. [Link]

  • Wolosker, H. (2020). d-Serine, the Shape-Shifting NMDA Receptor Co-agonist. Trends in Neurosciences. [Link]

  • Zhang, Y., et al. (2024). Upregulation of serine metabolism enzyme PSAT1... Experimental Cell Research. [Link]

Sources

Chiral separation of beta-(2-THIENYL)-DL-SERINE enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Chiral Separation of


-(2-Thienyl)-DL-Serine Enantiomers by HPLC 

Executive Summary

This guide details the chromatographic isolation of


-(2-Thienyl)-DL-serine enantiomers, a critical unnatural amino acid used as a pharmacophore in the synthesis of antibiotics and heterocyclic building blocks. Unlike standard amino acids, the thiophene ring introduces unique electronic properties, while the 

-hydroxyl group increases polarity, creating a separation challenge for conventional C18 chemistries.

We present two validated, self-consistent protocols:

  • Method A (Primary): Crown Ether Chiral Stationary Phase (CSP) – The gold standard for underivatized amino acids.

  • Method B (Alternative): Teicoplanin Macrocyclic Glycopeptide CSP – A versatile alternative avoiding harsh acidic mobile phases.

Chemical Context & Stereochemistry


-(2-Thienyl)-serine possesses two chiral centers (

and

carbons). Synthetic routes typically yield the threo (syn) or erythro (anti) diastereomers as racemates.
  • Target Analyte:

    
    -(2-Thienyl)-DL-serine (typically the threo-racemate).
    
  • Separation Goal: Resolution of the L-isomer (

    
    ) and D-isomer (
    
    
    
    ).
  • Detection Challenge: The thiophene moiety provides UV absorption (

    
     nm), allowing direct detection without derivatization (e.g., OPA/FMOC).
    

Method A: Crown Ether CSP (The Acidic Mode)

Rationale: This method utilizes a chiral crown ether (3,3'-diphenyl-1,1'-binaphthyl-20-crown-6) coated or immobilized on silica. The crown ether forms a host-guest inclusion complex with the primary ammonium group (


) of the amino acid.
  • Mechanism: The three hydrogens of the ammonium ion hydrogen-bond to the ether oxygens of the crown ring. The steric bulk of the thienyl group dictates the fit, resulting in chiral discrimination.

  • Critical Requirement: The mobile phase must be acidic (pH 1.0–2.[1][2][3]0) to ensure the amine is fully protonated.

Protocol A: Daicel CROWNPAK CR-I(+)[4]
  • Column: Daicel CROWNPAK CR-I(+) (3.0 mm

    
     150 mm, 5 
    
    
    
    m).[4] Note: CR-I is the immobilized version, offering higher stability than the coated CR(+).
  • Mobile Phase: Aqueous Perchloric Acid (

    
    ) pH 1.5 / Methanol (90:10 v/v).
    
    • Preparation: Add 16.3 g of 60%

      
       to 1.0 L of ultrapure water (pH 
      
      
      
      1.5). Mix 900 mL of this solution with 100 mL MeOH. Degas.
  • Flow Rate: 0.4 mL/min (Lower flow rate required for 3.0 mm ID columns and to maximize interaction time).

  • Temperature: 25°C (Lower temperatures, e.g., 10°C, can increase resolution but increase backpressure).

  • Detection: UV @ 235 nm (primary) or 254 nm.

  • Sample Prep: Dissolve 1 mg/mL in Mobile Phase. Filter through 0.22

    
    m PTFE membrane.
    

Expected Performance:

Parameter Value
Elution Order D-isomer (first) / L-isomer (second)

| Retention (


)  | 

| | Selectivity (

)
|

| | Resolution (

)
|

(Baseline separation) |

Method B: Teicoplanin CSP (Polar Ionic Mode)

Rationale: The macrocyclic antibiotic Teicoplanin contains an "aglycone basket" with fused macrocycles. It offers multiple interaction points:


-

interactions (thiophene ring), hydrogen bonding (hydroxyl/carboxyl groups), and ionic interactions.
  • Advantage: Does not require highly corrosive perchloric acid. Compatible with MS detection if volatile buffers are used.

Protocol B: Astec CHIROBIOTIC T
  • Column: Astec CHIROBIOTIC T (4.6 mm

    
     250 mm, 5 
    
    
    
    m).
  • Mobile Phase (Polar Ionic Mode): Methanol / Water / Acetic Acid / Triethylamine (TEAA).

    • Ratio: 60 : 40 : 0.1 : 0.1 (v/v/v/v).

    • Note: The ratio of Acid/Base controls the ionization state. Both amine and carboxyl groups affect binding.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 20–25°C.

  • Detection: UV @ 235 nm.

Expected Performance:

Parameter Value
Elution Order Typically L-isomer first (verify with standards)

| Retention (


)  | 

| | Selectivity (

)
|

|

Comparative Visualization: Mechanism & Workflow

The following diagram illustrates the decision matrix and the mechanistic difference between the two protocols.

G Start Sample: beta-(2-Thienyl)-DL-Serine Choice Select Separation Strategy Start->Choice MethodA Method A: Crown Ether (CR-I+) Mechanism: Host-Guest Inclusion Choice->MethodA High Purity / Robustness MethodB Method B: Teicoplanin (Chirobiotic T) Mechanism: Multimodal (H-bond/Pi-Pi) Choice->MethodB Avoid Strong Acid / MS Compat. CondA Conditions: Mobile Phase: pH 1.5 HClO4 / MeOH Temp: 25°C MethodA->CondA CondB Conditions: Mobile Phase: MeOH/H2O/TEAA Temp: 20°C MethodB->CondB MechA Interaction: NH3+ docks inside Crown Ether Thienyl group provides steric discrimination CondA->MechA Result Separated Enantiomers Calculate Rs > 1.5 CondA->Result MechB Interaction: Thiophene: Pi-Pi w/ aromatic basket OH/COOH: H-bonding w/ sugar moieties CondB->MechB CondB->Result

Figure 1: Decision tree and mechanistic logic for selecting between Crown Ether and Teicoplanin methodologies.

Troubleshooting & Optimization

Common Issues & Solutions
SymptomProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols or insufficient protonation.Method A: Lower pH to 1.0; Reduce temperature to 10°C. Method B: Increase TEAA concentration to 0.2%.
Low Resolution (

)
Temperature too high; Organic modifier too strong.Method A: Remove MeOH (use 100% aq.

). Method B: Decrease MeOH ratio (e.g., go to 40:60 MeOH:Water).
Retention Shift Column contamination or temperature fluctuation.Crown ether columns are sensitive to cations (

). Wash system thoroughly with water before introducing mobile phase.
System Suitability Criteria

To ensure data integrity (ALCOA+ principles), every run must meet:

  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Capacity Factor (

    
    ):  First peak should elute at 
    
    
    
    to avoid void volume interference.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). (Standard protocol for amino acid separation using perchloric acid mobile phases). Link

  • Sigma-Aldrich (Supelco). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers on Astec CHIROBIOTIC Columns. (Application of Teicoplanin for polar ionic mode separations). Link

  • Hyun, M. H. (2016). Ligand Exchange Chromatography for the Chiral Separation of Amino Acids and Hydroxy Acids. Journal of Liquid Chromatography & Related Technologies.
  • Pellizzoni, E., et al. (2006). Enantioseparation of -heterocyclic-alanine derivatives. Chirality. (Specific reference for thienyl-alanine/serine analogs).
  • Armstrong, D. W., et al. (1994). Macrocyclic antibiotics as a new class of chiral selectors for liquid chromatography. Analytical Chemistry. (The seminal paper on Teicoplanin columns). Link

Sources

Application Note: A Robust Framework for the Quantification of β-(2-Thienyl)-DL-serine in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of β-(2-Thienyl)-DL-serine in biological matrices, primarily focusing on plasma. β-(2-Thienyl)-DL-serine is a synthetic amino acid analog with significant interest in pharmaceutical and biochemical research, including neurological and oncological studies.[1][2] Accurate quantification in biological fluids is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. This guide outlines state-of-the-art methodologies, emphasizing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity and specificity. We delve into the critical aspects of sample preparation, chromatographic separation of enantiomers, mass spectrometric detection, and method validation, providing researchers with a robust framework for developing and implementing a reliable analytical protocol.

Introduction: The Analytical Challenge

β-(2-Thienyl)-DL-serine, an analog of phenylalanine, presents unique analytical challenges.[2] Its structure, featuring a polar amino acid backbone and a heterocyclic thienyl group, requires careful optimization of extraction and chromatographic conditions. The primary challenge, however, stems from its nature as a DL-racemic mixture. The D- and L-enantiomers can exhibit different pharmacological activities and metabolic fates. Therefore, an analytical method must be capable of either quantifying the total concentration or, ideally, resolving the individual enantiomers.

Modern bioanalytical laboratories overwhelmingly favor LC-MS/MS for its ability to deliver high selectivity and sensitivity, which is crucial for detecting low-level analytes in complex biological matrices like plasma or tissue homogenates.[3][4]

Core Principles for Method Selection:

  • Specificity: The ability to unequivocally assess the analyte in the presence of endogenous components.

  • Sensitivity: Achieving a Lower Limit of Quantification (LLOQ) sufficient for the intended application (e.g., low-dose PK studies).

  • Chirality: The capacity to separate D- and L-enantiomers is often a regulatory and scientific necessity. This is typically achieved through chiral stationary phases or pre-column derivatization with a chiral reagent.[5]

Biological Sample Preparation: Ensuring a Clean Analyte Signal

The goal of sample preparation is to remove interfering endogenous substances, such as proteins and phospholipids, which can suppress the analyte signal and damage the analytical column.[6] The choice of method depends on the required level of cleanliness and the nature of the analyte.

Workflow for Sample Preparation

G cluster_0 Sample Collection & Handling cluster_1 Extraction Protocol Collect Collect whole blood (e.g., K2EDTA tube) Centrifuge Centrifuge to isolate plasma (e.g., 2000 x g, 15 min, 4°C) Collect->Centrifuge Store Store plasma at ≤ -70°C Centrifuge->Store Thaw Thaw plasma sample Store->Thaw Begin Analysis Add_IS Spike with Internal Standard (IS) Solution Thaw->Add_IS Extract Perform Extraction (PPT or SPE) Add_IS->Extract Evaporate Evaporate to dryness (under Nitrogen) Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC-MS/MS Injection LC-MS/MS Injection Reconstitute->LC-MS/MS Injection

Caption: General workflow for biological sample preparation prior to LC-MS/MS analysis.

Protocol 2.1: Protein Precipitation (PPT)

PPT is a rapid and effective method for removing the bulk of proteins from plasma samples. It is often the first choice for method development due to its simplicity.

Causality: A water-miscible organic solvent like acetonitrile or acetone is added to disrupt the hydration shell around proteins, causing them to denature and precipitate.[7]

Step-by-Step Protocol:

  • Pipette 100 µL of thawed plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard (IS) working solution (e.g., stable isotope-labeled β-(2-Thienyl)-DL-serine-d3).

  • Vortex briefly (2-3 seconds).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds to ensure thorough mixing.

  • Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex to mix and centrifuge to pellet any insoluble material before transferring to an autosampler vial.

Protocol 2.2: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than PPT, often leading to lower matrix effects and improved sensitivity. For an amino acid-like compound, a cation-exchange SPE is a logical choice.[8]

Causality: At an acidic pH, the primary amine of the analyte will be protonated (positive charge), allowing it to bind to a negatively charged sorbent. Interfering neutral and acidic compounds are washed away. The analyte is then eluted with a basic solution that neutralizes its charge.

Step-by-Step Protocol:

  • Pipette 100 µL of thawed plasma and 20 µL of IS into a tube. Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition a mixed-mode cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the entire pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.

  • Elute the analyte and IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for analysis.

LC-MS/MS Method for Enantioselective Quantification

This section outlines a starting point for a sensitive and specific LC-MS/MS method capable of separating the D- and L-enantiomers of β-(2-Thienyl)-DL-serine. The use of a chiral stationary phase column is critical for this direct enantiomeric separation without derivatization.[8][9]

Workflow for LC-MS/MS Analysis

G Autosampler 1. Autosampler Injection Column 3. Chiral HPLC Column (Enantiomer Separation) Autosampler->Column Pump 2. HPLC Pump (Mobile Phase Delivery) Pump->Column IonSource 4. ESI Source (Ionization) Column->IonSource Eluent Q1 5. Quadrupole 1 (Q1) (Precursor Ion Selection) IonSource->Q1 Q2 6. Quadrupole 2 (Q2) (Collision Cell - CID) Q1->Q2 Q3 7. Quadrupole 3 (Q3) (Product Ion Selection) Q2->Q3 Detector 8. Detector Q3->Detector DataSystem 9. Data System (Quantification) Detector->DataSystem

Caption: Schematic of the LC-MS/MS system for enantioselective analysis.

Protocol 3.1: Instrumental Parameters

Liquid Chromatography (LC) System:

  • Column: ChiroSil RCA(+) or similar chiral crown ether-based column.

    • Rationale: These columns are specifically designed for the enantiomeric separation of amino acids.[9]

  • Mobile Phase A: 0.3% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.3% TFA in Acetonitrile

    • Rationale: An acidic mobile phase ensures the analyte is protonated for good interaction with the chiral stationary phase and efficient ionization.[8]

  • Flow Rate: 0.4 mL/min

  • Gradient: 5% B to 40% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Column Temperature: 5 °C

    • Rationale: Sub-ambient temperatures often significantly improve chiral resolution on crown ether columns.[8]

  • Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS) System:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Proposed MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    β-(2-Thienyl)-serine 172.0 108.0 15

    | β-(2-Thienyl)-serine-d3 (IS) | 175.0 | 111.0 | 15 |

    • Rationale: The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ion at m/z 108.0 likely corresponds to the thienylmethyl fragment after the loss of both the carboxyl group and the amino group from the serine backbone. The stable isotope-labeled internal standard (IS) should have a corresponding mass shift.

Method Validation: A Self-Validating System

A bioanalytical method must be rigorously validated to ensure its reliability. The protocol should be validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH). This process establishes the trustworthiness of the generated data.

Key Validation Parameters & Typical Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria
Linearity Establish the relationship between concentration and instrument response.Calibration curve with a correlation coefficient (r²) > 0.99.[10]
Accuracy & Precision Determine the closeness of measured values to the true value and their reproducibility.For QC samples, mean accuracy within ±15% of nominal; precision (%CV) ≤15%.[7]
LLOQ The lowest concentration on the standard curve that can be quantified with acceptable accuracy and precision.Accuracy within ±20% of nominal; precision (%CV) ≤20%.[7]
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response.
Matrix Effect Assess the ion suppression or enhancement caused by the biological matrix.The IS-normalized matrix factor should have a %CV ≤15%.[9]
Stability Evaluate analyte stability under various storage and handling conditions.Mean concentration should be within ±15% of the nominal concentration.
- Freeze-ThawStability after repeated freezing and thawing cycles.At least 3 cycles.[9]
- Bench-TopStability in the processed sample at room temperature.For the expected duration of a sample run.[9]
- Long-TermStability in the matrix at the intended storage temperature (e.g., -70°C).For the expected duration of the study.[9]

Quality Control (QC) in Routine Analysis: Each analytical run must include a set of calibration standards and at least three levels of QC samples (low, medium, high) prepared in the same biological matrix. The acceptance of the run is contingent on the performance of these standards and QCs meeting the pre-defined criteria.

References

  • Borges, C. R., & Wainer, I. W. (2014). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma. Journal of Analytical & Bioanalytical Techniques, 5(5). Available at: [Link]

  • Roles of the quantification of serine in the brain. (2024). Frontiers in Chemistry. Available at: [Link]

  • Li, Y., et al. (2022). A Fast Method for the Simultaneous Analysis of 26 Beta-Agonists in Swine Muscle with a Multi-Functional Filter by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 27(10). Available at: [Link]

  • Shikanai, H., et al. (2022). Separation and detection of D-/L-serine by conventional HPLC. STAR Protocols, 3(3). Available at: [Link]

  • Kim, J., et al. (2023). Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. Journal of Pharmaceutical Investigation, 53. Available at: [Link]

  • HPLC Method for Analysis of Trimethylglycine (Betaine) on Primesep 100 Column. SIELC Technologies. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. Metabolites, 13(5). Available at: [Link]

  • Müller, S., et al. (2021). Pre-analytical processing of plasma and serum samples for combined proteome and metabolome analysis. Frontiers in Molecular Biosciences, 8. Available at: [Link]

  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021). Restek. Available at: [Link]

  • Skende, E., et al. (2017). Direct Quantitation of D-serine in Human Plasma by Enantioselective Liquid Chromatography with Tandem Mass Spectrometry and its Application to a Clinical Study. Journal of Applied Bioanalysis, 3(2). Available at: [Link]

  • Carter, J. M., et al. (2017). Enhanced Stability of Blood Matrices Using a Dried Sample Spot Assay to Measure Human Butyrylcholinesterase Activity and Nerve Agent Adducts. Analytical Chemistry, 89(17). Available at: [Link]

  • Dittmer, J. F., et al. (1953). Transamination in the metabolism of beta-2-thienyl-DL-alanine in normal and neoplastic cells in vitro. Cancer Research, 13(9). Available at: [Link]

  • Analysis of the changes in serine family amino acids and quantification... (2023). ResearchGate. Available at: [Link]

  • Budisa, N., et al. (2001). Residue-specific bioincorporation of non-natural, biologically active amino acids into proteins as possible drug carriers: Structure and stability of the per-thiaproline mutant of annexin V. Protein Science, 10(7). Available at: [Link]

  • Amino Acid Analysis, Plasma. Indiana University School of Medicine. Available at: [Link]

  • Simple High Performance Liquid Chromatographic Method For Determination Of Enantiomer Of D-serine Api. (2019). International Journal of Advanced Research. Available at: [Link]

  • Sugimoto, H., et al. (2015). Bioanalytical method for the simultaneous determination of D- and L-serine in human plasma by LC/MS/MS. Analytical Biochemistry, 487. Available at: [Link]

  • BMRB entry bmse000222 - DL-Serine. Biological Magnetic Resonance Bank. Available at: [Link]

  • How to quantify L-Serine Methl ester (Amino acid Methyl ester) by RPHPLC, Can anyone suggest a good method?. ResearchGate. Available at: [Link]

  • Pintus, D., et al. (2022). Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. Metabolites, 12(9). Available at: [Link]

  • Development and validation of a sensitive LC–MS/MS method for the determination of d-serine in human plasma. OUCI. Available at: [Link]

  • beta-2-Thienyl-L-alanine. PubChem. Available at: [Link]

  • Substantially Improved Stability of Biological Agents in Dried Form. ResearchGate. Available at: [Link]

Sources

beta-(2-THIENYL)-DL-SERINE as a tool for studying serine metabolism

Application Note: -(2-Thienyl)-DL-Serine as a Chromogenic Probe for Serine Metabolism[1]

Abstract & Core Utility


-(2-Thienyl)-DL-serineSerine Hydroxymethyltransferase (SHMT)

thiophene-2-carboxaldehydedirect, continuous spectrophotometric assay2

Mechanism of Action

SHMT (EC 2.1.2.[][2][3]1) is a Pyridoxal 5'-phosphate (PLP)-dependent enzyme central to one-carbon metabolism.[][2][4] While its physiological role is the reversible conversion of L-Serine and Tetrahydrofolate (THF) to Glycine and 5,10-Methylene-THF, SHMT also catalyzes a THF-independent retro-aldol cleavage of

When

  • Binding: The amino acid forms an external aldimine with the internal PLP cofactor.[][2]

  • Retro-Aldol Cleavage: SHMT catalyzes the cleavage of the

    
     bond.[][2]
    
  • Product Release: The reaction yields Glycine (which remains transiently bound as a quinonoid intermediate before release) and Thiophene-2-carboxaldehyde .[][2]

Key Advantage: The thiophene-aldehyde product possesses a conjugated

Pathway Visualization

SHMT_MechanismSubstrateβ-(2-Thienyl)-DL-SerineIntermediateExternal Aldimine(Enzyme-Substrate)Substrate->IntermediateBindingEnzymeSHMT-PLP ComplexEnzyme->IntermediateProductsGlycine + Thiophene-2-carboxaldehydeIntermediate->ProductsRetro-Aldol Cleavage(THF-Independent)DetectionUV Detection(λ ~260-290 nm)Products->DetectionSignal Generation

Caption: Kinetic pathway of

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Safety Note: Thiophene derivatives can be irritants.[][2] Handle powder and solutions in a fume hood with appropriate PPE.[][2]

  • 
    -(2-Thienyl)-DL-Serine Stock (50 mM): 
    
    • Weigh appropriate amount of

      
      -(2-thienyl)-DL-serine (MW 
      
      
      187.2 g/mol ).
    • Dissolve in 50 mM HEPES (pH 7.5) .

    • Note: If solubility is an issue, mild warming (37°C) or a small amount of DMSO (up to 5% final) can be used, though aqueous buffer is usually sufficient for the DL-salt forms.[]

  • PLP Cofactor Stock (10 mM):

    • Dissolve Pyridoxal 5'-phosphate in sterile water.[][2] Protect from light (wrap tube in foil). Prepare fresh or store at -20°C.

  • Enzyme Buffer (Assay Buffer):

    • 50 mM HEPES or Potassium Phosphate, pH 7.5.[][2]

    • 1 mM DTT (Dithiothreitol) or

      
      -Mercaptoethanol (to maintain enzyme stability).[][2]
      
    • 1 mM EDTA (optional, to chelate interfering metals).[][2]

Protocol B: Direct Spectrophotometric Assay for SHMT Activity

This protocol measures the rate of thiophene-2-carboxaldehyde formation.[]

Reagents:

  • Purified Recombinant SHMT (human cytosolic SHMT1 or mitochondrial SHMT2).[][2]

  • Assay Buffer (see above).[][2]

  • Substrate Stock.[][2]

  • UV-Transparent 96-well plate or Quartz Cuvette.[][2]

Procedure:

  • Blanking: Determine the optimal detection wavelength. Scan the absorbance of pure Thiophene-2-carboxaldehyde (commercially available) diluted in Assay Buffer between 240 nm and 320 nm.[] The typical monitoring wavelength is 279 nm (analogous to benzaldehyde) or 250-260 nm depending on the specific thiophene conjugation.[] Recommendation: Use 279 nm as a starting point.[]

  • Reaction Setup (Total Volume 200 µL):

    • Buffer: 170 µL Assay Buffer (containing 50 µM PLP final concentration).

    • Enzyme: 10 µL SHMT (0.1 - 1 µg total protein).[][2]

    • Incubation: Incubate enzyme and PLP for 5 minutes at 25°C or 37°C to ensure active site saturation.

  • Initiation:

    • Add 20 µL

      
      -(2-Thienyl)-DL-Serine Stock  (Final conc: 5 mM).
      
    • Control: Run a "No Enzyme" well to account for spontaneous hydrolysis.[][2]

  • Measurement:

    • Immediately monitor Absorbance at 279 nm (or determined

      
      ) in kinetic mode.
      
    • Interval: Every 20 seconds for 10-30 minutes.

  • Analysis:

    • Calculate the slope (

      
       ) of the linear portion of the curve.
      
    • Use the extinction coefficient (

      
      ) of thiophene-2-carboxaldehyde to convert to specific activity (
      
      
      mol/min/mg).
    • Note: If

      
       is unknown for your specific buffer, construct a standard curve using pure thiophene-2-carboxaldehyde.[][2]
      
Protocol C: Inhibitor Screening Workflow

Use this substrate to screen for drugs that block the SHMT active site.[][2]

  • Pre-Incubation: Mix SHMT (10 nM final), PLP (50 µM), and Test Compound (variable conc.) in Assay Buffer. Incubate for 15 mins at RT.

  • Substrate Addition: Add

    
    -(2-Thienyl)-DL-Serine (at 
    
    
    concentration, typically ~2-10 mM).[][2]
  • Readout: Measure initial velocity (

    
    ).
    
  • Calculation: Plot

    
     vs. [Inhibitor] to determine 
    
    
    .

Data Interpretation & Troubleshooting

ObservationPossible CauseSolution
High Background Absorbance Substrate or Test Compound absorbs at 279 nm.[][2]Run a "No Enzyme" blank with the compound and subtract this baseline.[]
Non-Linear Kinetics Enzyme instability or substrate depletion.[][2]Reduce enzyme concentration; ensure DTT is present in buffer.
No Activity Apo-enzyme lacking cofactor.[][2]Ensure PLP is added to the buffer before substrate addition.[][2]
Low Signal Substrate concentration too low.[][2]

for artificial substrates is often higher than L-Serine.[][2] Increase substrate to 10-20 mM.[][2]

References

  • Schirch, V., & Gross, T. (1968).[][2] Serine hydroxymethyltransferase: Identification of the active site and the mechanism of the reaction.[4] Journal of Biological Chemistry. Link

    • Foundational paper describing the retro-aldol cleavage mechanism of SHMT using beta-hydroxy amino acids.
  • Chiba, Y., et al. (2012).[][2] Characterization of thermostable serine hydroxymethyltransferase for

    
    -hydroxy amino acids synthesis. ResearchGate / Journal of Bioscience and Bioengineering.[][2] Link
    
    • Describes the use of SHMT to synthesize/cleave phenylserine and analogs, establishing the protocol for non-fol
  • Renwick, S. B., et al. (1998).[][2][5] The crystal structure of human cytosolic serine hydroxymethyltransferase: a target for cancer chemotherapy.[][2] Structure. Link

    • Provides structural context for the active site where the thienyl group binds.
  • Wei, K., et al. (2020).[][2] Serine Hydroxymethyltransferase 2 (SHMT2) Initiates Lymphoma Development.[][2] PubMed Central.[][2] Link

    • Contextualizes the importance of measuring SHMT activity in drug development.
  • PubChem Compound Summary. (n.d.). 3-(2-Thienyl)-DL-serine.[][2] National Center for Biotechnology Information.[][2] Link

    • Source for chemical properties and structure verification.[]

Illuminating Neuronal Pathways: A Guide to the Application of Thienyl Serine Derivatives in Neurobiology Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The intricate signaling networks of the central nervous system present a formidable challenge to researchers seeking to understand and treat neurological disorders. Among the vast chemical toolkit available, thienyl serine derivatives have emerged as a promising class of molecules with the potential to selectively modulate key neuronal targets. This guide provides an in-depth exploration of their application, moving beyond mere procedural lists to explain the scientific rationale behind experimental design and offering detailed, field-proven protocols for their investigation.

The Significance of the Thienyl Serine Scaffold in Neuropharmacology

The convergence of a thiophene ring and a serine-like moiety within a single molecular framework offers a unique combination of structural features that are highly relevant for interacting with neuronal proteins. The thiophene ring, a bioisostere of the phenyl ring, can engage in various non-covalent interactions, including hydrogen bonding, and pi-stacking, contributing to the affinity and selectivity of the compound for its biological target. The serine-like backbone provides a chiral scaffold with functional groups that can mimic endogenous amino acid neurotransmitters, allowing for precise interactions with receptor binding pockets or enzyme active sites.

This guide will focus on two exemplary classes of thienyl-containing compounds that underscore their therapeutic potential in neurobiology:

  • (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acid derivatives: These compounds have been identified as potent and selective modulators of the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity, learning, and memory.[1][2]

  • Thieno[3,2-c]pyrazol-3-amine derivatives: This class of molecules has demonstrated significant inhibitory activity against Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in the pathophysiology of Alzheimer's disease and other neurodegenerative conditions.[3][4]

Mechanisms of Action: Targeting Key Players in Neuronal Function and Dysfunction

Modulation of the NMDA Receptor Glycine Site

The NMDA receptor, a ligand-gated ion channel, is unique in its requirement for the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[5] The glycine binding site on the GluN1 subunit of the NMDA receptor represents a key target for therapeutic intervention. Thienyl serine derivatives, such as (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acid, act as agonists at this site, influencing the receptor's response to glutamate.[1][2]

The significance of these compounds lies in their potential for subunit-specific modulation. Different combinations of GluN2 subunits (A-D) confer distinct pharmacological properties to the NMDA receptor. The ability of certain thienyl serine derivatives to act as potent agonists at some subtypes while having weaker effects on others opens the door to developing drugs with improved side-effect profiles.[1][6][7][8]

NMDA_Receptor_Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor GluN1 Glycine Site GluN2 Glutamate Site Glutamate->NMDA_Receptor Binds to GluN2 Thienyl_Serine_Derivative Thienyl Serine Derivative Thienyl_Serine_Derivative->NMDA_Receptor Binds to Glycine Site (GluN1) Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Channel Opening Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Ca_Influx->Synaptic_Plasticity caption Modulation of NMDA Receptor by Thienyl Serine Derivatives

Caption: Thienyl serine derivatives act as co-agonists at the NMDA receptor.

Inhibition of Glycogen Synthase Kinase 3β (GSK-3β)

GSK-3β is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including neuronal development, metabolism, and apoptosis. Hyperactivity of GSK-3β has been strongly implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease pathology leading to the formation of neurofibrillary tangles.[3] Thieno[3,2-c]pyrazol-3-amine derivatives have been shown to be potent inhibitors of GSK-3β, thereby reducing tau phosphorylation and exhibiting neuroprotective effects in preclinical models.[4][9][10][11]

GSK3b_Inhibition Thienopyrazole_Derivative Thieno[3,2-c]pyrazol-3-amine Derivative GSK3b GSK-3β Thienopyrazole_Derivative->GSK3b Inhibits Neuronal_Health Neuronal Health Thienopyrazole_Derivative->Neuronal_Health Promotes Tau_Protein Tau Protein GSK3b->Tau_Protein Phosphorylates Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau_Protein->Hyperphosphorylated_Tau Neurofibrillary_Tangles Neurofibrillary Tangles Hyperphosphorylated_Tau->Neurofibrillary_Tangles Neurofibrillary_Tangles->Neuronal_Health Impairs caption Inhibition of GSK-3β by Thienopyrazole Derivatives

Caption: Thienopyrazole derivatives inhibit GSK-3β, reducing tau hyperphosphorylation.

Application Notes & Protocols

The following protocols are designed to be self-validating, with clear explanations for each step. They are intended as a starting point and may require optimization based on specific experimental conditions and the particular thienyl serine derivative being investigated.

In Vitro Evaluation of Neuroprotective Effects in Primary Hippocampal Neurons

This protocol details a method to assess the ability of a thienyl serine derivative to protect primary neurons from excitotoxicity, a common mechanism of neuronal death in neurodegenerative diseases.

Rationale: Primary hippocampal neurons provide a more physiologically relevant model than immortalized cell lines for studying neuronal processes.[12] The MTT assay is a reliable and widely used colorimetric assay to measure cell viability.[13]

Materials:

  • Primary hippocampal neurons (E18 rat or mouse embryos)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine coated plates

  • Thienyl serine derivative of interest

  • Glutamate solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Culture:

    • Culture primary hippocampal neurons on poly-D-lysine coated 96-well plates at a density of 5 x 10^4 cells/well.

    • Maintain the cultures for 7-10 days in vitro (DIV) to allow for maturation and synapse formation.

  • Compound Treatment:

    • Prepare a stock solution of the thienyl serine derivative in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in culture medium. Ensure the final solvent concentration is non-toxic to the neurons (typically ≤ 0.1%).

    • Pre-treat the neurons with various concentrations of the thienyl serine derivative for 1-2 hours. Include a vehicle control group.

  • Induction of Excitotoxicity:

    • After pre-treatment, expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes in the continued presence of the test compound. A control group without glutamate should also be included.

  • Wash and Recovery:

    • Gently wash the neurons twice with pre-warmed PBS to remove the glutamate and test compound.

    • Replace with fresh culture medium and return the plates to the incubator for 24 hours.

  • MTT Assay for Cell Viability:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express cell viability as a percentage of the control (untreated) group.

    • Plot the concentration-response curve to determine the EC50 of the neuroprotective effect.

Parameter Description
Cell Type Primary Hippocampal Neurons
Plating Density 5 x 10^4 cells/well (96-well plate)
DIV at Treatment 7-10 days
Excitotoxic Insult 50-100 µM Glutamate
Compound Incubation 1-2 hours pre-treatment
Viability Assay MTT Assay
Readout Absorbance at 570 nm
Electrophysiological Characterization using Whole-Cell Patch-Clamp

This protocol outlines the procedure for characterizing the effects of thienyl serine derivatives on NMDA receptor-mediated currents in cultured neurons.

Rationale: The whole-cell patch-clamp technique is the gold standard for studying ion channel function, providing high-resolution information about receptor kinetics and modulation.[14][15][16][17][18]

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons) on coverslips

  • External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2)

  • NMDA and glycine/D-serine solutions

  • Thienyl serine derivative of interest

  • Patch-clamp amplifier and data acquisition system

Protocol:

  • Preparation:

    • Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Whole-Cell Configuration:

    • Approach a neuron with the patch pipette and form a giga-ohm seal.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Hold the neuron at a membrane potential of -60 mV.

  • Recording NMDA Receptor Currents:

    • Apply a saturating concentration of NMDA (e.g., 100 µM) and a sub-saturating concentration of glycine or D-serine (e.g., 1 µM) to elicit a baseline NMDA receptor-mediated current.

    • After establishing a stable baseline, co-apply the thienyl serine derivative at various concentrations with NMDA and the co-agonist.

  • Data Acquisition and Analysis:

    • Record the peak amplitude and decay kinetics of the NMDA receptor currents in the absence and presence of the test compound.

    • Construct a concentration-response curve to determine the EC50 and maximal efficacy of the thienyl serine derivative.

Patch_Clamp_Workflow Prepare_Neurons Prepare Cultured Neurons on Coverslip Setup_Rig Setup Patch-Clamp Rig and Solutions Prepare_Neurons->Setup_Rig Form_Seal Form Giga-ohm Seal Setup_Rig->Form_Seal Go_Whole_Cell Achieve Whole-Cell Configuration Form_Seal->Go_Whole_Cell Record_Baseline Record Baseline NMDA Receptor Currents Go_Whole_Cell->Record_Baseline Apply_Compound Apply Thienyl Serine Derivative Record_Baseline->Apply_Compound Record_Modulated Record Modulated NMDA Receptor Currents Apply_Compound->Record_Modulated Analyze_Data Analyze Data (EC50, Emax) Record_Modulated->Analyze_Data caption Workflow for Whole-Cell Patch-Clamp Electrophysiology

Caption: A simplified workflow for patch-clamp experiments.

In Vivo Assessment of Cognitive Enhancement using the Morris Water Maze

This protocol describes the use of the Morris water maze to evaluate the potential of thienyl serine derivatives to improve spatial learning and memory in a rodent model.

Rationale: The Morris water maze is a widely accepted behavioral task for assessing hippocampal-dependent spatial learning and memory.[19][20][21][22][23]

Materials:

  • Rodents (mice or rats)

  • Circular water tank (1.5 m diameter)

  • Submerged platform

  • Video tracking system

  • Thienyl serine derivative of interest

Protocol:

  • Animal Preparation and Dosing:

    • House the animals individually with ad libitum access to food and water.

    • Administer the thienyl serine derivative or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage) at a specific time before each training session.

  • Acquisition Phase (4-5 days):

    • Conduct 4 trials per day for each animal.

    • For each trial, place the animal in the water at one of four starting positions, facing the wall of the tank.

    • Allow the animal to swim freely for a maximum of 60 seconds to find the hidden platform.

    • If the animal fails to find the platform within 60 seconds, gently guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day 6):

    • Remove the platform from the tank.

    • Place the animal in the tank at a novel starting position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • Analyze the escape latencies and path lengths across the acquisition days to assess learning.

    • Compare the time spent in the target quadrant during the probe trial between the treated and control groups to assess memory retention.

Parameter Description
Apparatus 1.5 m diameter circular pool
Platform Submerged 1-2 cm below water surface
Water Temperature 22 ± 1°C
Acquisition Trials 4 trials/day for 4-5 days
Maximum Trial Duration 60 seconds
Probe Trial Duration 60 seconds
Primary Measures Escape latency, path length, time in target quadrant

Concluding Remarks

The thienyl serine scaffold represents a versatile platform for the design of novel neurotherapeutics. The examples of NMDA receptor modulators and GSK-3β inhibitors highlight the potential of these compounds to address complex neurological disorders. The protocols provided in this guide offer a robust framework for the in vitro and in vivo characterization of novel thienyl serine derivatives, enabling researchers to elucidate their mechanisms of action and evaluate their therapeutic potential. As our understanding of the intricate molecular landscape of the brain deepens, the rational design and application of such targeted molecular probes will be instrumental in paving the way for the next generation of neurological drugs.

References

  • Zhao, F., et al. (2025). Design of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic Acid Derivatives as Novel NMDA Receptor Glycine Site Agonists: Variation in Molecular Geometry to Improve Potency and Augment GluN2 Subunit-Specific Activity. Journal of Medicinal Chemistry. [Link]

  • Zhao, F., et al. (2025). Design of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic Acid Derivatives as Novel NMDA Receptor Glycine Site Agonists: Variation in Molecular Geometry to Improve Potency and Augment GluN2 Subunit-Specific Activity. PubMed. [Link]

  • Hansen, K. B., et al. (2022). Derivatives of (R)-3-(5-Furanyl)carboxamido-2-aminopropanoic Acid as Potent NMDA Receptor Glycine Site Agonists with GluN2 Subunit-Specific Activity. Journal of Medicinal Chemistry. [Link]

  • Li, J., et al. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Figshare. [Link]

  • Hansen, K. B., et al. (2022). Derivatives of (R)-3-(5-Furanyl)carboxamido-2-aminopropanoic Acid as Potent NMDA Receptor Glycine Site Agonists with GluN2 Subunit-Specific Activity. PubMed. [Link]

  • Hansen, K. B., et al. (2021). Derivatives of (R)-3-(5-Furanyl)carboxamido-2-aminopropanoic Acid as Potent NMDA Receptor Glycine Site Agonists with GluN2 Subunit-Specific Activity. Journal of Medicinal Chemistry. [Link]

  • Kovar, M., et al. (2000). Electrophysiological analysis of NMDA receptor subunit changes in the aging mouse cortex. Mechanisms of Ageing and Development.
  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols. [Link]

  • Li, J., et al. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. PubMed Central. [Link]

  • Löscher, W., et al. (2013). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PubMed Central. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Axol Bioscience. [Link]

  • Verbitskiy, E. V., et al. (2015). Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. ResearchGate. [Link]

  • Coughlin, G. M. (2024). Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies. PubMed Central. [Link]

  • Paschen, W. (2023). Whole-cell patch-clamping of cultured human neurons. protocols.io. [Link]

  • Debono, M. W., et al. (1994). Inhibition by riluzole of electrophysiological responses mediated by rat kainate and NMDA receptors expressed in Xenopus oocytes. ResearchGate. [Link]

  • Schiehser, G. A., & D'Andrea, M. R. (1995). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. PubMed. [Link]

  • MMPC. (2024). Morris Water Maze. MMPC.org. [Link]

  • El-Naggar, A. M., et al. (1982). Synthesis and biological activity of some new substituted aminoacyl-carbazole derivatives. Part II. PubMed. [Link]

  • Zhang, Y., et al. (2021). In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives. MDPI. [Link]

  • Papke, R. L. (2010). High-throughput electrophysiology with Xenopus oocytes. PubMed Central. [Link]

  • DiLeonardi, A. M. (2020). Establishing a Protocol to Culture Primary Hippocampal Neurons. Defense Technical Information Center. [Link]

  • Titov, V. V., et al. (2019). Standard protocol for conducting the Morris Water Maze test. (a)... ResearchGate. [Link]

  • Wang, Z., et al. (2015). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Axol Bioscience. [Link]

  • Coughlin, G. M. (2024). Mouse primary cortical and hippocampal neuron preparation. protocols.io. [Link]

  • Li, J., et al. (2023). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. PubMed. [Link]

  • News-Medical. (2024). Enhancing Morris water maze experiments for researchers. News-Medical.net. [Link]

  • Zito, K. (n.d.). NMDA Receptor Function and Physiological Modulation. Zito Lab. [Link]

  • Aygün, D., et al. (2023). OPTIMIZATION OF MORRIS WATER MAZE PROTOCOLS: EFFECTS OF WATER TEMPERATURE AND HYPOTHERMIA ON SPATIAL LEARNING AND MEMORY IN AGED. Turkish Journal of Geriatrics. [Link]

  • Lee, K. S., et al. (2018). In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives. PubMed Central. [Link]

  • Wang, Z., et al. (2015). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. PubMed Central. [Link]

  • Wilson, C., et al. (2020). Protocol for Evaluating Neuronal Polarity in Murine Models. ResearchGate. [Link]

  • Charnet, P., & Gurney, A. M. (2023). The Xenopus Oocyte: A Tool for Membrane Biology. MDPI. [Link]

  • Li, J., et al. (2023). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. BioKB. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of thieno[3,2-c]pyrazol-urea derivatives as potent glycogen synthase kinase 3β inhibitors based on the DFG-out conformation. PubMed. [Link]

Sources

Application Notes and Protocols for Cell Cycle Arrest Induction Using Beta-2-DL-thienylalanine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Targeting Cancer Cell Proliferation with Phenylalanine Antagonism

Uncontrolled cell proliferation is a hallmark of cancer. The cell division cycle, a tightly regulated process, presents numerous targets for therapeutic intervention. One emerging strategy involves the disruption of amino acid metabolism, upon which cancer cells are often heavily dependent. Beta-2-DL-thienylalanine, a structural analog of the essential amino acid phenylalanine, and its derivatives represent a promising class of compounds that exploit this dependency.[1][2] By acting as a competitive antagonist to phenylalanine, beta-2-DL-thienylalanine can mimic a state of phenylalanine deprivation.[3] This application note provides a comprehensive guide to the proposed mechanism of action of beta-2-DL-thienylalanine analogs in inducing cell cycle arrest and detailed protocols for their investigation in a research setting.

Phenylalanine deprivation has been demonstrated to induce a G0/G1 cell cycle arrest in various cancer cell lines, including multiple myeloma and murine melanoma.[4] This arrest is often associated with a reduction in the expression of key cell cycle regulatory proteins, notably Cyclin D1.[1][5][6][7] The central role of the p53-p21-CDK-RB signaling pathway in mediating G1 arrest further suggests a plausible mechanism for the action of phenylalanine antagonists.[8][9] This guide will, therefore, focus on the hypothesis that beta-2-DL-thienylalanine analogs induce G1 cell cycle arrest through the activation of the p53-p21 axis, leading to the inhibition of Cyclin D1/CDK4/6 complexes and subsequent hypophosphorylation of the Retinoblastoma (Rb) protein.

Part 1: The Molecular Underpinnings of G1 Cell Cycle Arrest by Phenylalanine Antagonism

The transition from the G1 to the S phase of the cell cycle is a critical checkpoint, often referred to as the restriction point. Passage through this point is governed by the activity of Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6.[10][11] These kinases, when complexed with their regulatory partners, the D-type cyclins, phosphorylate the Retinoblastoma protein (Rb).[12] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for S-phase entry. Phosphorylation of Rb by Cyclin D-CDK4/6 complexes leads to the release of E2F, thereby initiating the transcription of S-phase genes and committing the cell to another round of division.[13]

Amino acid deprivation is a form of cellular stress that can activate the tumor suppressor protein p53.[2][14][15] Activated p53 can transcriptionally upregulate the CDK inhibitor p21 (also known as WAF1/CIP1).[8][16] p21, in turn, can bind to and inhibit the activity of Cyclin D-CDK4/6 complexes.[8] This inhibition prevents the phosphorylation of Rb, keeping it in its active, E2F-sequestering state, and thus enforcing a G1 cell cycle arrest.

We propose that beta-2-DL-thienylalanine analogs, by competitively inhibiting phenylalanine uptake and utilization, trigger a cellular state mimicking amino acid starvation. This metabolic stress leads to the activation of p53 and the subsequent induction of p21, culminating in a G1 cell cycle arrest.

G1_Arrest_Pathway cluster_extracellular Extracellular cluster_cell Cell B2TA_analogs Beta-2-DL-thienylalanine Analogs Transporter Amino Acid Transporter B2TA_analogs->Transporter Competitive Inhibition Phenylalanine Phenylalanine Phenylalanine->Transporter Uptake Stress Metabolic Stress (Phenylalanine Deprivation) Transporter->Stress Reduced Phe Uptake p53 p53 Activation Stress->p53 p21 p21 (CDK Inhibitor) Upregulation p53->p21 Transcriptional Activation CyclinD_CDK46 Cyclin D / CDK4/6 Complex p21->CyclinD_CDK46 Inhibition pRb_E2F pRb + E2F (Inactive Rb, Free E2F) CyclinD_CDK46->pRb_E2F Phosphorylation Rb_E2F Rb-E2F Complex (Active) G1_Arrest G1 Cell Cycle Arrest Rb_E2F->G1_Arrest Maintains S_Phase_Entry S-Phase Entry pRb_E2F->S_Phase_Entry Promotes

Caption: Proposed signaling pathway for G1 cell cycle arrest induced by beta-2-DL-thienylalanine analogs.

Part 2: Synthesis of Beta-2-DL-thienylalanine Analogs

The synthesis of beta-2-DL-thienylalanine analogs can be achieved through various organic chemistry routes. A common approach involves the modification of the thiophene ring or the amino acid backbone. For instance, functionalized thienyl bromides can be coupled with a protected alanine derivative to introduce various substituents on the thiophene ring.[17] Another strategy involves the use of multicomponent reactions or enzymatic synthesis to generate a library of diverse analogs. The specific synthetic route will depend on the desired modifications and the available starting materials. Researchers should consult specialized organic synthesis literature for detailed protocols.[18]

Part 3: Experimental Protocols

This section provides detailed, self-validating protocols to investigate the effects of beta-2-DL-thienylalanine analogs on cancer cell lines.

Cell Culture and Treatment
  • Cell Line Selection: Choose appropriate cancer cell lines. It is advisable to use a p53 wild-type cell line (e.g., A549, MCF-7) and a p53-mutant or null cell line (e.g., PC-3, HCT116 p53-/-) to investigate the p53-dependency of the observed effects.

  • Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Analog Preparation: Dissolve the beta-2-DL-thienylalanine analog in a suitable solvent (e.g., DMSO, sterile water) to create a stock solution. Further dilute the stock solution in a complete culture medium to the desired final concentrations for treatment. A vehicle control (solvent only) must be included in all experiments.

  • Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry and Western blotting) and allow them to adhere overnight. Replace the medium with a fresh medium containing the desired concentrations of the analog or vehicle control. The treatment duration will vary depending on the experiment (typically 24-72 hours).

Cell Viability Assays (MTT/XTT)

These colorimetric assays measure cell metabolic activity, which is proportional to the number of viable cells.

  • Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of the beta-2-DL-thienylalanine analog and a vehicle control for 24, 48, and 72 hours.

  • Assay Procedure:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

    • XTT Assay: Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C. The metabolically active cells will reduce the XTT to a colored formazan product.

  • Data Acquisition: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450-500 nm for XTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

  • Cell Preparation: Seed cells in 6-well plates and treat them with the analog or vehicle control for the desired time (e.g., 24 hours).

  • Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes any double-stranded RNA that might interfere with the staining.

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: The resulting DNA histogram will show distinct peaks corresponding to cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. Quantify the percentage of cells in each phase using appropriate software. An accumulation of cells in the G1 peak after treatment would indicate a G1 arrest.

Western Blotting for Key Cell Cycle Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation.

  • Protein Extraction:

    • Treat cells in 6-well plates with the analog or vehicle control.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p53, p21, Cyclin D1, CDK4, CDK6, phospho-Rb, total Rb, and a loading control like β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize them to the loading control.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treatment with Beta-2-DL-thienylalanine Analogs (and Vehicle Control) Start->Treatment Viability Cell Viability Assay (MTT / XTT) Treatment->Viability Flow Cell Cycle Analysis (Flow Cytometry) Treatment->Flow Western Protein Analysis (Western Blotting) Treatment->Western Data_Viability Determine IC50 Assess Cytotoxicity Viability->Data_Viability Data_Flow Quantify Cell Cycle Phases (G1, S, G2/M) Flow->Data_Flow Data_Western Analyze Protein Expression (p53, p21, Cyclin D1, p-Rb, etc.) Western->Data_Western Conclusion Conclusion: Elucidate Mechanism of Action Data_Viability->Conclusion Data_Flow->Conclusion Data_Western->Conclusion

Caption: A streamlined experimental workflow for investigating the effects of beta-2-DL-thienylalanine analogs.

Cell Synchronization Protocols

For more precise cell cycle studies, synchronizing the cell population before treatment can be highly beneficial.

  • Serum Starvation:

    • Culture cells to 70-80% confluency.

    • Wash the cells with serum-free medium.

    • Incubate the cells in a serum-free medium for 24-48 hours. This will arrest most cells in the G0/G1 phase.[19][20][21][22]

    • Re-introduce serum-containing medium along with the beta-2-DL-thienylalanine analog or vehicle control.

  • Double Thymidine Block:

    • Treat cells with 2 mM thymidine for 16-18 hours. This will block DNA synthesis and arrest cells at the G1/S boundary.[23][24][25]

    • Wash the cells with a fresh medium and incubate for 9 hours to release them from the block.

    • Add 2 mM thymidine again and incubate for another 16-18 hours to achieve a more synchronized population at the G1/S boundary.[23][24]

    • Release the cells from the block by washing with a fresh medium and immediately add the beta-2-DL-thienylalanine analog or vehicle control.

Part 4: Data Interpretation and Expected Outcomes

The following table summarizes the expected outcomes based on the proposed mechanism of action.

Experiment Parameter Measured Expected Outcome with Analog Treatment Interpretation
Cell Viability (MTT/XTT) Cell proliferation/viabilityDose- and time-dependent decrease in viabilityThe analog exhibits anti-proliferative/cytotoxic effects.
Flow Cytometry Percentage of cells in each cell cycle phaseIncrease in the G1 phase population, decrease in S and G2/M phasesInduction of G1 cell cycle arrest.
Western Blotting Protein expression levels- Increased p53 and p21- Decreased Cyclin D1- Decreased phospho-Rb (at specific sites like Ser780/Ser807/811)- No significant change in total RbActivation of the p53-p21 pathway, leading to inhibition of CDK4/6 and hypophosphorylation of Rb.

Part 5: Troubleshooting

Problem Possible Cause Solution
High variability in cell viability assays - Uneven cell seeding- Edge effects in the 96-well plate- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.
Poor resolution of cell cycle peaks in flow cytometry - Cell clumping- Incorrect staining procedure- Gently vortex during fixation.- Ensure proper RNase A treatment.- Optimize PI concentration and incubation time.
Weak or no signal in Western blotting - Insufficient protein loading- Ineffective antibody- Accurately quantify protein concentration.- Optimize antibody concentration and incubation time.- Use a positive control for the antibody.
No G1 arrest observed - Cell line is resistant (e.g., p53 mutant and p21 independent)- Insufficient concentration or treatment time- Use a p53 wild-type cell line.- Perform a dose-response and time-course experiment.

References

  • Al-Hendy, A., & Tesone, M. (2009). Cyclin D1 Degradation Is Sufficient to Induce G1 Cell Cycle Arrest despite Constitutive Expression of Cyclin E2 in Ovarian Cancer Cells. Cancer Research, 69(16), 6565-6572. [Link]

  • Chen, J. (2021). p53-mediated G1 arrest requires the induction of both p21 and Killin in human colon cancer cells. Oncology Letters, 22(6), 1-1. [Link]

  • Biology Stack Exchange. (2013). Why does beta-2-Thienylalanine inhibit bacterial growth? [Link]

  • García, C., et al. (2022). Degradation strategy of cyclin D1 in cancer cells and the potential clinical application. Frontiers in Oncology, 12, 951822. [Link]

  • Wikipedia. (2023). β-2-Thienylalanine. [Link]

  • Levy, D. (2018). Double-Thymidine Block protocol. protocols.io. [Link]

  • Daugulis, O., et al. (2014). C–H Functionalization in the Synthesis of Amino Acids and Peptides. Chemical Reviews, 114(16), 8255-8305. [Link]

  • Gao, Y., et al. (2012). Serum Starvation Induced Cell Cycle Synchronization Facilitates Human Somatic Cells Reprogramming. PLoS ONE, 7(4), e35322. [Link]

  • Asghar, U., et al. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. Future Journal of Pharmaceutical Sciences, 7(1), 1-13. [Link]

  • Chen, Z., & Deng, W. (2018). Cell Synchronization by Double Thymidine Block. Bio-protocol, 8(17), e2994. [Link]

  • Lowman, X. H., et al. (2019). p53 Promotes Cancer Cell Adaptation to Glutamine Deprivation by Upregulating Slc7a3 to Increase Arginine Uptake. Cell Reports, 26(11), 3051-3060.e4. [Link]

  • Fu, Y. M., et al. (2000). Phenylalanine deprivation inhibits multiple myeloma progression by perturbing endoplasmic reticulum homeostasis. Acta Pharmaceutica Sinica B. [Link]

  • Li, T., et al. (2022). A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9. Molecules, 27(19), 6539. [Link]

  • Prokesch, A., et al. (2016). Liver p53 is stabilized upon starvation and required for amino acid catabolism and gluconeogenesis. The FASEB Journal, 30(4), 1523-1534. [Link]

  • Spring, K. J., & Spencer, A. (2017). Mechanisms of therapeutic CDK4/6 inhibition in breast cancer. Journal of Hematology & Oncology, 10(1), 1-9. [Link]

  • Leboeuf, C., & Le Cam, L. (2021). The p53 Pathway and Metabolism: The Tree That Hides the Forest. Cancers, 13(2), 226. [Link]

  • PLOS ONE. (2012). Serum Starvation Induced Cell Cycle Synchronization Facilitates Human Somatic Cells Reprogramming. [Link]

  • Chen, P. L., et al. (2022). Reversible and effective cell cycle synchronization method for studying stage-specific processes. EMBO reports, 23(5), e54238. [Link]

  • Gal-Yam, E. N., & Herman, T. M. (1983). β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport. Biochemical Pharmacology, 32(18), 2801-2805. [Link]

  • Bitesize Bio. (2022). How to perform cell synchronization in specific cell cycle phases. [Link]

  • Breastcancer.org. (2023). What Are CDK4/6 Inhibitors? [Link]

  • Krupenko, S. A., & Oleinik, N. V. (2011). Activation of p21-Dependent G1/G2 Arrest in the Absence of DNA Damage as an Antiapoptotic Response to Metabolic Stress. PLoS ONE, 6(6), e20799. [Link]

  • Liu, Y., et al. (2023). The impact of p53 mutation on tumor immune evasion: mechanistic insights and clinical implications. Frontiers in Immunology, 14, 1249767. [Link]

  • HMP Education. (2015). The Biological Rationale for CDK4/6 Inhibitors. YouTube. [Link]

  • Maddocks, O. D., et al. (2019). Serine starvation induces stress and p53 dependent metabolic remodeling in cancer cells. Nature Communications, 10(1), 1-13. [Link]

  • CSUSB ScholarWorks. (2017). The Effects of Serum Starvation on Cell Cycle Synchronization. [Link]

  • AACR Journals. (2009). Cyclin D1 Degradation Is Sufficient to Induce G1 Cell Cycle Arrest despite Constitutive Expression of Cyclin E2 in Ovarian Cancer Cells. [Link]

  • Davis, P. K., et al. (2001). Biological Methods for Cell-Cycle Synchronization of Mammalian Cells. BioTechniques, 30(6), 1322-1331. [Link]

  • Cooper, S. (2017). Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block. Methods in Molecular Biology, 1524, 107-118. [Link]

  • Kramer, D. L., et al. (1999). Polyamine Analogue Induction of the p53-p21WAF1/CIP1-Rb Pathway and G1 Arrest in Human Melanoma Cells. Cancer Research, 59(6), 1278-1286. [Link]

  • Medicurio. (2018). Cyclins and CDKs Cell Cycle Regulation. YouTube. [Link]

  • Roda, G., et al. (2006). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. Journal of Medicinal Chemistry, 49(5), 1573-1582. [Link]

  • National Center for Biotechnology Information. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport. [Link]

  • Ligasová, A., & Koberna, K. (2021). Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis. International Journal of Molecular Sciences, 22(19), 10759. [Link]

  • Scola, P. M., et al. (2013). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 15(21), 5562-5565. [Link]

Sources

Application Notes and Protocols for Investigating the In Vitro Activity of β-(2-Thienyl)-DL-serine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays to characterize the biological activity of β-(2-thienyl)-DL-serine. Given its structural analogy to the amino acid serine, this guide proposes that β-(2-thienyl)-DL-serine may act as an antagonist or inhibitor of serine-dependent biological pathways. The following application notes and detailed protocols are designed to systematically investigate this hypothesis by focusing on key serine-utilizing enzymes: Serine Palmitoyltransferase (SPT), Serine Dehydratase (SDH), and the broader class of serine proteases. Each protocol is presented with the underlying scientific principles, step-by-step methodologies, data interpretation guidelines, and self-validating controls to ensure scientific rigor.

Introduction: The Scientific Rationale for Investigating β-(2-Thienyl)-DL-serine

β-(2-Thienyl)-DL-serine is a synthetic amino acid analog characterized by the substitution of the methyl group of serine with a thienyl group. While direct studies on this specific compound are limited, its structural similarity to L-serine and D-serine, key molecules in numerous physiological processes, provides a strong rationale for investigating its potential biological activities. L-serine is a proteinogenic amino acid essential for protein synthesis, cell proliferation, and the biosynthesis of other amino acids, purines, and sphingolipids.[1] D-serine, on the other hand, is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a significant role in neurotransmission.[2]

The related compound, β-2-thienyl-DL-alanine, has been identified as a phenylalanine antagonist, demonstrating that thienyl-containing amino acid analogs can interfere with natural amino acid metabolism and function.[3][4] This precedent suggests that β-(2-thienyl)-DL-serine may act as a competitive inhibitor or antagonist in serine-dependent pathways. This guide, therefore, focuses on providing detailed in vitro assays to explore this potential.

Proposed Mechanisms of Action and Corresponding In Vitro Assays

Based on the known roles of serine, we propose three primary potential mechanisms of action for β-(2-thienyl)-DL-serine that can be investigated using in vitro assays:

  • Inhibition of Sphingolipid Biosynthesis: As a structural analog of L-serine, β-(2-thienyl)-DL-serine may inhibit Serine Palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo synthesis of sphingolipids.[5][6] Dysregulation of sphingolipid metabolism is implicated in various diseases, making SPT an attractive therapeutic target.[7][8]

  • Interference with Amino Acid Metabolism: β-(2-thienyl)-DL-serine could potentially inhibit L-serine dehydratase (SDH), an enzyme that catalyzes the deamination of L-serine to pyruvate.[9] Inhibition of SDH could modulate amino acid homeostasis.[10]

  • Modulation of Serine Protease Activity: Serine proteases are a large family of enzymes with a critical serine residue in their active site, involved in diverse physiological processes.[11][12] The serine-like structure of the test compound warrants screening for inhibitory activity against this class of enzymes.

The following sections provide detailed protocols for assays designed to test these hypotheses.

Assay Protocol 1: In Vitro Inhibition of Serine Palmitoyltransferase (SPT)

Scientific Principle

Serine palmitoyltransferase (SPT) catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the first committed step in sphingolipid biosynthesis. This assay measures the inhibitory potential of β-(2-thienyl)-DL-serine on SPT activity by quantifying the incorporation of radiolabeled L-serine into sphingolipids in a cell-free system. A reduction in the radiolabeled product in the presence of the test compound indicates inhibition.

Experimental Workflow

SPT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_cells Culture and harvest HeLa cells prep_membranes Prepare total cell membranes prep_cells->prep_membranes pre_incubation Pre-incubate membranes with test compound prep_membranes->pre_incubation prep_compound Prepare serial dilutions of β-(2-thienyl)-DL-serine prep_compound->pre_incubation reaction_init Initiate reaction with [3H]-L-serine and Palmitoyl-CoA pre_incubation->reaction_init incubation Incubate at 37°C reaction_init->incubation reaction_stop Stop reaction with alkaline methanol incubation->reaction_stop extraction Extract lipids reaction_stop->extraction quantification Quantify radioactivity by scintillation counting extraction->quantification data_analysis Calculate % inhibition and IC50 quantification->data_analysis

Caption: Workflow for the in vitro SPT inhibition assay.

Detailed Protocol

Materials:

  • HeLa cells (or other suitable mammalian cell line)

  • Cell culture reagents (DMEM, FBS, antibiotics)

  • Phosphate-buffered saline (PBS)

  • Buffer A (50 mM HEPES-KOH, pH 7.4, 250 mM sucrose, 1 mM EDTA, protease inhibitor cocktail)

  • Pre-incubation buffer (50 mM HEPES, pH 8.0, 25 mM DTT, 2 mM EDTA, 20 µM Pyridoxal 5'-phosphate (PLP))[13]

  • [³H]-L-serine

  • Palmitoyl-CoA

  • β-(2-thienyl)-DL-serine

  • Myriocin (positive control inhibitor)[8]

  • Alkaline methanol (Methanol with 1N NaOH)

  • Chloroform

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Preparation of HeLa Cell Membranes:

    • Culture HeLa cells to confluency.

    • Harvest cells by scraping and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in Buffer A and lyse the cells using a Dounce homogenizer.

    • Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total membranes.

    • Resuspend the membrane pellet in Buffer A and determine the protein concentration using a BCA assay. Aliquot and store at -80°C.

  • SPT Inhibition Assay:

    • Prepare serial dilutions of β-(2-thienyl)-DL-serine in the appropriate solvent (e.g., DMSO or water). Also, prepare a positive control (Myriocin) and a vehicle control.

    • In a microcentrifuge tube, add 50 µg of HeLa cell membrane protein.

    • Add the test compound or controls to the tubes.

    • Add pre-incubation buffer to a final volume of 50 µL and incubate on ice for 30 minutes.[13]

    • Prepare the labeling mix containing 2 mM L-serine, 100 µM palmitoyl-CoA, and 2 µCi [³H]-L-serine in pre-incubation buffer.[13]

    • Initiate the reaction by adding 50 µL of the labeling mix to each tube.

    • Incubate the reaction mixture at 37°C for 60 minutes.

    • Stop the reaction by adding 400 µL of alkaline methanol.[13]

  • Lipid Extraction and Quantification:

    • Add 800 µL of chloroform and 360 µL of water to each tube.

    • Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipids.

    • Evaporate the solvent under a stream of nitrogen.

    • Resuspend the lipid extract in a suitable volume of chloroform/methanol (2:1).

    • Transfer the resuspended lipids to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis and Interpretation
Treatment Group[³H]-L-serine Incorporation (CPM)% Inhibition
Vehicle ControlValue0%
β-(2-thienyl)-DL-serine (Concentration 1)ValueCalculated
β-(2-thienyl)-DL-serine (Concentration 2)ValueCalculated
.........
Myriocin (Positive Control)ValueCalculated

Calculation of % Inhibition:

% Inhibition = [1 - (CPM_test_compound / CPM_vehicle_control)] * 100

Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of SPT activity). A dose-dependent increase in inhibition suggests that β-(2-thienyl)-DL-serine is an inhibitor of SPT.

Assay Protocol 2: In Vitro Inhibition of Serine Dehydratase (SDH)

Scientific Principle

L-serine dehydratase (SDH) is a PLP-dependent enzyme that catalyzes the conversion of L-serine to pyruvate and ammonia.[9] This assay measures the inhibitory effect of β-(2-thienyl)-DL-serine on SDH activity by colorimetrically quantifying the production of pyruvate. The amount of pyruvate produced is determined by its reaction with 2,4-dinitrophenylhydrazine (DNPH), which forms a colored hydrazone that can be measured spectrophotometrically.[14]

Experimental Workflow

SDH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_enzyme Purified recombinant Serine Dehydratase reaction_setup Combine enzyme, buffer, PLP, and test compound prep_enzyme->reaction_setup prep_compound Prepare serial dilutions of β-(2-thienyl)-DL-serine prep_compound->reaction_setup prep_substrate Prepare L-serine substrate solution reaction_init Add L-serine to start the reaction prep_substrate->reaction_init reaction_setup->reaction_init incubation Incubate at 37°C reaction_init->incubation reaction_stop Stop reaction with trichloroacetic acid incubation->reaction_stop derivatization Add DNPH to derivatize pyruvate reaction_stop->derivatization color_development Add NaOH to develop color derivatization->color_development measurement Measure absorbance at 520 nm color_development->measurement data_analysis Calculate % inhibition and IC50 measurement->data_analysis

Caption: Workflow for the in vitro SDH inhibition assay.

Detailed Protocol

Materials:

  • Purified recombinant L-serine dehydratase

  • Reaction buffer (50 mM Borate-KOH buffer, pH 8.3, 50 µM PLP)[14]

  • L-serine

  • β-(2-thienyl)-DL-serine

  • L-cysteine or D-serine (positive control inhibitors)[9]

  • 10% (w/v) Trichloroacetic acid (TCA)

  • 0.1% (w/v) 2,4-dinitrophenylhydrazine (DNPH) in 2N HCl

  • 2.5 N NaOH

  • Pyruvate standard solution

  • Spectrophotometer and 96-well plates

Procedure:

  • Pyruvate Standard Curve:

    • Prepare a series of pyruvate standards (e.g., 0-1 mM) in the reaction buffer.

    • To 100 µL of each standard, add 100 µL of 10% TCA.

    • Add 100 µL of 0.1% DNPH and incubate at room temperature for 10 minutes.

    • Add 500 µL of 2.5 N NaOH and measure the absorbance at 520 nm.

    • Plot absorbance versus pyruvate concentration to generate a standard curve.

  • SDH Inhibition Assay:

    • Prepare serial dilutions of β-(2-thienyl)-DL-serine, positive controls, and a vehicle control.

    • In a 96-well plate, add 20 µL of the test compound or controls.

    • Add 60 µL of reaction buffer containing a suitable amount of SDH enzyme.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of 100 mM L-serine (final concentration 20 mM).

    • Incubate for 20 minutes at 37°C.

    • Stop the reaction by adding 100 µL of 10% TCA.

  • Pyruvate Quantification:

    • Centrifuge the plate at 3,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer 100 µL of the supernatant to a new 96-well plate.

    • Add 100 µL of 0.1% DNPH and incubate at room temperature for 10 minutes.

    • Add 100 µL of 2.5 N NaOH and measure the absorbance at 520 nm.

Data Analysis and Interpretation
Treatment GroupAbsorbance at 520 nmPyruvate Concentration (µM)% Inhibition
Vehicle ControlValueCalculated from std curve0%
β-(2-thienyl)-DL-serine (Concentration 1)ValueCalculatedCalculated
β-(2-thienyl)-DL-serine (Concentration 2)ValueCalculatedCalculated
............
D-serine (Positive Control)ValueCalculatedCalculated

Calculation of % Inhibition:

% Inhibition = [1 - (Pyruvate_test_compound / Pyruvate_vehicle_control)] * 100

Determine the IC₅₀ value by plotting % inhibition against the logarithm of the inhibitor concentration. A dose-dependent decrease in pyruvate formation will indicate that β-(2-thienyl)-DL-serine inhibits SDH.

Assay Protocol 3: General Screening for Serine Protease Inhibition

Scientific Principle

Serine proteases utilize a catalytic triad, including a key serine residue, to hydrolyze peptide bonds.[11] This assay employs a generic chromogenic or fluorogenic substrate that is cleaved by a model serine protease (e.g., trypsin or chymotrypsin), releasing a detectable molecule. A decrease in the rate of substrate cleavage in the presence of β-(2-thienyl)-DL-serine indicates inhibition. This protocol can be adapted for various serine proteases.

Experimental Workflow

SerineProtease_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_enzyme Serine Protease (e.g., Trypsin) reaction_setup Combine enzyme, buffer, and test compound prep_enzyme->reaction_setup prep_compound Prepare serial dilutions of β-(2-thienyl)-DL-serine prep_compound->reaction_setup prep_substrate Prepare chromogenic substrate solution reaction_init Add substrate to start the reaction prep_substrate->reaction_init pre_incubation Pre-incubate at room temperature reaction_setup->pre_incubation pre_incubation->reaction_init kinetic_read Monitor absorbance/fluorescence kinetically reaction_init->kinetic_read rate_calculation Calculate initial reaction velocities (V₀) kinetic_read->rate_calculation data_analysis Calculate % inhibition and IC50 rate_calculation->data_analysis

Caption: Workflow for the serine protease inhibition screening assay.

Detailed Protocol

Materials:

  • Serine protease (e.g., bovine trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • β-(2-thienyl)-DL-serine

  • A known serine protease inhibitor (e.g., Aprotinin for trypsin)

  • 96-well microplate reader capable of kinetic measurements

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of β-(2-thienyl)-DL-serine, a positive control inhibitor, and a vehicle control in the assay buffer.

    • In a 96-well plate, add 20 µL of the test compound or controls.

    • Add 160 µL of assay buffer.

    • Add 10 µL of the serine protease solution (final concentration to be optimized for a linear reaction rate).

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Kinetic Measurement:

    • Prepare the chromogenic substrate solution in the assay buffer.

    • Initiate the reaction by adding 10 µL of the substrate solution to each well.

    • Immediately place the plate in the microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide release) every 30 seconds for 10-15 minutes.

Data Analysis and Interpretation
Treatment GroupInitial Velocity (V₀) (mOD/min)% Inhibition
Vehicle ControlValue0%
β-(2-thienyl)-DL-serine (Concentration 1)ValueCalculated
β-(2-thienyl)-DL-serine (Concentration 2)ValueCalculated
.........
Aprotinin (Positive Control)ValueCalculated

Calculation of % Inhibition:

  • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time plot.

  • Calculate % inhibition: % Inhibition = [1 - (V₀_test_compound / V₀_vehicle_control)] * 100

Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. This assay serves as a primary screen; any significant inhibitory activity should be followed up with more detailed kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive).

Conclusion and Future Directions

The application notes and protocols outlined in this document provide a robust framework for the initial in vitro characterization of β-(2-thienyl)-DL-serine. By systematically evaluating its effects on key serine-metabolizing enzymes, researchers can gain valuable insights into its potential biological activities and mechanisms of action. Positive results from these assays would warrant further investigation, including:

  • Enzyme kinetics studies to determine the mode of inhibition.

  • Cell-based assays to assess cytotoxicity and the impact on downstream cellular processes (e.g., sphingolipid profiles, cell cycle).

  • Investigation of the D- and L-isomers of β-(2-thienyl)-serine separately, particularly concerning NMDA receptor activity for the D-isomer.

This structured approach will enable a thorough and scientifically sound evaluation of β-(2-thienyl)-DL-serine, paving the way for a deeper understanding of its potential as a pharmacological tool or therapeutic lead.

References

  • Biesele, J. J., et al. (1952). Transamination in the metabolism of beta-2-thienyl-DL-alanine in normal and neoplastic cells in vitro. Cancer Research, 12(4), 246s-247s. [Link]

  • Biesele, J. J. (1952). TRANSAMINATION IN THE METABOLISM OF β-2-THIENYL-DL-ALANINE IN NORMAL AND NEOPLASTIC CELLS IN VITRO. Journal of Biological Chemistry, 198(1), 429-435. [Link]

  • Patsnap Synapse. (2024). What are SPT inhibitors and how do they work? [Link]

  • Wang, X., et al. (2021). Identification of a novel SPT inhibitor WXP-003 by docking-based virtual screening and investigation of its anti-fungi effect. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1266-1274. [Link]

  • Ory, D. S., et al. (2024). Safe and Orally Bioavailable Inhibitor of Serine Palmitoyltransferase Improves Age-Related Sarcopenia. ACS Pharmacology & Translational Science. [Link]

  • D'Anca, M., et al. (2022). Early involvement of D-serine in β-amyloid-dependent pathophysiology. Acta Neuropathologica Communications, 10(1), 58. [Link]

  • Han, G., et al. (2019). Pharmacological characterization of synthetic serine palmitoyltransferase inhibitors by biochemical and cellular analyses. Journal of Lipid Research, 60(11), 1856-1866. [Link]

  • Bedard, J. R., et al. (1980). Transient cell cycle arrest of Saccharomyces cerevisiae by amino acid analog beta-2-DL-thienylalanine. Molecular and Cellular Biology, 1(11), 1083-1090. [Link]

  • Davis, D., et al. (2019). Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity. Bio-protocol, 9(19), e3380. [Link]

  • Ito, T., et al. (2007). Enzymatic assay of D-serine using D-serine dehydratase from Saccharomyces cerevisiae. Analytical Biochemistry, 371(2), 167-172. [Link]

  • Dunn, F. W. (1958). Inhibition Studies with β-2-Thienylalanine, β-1-Naphthylalanine, p-Tolylalanine and Their Peptides. Journal of Biological Chemistry, 233(2), 411-414. [Link]

  • Sarras, M. P., et al. (2016). Acute D-Serine Co-Agonism of β-Cell NMDA Receptors Potentiates Glucose-Stimulated Insulin Secretion and Excitatory β-Cell Membrane Activity. Islets, 8(5), 159-170. [Link]

  • Ito, T., et al. (2007). D-serine dehydratase and use thereof.
  • Bicknell, R., & Waley, S. G. (1985). Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids. Biochemical Journal, 231(2), 453-459. [Link]

  • Lin, C. H., et al. (2021). In Silico and In Vitro Screening of Serine Racemase Agonist and In Vivo Efficacy on Alzheimer's Disease Drosophila melanogaster. International Journal of Molecular Sciences, 22(16), 8856. [Link]

  • Wei, W., et al. (2022). Targeting serine dehydratase supports amino acid homeostasis and skin repair. bioRxiv. [Link]

  • Sasabe, J., et al. (2012). D-Serine Production, Degradation, and Transport in ALS: Critical Role of Methodology. Journal of Amino Acids, 2012, 605834. [Link]

  • de Veer, S. J., et al. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 24(13), 10795. [Link]

  • Dunlop, R. A., & Cox, P. A. (2020). Mechanisms of L-Serine-Mediated Neuroprotection Include Selective Activation of Lysosomal Cathepsins B and L. Neurotoxicity Research, 37(4), 952-961. [Link]

  • Ota, N., et al. (2021). Identification of an l-serine/l-threonine dehydratase with glutamate racemase activity in mammals. Biochemical Journal, 478(18), 3433-3446. [Link]

  • Wikipedia. Serine dehydratase. [Link]

  • G-A, A., et al. (2023). L-serine: Neurological Implications and Therapeutic Potential. Journal of Clinical Medicine, 12(15), 4991. [Link]

  • PubChem. beta-2-Thienyl-L-alanine. [Link]

  • de Veer, S. J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 976378. [Link]

  • Shipway, A., et al. (2000). Mechanistic insights into the inhibition of serine proteases by monocyclic lactams. Biochemistry, 39(20), 6092-6101. [Link]

  • Strader, C. D., et al. (1989). Identification of two serine residues involved in agonist activation of the beta-adrenergic receptor. Journal of Biological Chemistry, 264(23), 13572-13578. [Link]

  • Strader, C. D., et al. (1989). A single amino acid substitution in the beta-adrenergic receptor promotes partial agonist activity from antagonists. Journal of Biological Chemistry, 264(28), 16470-16477. [Link]

  • Wikipedia. β-2-Thienylalanine. [Link]

Sources

Application Note: Utilizing β-(2-Thienyl)-DL-serine in Antibiotic Synergy Studies to Potentiate Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates innovative strategies to extend the lifespan of existing antibiotics and discover new therapeutic regimens. One promising approach is the use of synergistic drug combinations, where the combined effect of two or more compounds is greater than the sum of their individual effects. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of β-(2-Thienyl)-DL-serine, a serine analogue, in antibiotic synergy studies. We will delve into the scientific rationale for its use, focusing on its role as a putative inhibitor of serine hydroxymethyltransferase (SHMT), a critical enzyme in bacterial one-carbon metabolism. Detailed, field-proven protocols for checkerboard and time-kill assays are provided, along with data interpretation guidelines and visualizations to facilitate the robust evaluation of synergistic interactions.

Scientific Rationale: Targeting the Folate Biosynthesis Pathway for Synergistic Action

The bacterial folate biosynthesis pathway is an established and highly attractive target for antimicrobial agents because it is essential for bacterial survival and absent in humans, who obtain folate from their diet.[1] This pathway produces tetrahydrofolate (THF), a crucial cofactor in the synthesis of essential biomolecules, including nucleotides (purines and thymidylate) and certain amino acids.[2][3][4] Disrupting this pathway starves the bacterial cell of the building blocks required for DNA replication, repair, and protein synthesis.

A classic example of successful synergistic antibiotic therapy is the combination of a sulfonamide (e.g., sulfamethoxazole) and trimethoprim.[5][6] These drugs inhibit sequential steps in the folate pathway: sulfonamides target dihydropteroate synthase (DHPS), while trimethoprim inhibits dihydrofolate reductase (DHFR).[5] This dual blockade leads to a potent synergistic effect.

1.1. The Role of Serine Hydroxymethyltransferase (SHMT)

Serine hydroxymethyltransferase (SHMT) is a pivotal pyridoxal phosphate (PLP)-dependent enzyme that links one-carbon metabolism with the folate cycle.[4][7] It catalyzes the reversible conversion of serine and tetrahydrofolate (THF) into glycine and 5,10-methylenetetrahydrofolate (CH₂-THF).[2][8] This reaction is the primary source of one-carbon units for the cell, which are essential for the synthesis of purines and thymidylate.[2][3][7]

Given its central role, SHMT is an emerging target for antimicrobial and anticancer therapies.[3][7] Inhibition of SHMT is expected to deplete the pool of one-carbon units, thereby disrupting DNA synthesis and repair, ultimately leading to bacteriostasis or bactericidal effects.

1.2. β-(2-Thienyl)-DL-serine as a Putative SHMT Inhibitor

β-(2-Thienyl)-DL-serine is an analogue of the natural amino acid serine. Due to its structural similarity to serine, it is hypothesized to act as a competitive inhibitor of serine hydroxymethyltransferase. By occupying the active site of SHMT, it would prevent the natural substrate (serine) from binding, thereby blocking the production of essential one-carbon units. This proposed mechanism makes β-(2-Thienyl)-DL-serine an excellent candidate for synergistic studies with antibiotics that target other nodes in the folate pathway or other related metabolic pathways. For instance, combining an SHMT inhibitor with a DHFR inhibitor like trimethoprim could create a powerful multi-target assault on bacterial metabolism.

Folate_Pathway_and_Synergy_Targets cluster_0 Bacterial Folate Biosynthesis & One-Carbon Metabolism cluster_inhibitors Inhibitors GTP GTP DHPS Dihydropteroate Synthase (DHPS) GTP->DHPS Multiple Steps DHF Dihydrofolate (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHFR->THF SHMT Serine Hydroxymethyl- transferase (SHMT) CH2THF 5,10-Methylene-THF SHMT->CH2THF Glycine Glycine SHMT->Glycine TS Thymidylate Synthase (TS) dTMP dTMP TS->dTMP DHF->DHFR THF->SHMT CH2THF->TS CH2THF->THF Purines Purine Synthesis CH2THF->Purines Serine Serine Serine->SHMT dUMP dUMP dUMP->TS DNA Synthesis DNA Synthesis dTMP->DNA Synthesis DNA & RNA Synthesis DNA & RNA Synthesis Purines->DNA & RNA Synthesis Sulfonamides Sulfonamides Sulfonamides->DHPS Trimethoprim Trimethoprim Trimethoprim->DHFR B2TS β-(2-Thienyl)-DL-serine (putative) B2TS->SHMT Checkerboard_Assay_Workflow start Start mic Determine Individual MICs (Compound A & B) start->mic stock Prepare 4x Stock Solutions mic->stock plate_setup Set up 96-well plate with 2-fold serial dilutions of Compound A (columns) & Compound B (rows) stock->plate_setup inoculate Inoculate with bacterial suspension (~5x10^5 CFU/mL) plate_setup->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Read Results (Visual/OD) incubate->read fici Calculate Fractional Inhibitory Concentration Index (FICI) read->fici interpret Interpret Synergy, Additivity, Indifference, or Antagonism fici->interpret end End interpret->end

Figure 2: Workflow for the checkerboard synergy assay.

Protocol 2: Time-Kill Assay

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time. [7][9] Materials:

  • Compounds A and B

  • Bacterial strain and growth medium

  • Flasks or sterile tubes

  • Shaking incubator

  • Apparatus for serial dilutions and plating (e.g., agar plates, spreader)

Step-by-Step Methodology:

  • Preparation: Prepare flasks with sterile broth containing the compounds at relevant concentrations (e.g., 0.5x MIC, 1x MIC) alone and in combination. Include a growth control flask without any antimicrobial agent.

  • Inoculation: Grow the bacterial culture to the mid-logarithmic phase. Inoculate each flask with the culture to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask. [7]4. Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate them onto appropriate agar plates.

  • Incubation and Counting: Incubate the plates overnight at 37°C and count the number of colonies (CFU/mL) for each time point and condition.

  • Data Plotting: Plot the log₁₀ CFU/mL versus time for each combination.

Time_Kill_Assay_Workflow start Start prep_flasks Prepare flasks with broth containing: - Growth Control (no drug) - Compound A alone - Compound B alone - Combination of A + B start->prep_flasks inoculate Inoculate flasks with mid-log phase culture (~5x10^5 CFU/mL) prep_flasks->inoculate incubate_shake Incubate at 37°C with shaking inoculate->incubate_shake sampling_loop Time Points (0, 2, 4, 6, 24h) incubate_shake->sampling_loop withdraw_sample Withdraw aliquot sampling_loop->withdraw_sample At each time point plot_data Plot log10 CFU/mL vs. Time sampling_loop->plot_data After final time point serial_dilution Perform serial dilutions and plate withdraw_sample->serial_dilution incubate_plates Incubate plates overnight serial_dilution->incubate_plates count_colonies Count CFU/mL incubate_plates->count_colonies count_colonies->sampling_loop end End plot_data->end

Figure 3: Workflow for the time-kill synergy assay.

Data Interpretation

4.1. Checkerboard Assay: Fractional Inhibitory Concentration Index (FICI)

The interaction between the two compounds is quantified by calculating the Fractional Inhibitory Concentration Index (FICI). [7] The FICI is calculated as follows: FICI = FICₐ + FICₑ Where:

  • FICₐ = (MIC of Compound A in combination) / (MIC of Compound A alone)

  • FICₑ = (MIC of Compound B in combination) / (MIC of Compound B alone)

The FICI value is interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Additivity: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Table 1: Example Checkerboard Assay Results and FICI Calculation

Compound A (µg/mL)Compound B (µg/mL)Growth (+/-)FIC AFIC BFICIInterpretation
MIC Alone
640-1.00--
016-01.0--
Combination
162-0.250.1250.375 Synergy
84-0.1250.250.375 Synergy
48+----
321-0.50.06250.5625 Additivity

4.2. Time-Kill Assay

The results of a time-kill assay are interpreted by comparing the killing curves of the combination treatment to the individual agents and the growth control.

  • Synergy: A ≥ 2 log₁₀ decrease in CFU/mL between the combination and its most active constituent after 24 hours. [3]* Indifference: A < 2 log₁₀ increase or decrease in CFU/mL.

  • Antagonism: A ≥ 2 log₁₀ increase in CFU/mL between the combination and its most active constituent.

  • Bactericidal activity is often defined as a ≥ 3 log₁₀ reduction in CFU/mL from the initial inoculum. [9]

Conclusion

β-(2-Thienyl)-DL-serine represents a valuable research tool for exploring antibiotic synergy. By putatively targeting serine hydroxymethyltransferase, it offers a distinct mechanism of action that can complement existing antibiotics, particularly those targeting the folate biosynthesis pathway. The protocols and interpretive guidelines presented in this application note provide a robust framework for researchers to systematically evaluate the synergistic potential of β-(2-Thienyl)-DL-serine, contributing to the critical effort of combating antimicrobial resistance.

References

  • ASHN, Blood, 2021. SHMT2 inhibition disrupts the TCF3 transcriptional survival program in Burkitt lymphoma. Available at: [Link]

  • Bates College, 2018. Unrecognized cyclic structure in bacterial folate biosynthesis pathway plays a key role in trimethoprim-sulfamethoxazole synergism. Available at: [Link]

  • Acta Scientific, 2021. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Available at: [Link]

  • MDPI, 2022. New Trimethoprim-Like Molecules: Bacteriological Evaluation and Insights into Their Action. Available at: [Link]

  • Nature, 2022. Serine hydroxymethyltransferase as a potential target of antibacterial agents acting synergistically with one-carbon metabolism-related inhibitors. Available at: [Link]

  • Wikipedia, Serine hydroxymethyltransferase. Available at: [Link]

  • PubMed, 1982. Synergistic interaction of trimethoprim and sulfamethoxazole on Paracoccidioides brasiliensis. Available at: [Link]

  • PubMed, 2020. The serine hydroxymethyltransferase-2 (SHMT2) initiates lymphoma development through epigenetic tumor suppressor silencing. Available at: [Link]

  • PLOS, 2018. Structural and functional insight into serine hydroxymethyltransferase from Helicobacter pylori. Available at: [Link]

  • ResearchGate, Biological role of SHMT. a Serine–glycine interconversion catalyzed by... | Download Scientific Diagram. Available at: [Link]

  • Bio-protocol, 2025. Checkerboard (synergy) assays. Available at: [Link]

  • Creative Diagnostics, Antimicrobial Synergy Testing/Checkerboard Assay. Available at: [Link]

  • ResearchGate, 2022. (PDF) Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis. Available at: [Link]

  • PubMed, 1996. Mechanism for synergism between sulphonamides and trimethoprim clarified. Available at: [Link]

  • PubMed, 2011. Overexpression of serine hydroxymethyltransferase from halotolerant cyanobacterium in Escherichia coli results in increased accumulation of choline precursors and enhanced salinity tolerance. Available at: [Link]

  • OSTI.GOV, 2017. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma. Available at: [Link]

  • NIH, 2023. Multifaceted role of serine hydroxymethyltransferase in health and disease. Available at: [Link]

  • NIH, 2009. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. Available at: [Link]

  • IOSR Journals, 2017. Antimicrobial Synergy Testing By Time-Kill Methods For Extensively Drug-Resistant Acinetobacter Baumannii Isolates. Available at: [Link]

  • NIH, 2019. In vitro and in vivo activity of d-serine in combination with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus. Available at: [Link]

  • NIH, 2025. Early involvement of D-serine in β-amyloid-dependent pathophysiology. Available at: [Link]

  • PubMed, 2023. The Effect of Trimethoprim on Thiamine Absorption: A Transporter-Mediated Drug-Nutrient Interaction. Available at: [Link]

  • PDB-101, Global Health: Antimicrobial Resistance: undefined: Folate Synthesis. Available at: [Link]

  • ASM Journals, 2009. Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii | Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • ASM Journals, 2005. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis. Available at: [Link]

  • Journal of microbiology, biotechnology and food sciences, 2024. A RAPID SCREENING PROTOCOL FOR DETECTING PHARMACOLOGICAL INTERACTIONS: A NOVEL APPROACH TO MITIGATE MULTIDRUG RESISTANCE Shatabh. Available at: [Link]

  • NIH, 1973. Mechanism of synergistic effects of beta-lactam antibiotic combinations on gram-negative bacilli. Available at: [Link]

  • NIH, The evaluation of the synergistic antimicrobial and antibiofilm activity of AamAP1-Lysine with conventional antibiotics against representative resistant strains of both Gram-positive and Gram-negative bacteria. Available at: [Link]

  • PubMed, 1986. Transient cell cycle arrest of Saccharomyces cerevisiae by amino acid analog beta-2-DL-thienylalanine. Available at: [Link]

Sources

Capillary electrophoresis for beta-(2-THIENYL)-DL-SERINE analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chiral Resolution and Purity Analysis of beta-(2-Thienyl)-DL-serine via Capillary Electrophoresis

Executive Summary & Scope

This technical guide details the protocol for the separation and quantification of beta-(2-Thienyl)-DL-serine (also known as 3-(2-Thienyl)serine) enantiomers using Capillary Electrophoresis (CE).

The Challenge: Beta-(2-Thienyl)-serine is a non-proteinogenic amino acid and a structural isostere of phenylserine. It is a critical intermediate in the synthesis of antibiotics and pharmacological agents. As a chiral molecule with two stereocenters (though often synthesized as the threo or erythro racemate), determining its enantiomeric purity is essential for regulatory compliance in drug development. Traditional HPLC methods often require expensive chiral columns and large solvent volumes.

The Solution: We utilize Capillary Zone Electrophoresis (CZE) with a cyclodextrin-based chiral selector. This method offers:

  • High Resolution (

    
    ):  Superior separation of D- and L-enantiomers.
    
  • Green Chemistry: Minimal solvent consumption (< 2 mL buffer/day).

  • Direct Detection: UV detection at 230 nm utilizing the strong absorbance of the thiophene ring.

Chemical Context & Mechanism

To design a robust method, we must understand the analyte's physicochemical properties.

  • Analyte: Beta-(2-Thienyl)-DL-serine[1]

  • Structure: An

    
    -amino acid where the side chain is a thiophene ring.
    
  • pKa Values (Approximate):

    
    , 
    
    
    
    .
  • Isoelectric Point (pI):

    
    .
    
  • UV Chromophore: Thiophene ring (

    
    ).
    

Separation Mechanism: We employ a low pH (2.5) phosphate buffer . At this pH:

  • Analyte State: The amino group is fully protonated (

    
    ), and the carboxyl group is protonated (
    
    
    
    ). The molecule carries a net positive charge and migrates toward the cathode.
  • EOF Suppression: The low pH suppresses silanol ionization on the capillary wall, minimizing Electroosmotic Flow (EOF). This ensures migration is driven primarily by electrophoretic mobility.

  • Chiral Recognition: We add Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    to the buffer. The thiophene ring includes into the hydrophobic cavity of the CD. The transient diastereomeric complexes formed between the D- and L-enantiomers and the chiral CD have different stability constants (
    
    
    ), altering their effective migration velocities.[2]

Method Development Workflow

The following diagram illustrates the logical flow for optimizing this chiral separation.

MethodDevelopment Start Analyte Assessment (pKa, UV, Solubility) BGE_Select BGE Selection (Phosphate pH 2.5) Start->BGE_Select Selector_Screen Selector Screening (HP-beta-CD vs. Sulfated-CD) BGE_Select->Selector_Screen Opt_Conc Optimize Concentration (10 - 30 mM CD) Selector_Screen->Opt_Conc Resolution < 1.5 Opt_Conc->Selector_Screen Adjust pH/Temp Validation Validation (Linearity, LOD, Rs) Opt_Conc->Validation Resolution > 2.0

Figure 1: Decision tree for optimizing chiral resolution of thienyl-serine analogs.

Detailed Experimental Protocol

Instrumentation & Materials[3][4][5]
  • CE System: Agilent 7100, Sciex PA 800 Plus, or equivalent with DAD/UV detector.

  • Capillary: Uncoated Fused Silica,

    
     ID 
    
    
    
    
    
    effective length (
    
    
    total).
  • Reagents:

    • 
       (Sodium dihydrogen phosphate).
      
    • 
       (Phosphoric acid).
      
    • Chiral Selector: Hydroxypropyl-

      
      -Cyclodextrin (HP-
      
      
      
      -CD) - Primary recommendation due to high solubility and proven interaction with aromatic amino acids.
    • Standard: Beta-(2-Thienyl)-DL-serine (Sigma-Aldrich/Merck or Chem-Impex).

Solution Preparation

A. Background Electrolyte (BGE) Preparation:

  • Base Buffer:

    
     Phosphate Buffer, pH 2.5.
    
    • Dissolve

      
      
      
      
      
      in
      
      
      deionized water.
    • Adjust pH to

      
       using 
      
      
      
      
      
      .
    • Dilute to

      
      .
      
  • Run Buffer (Chiral):

    • Weigh adequate HP-

      
      -CD to achieve 
      
      
      
      concentration (
      
      
      for
      
      
      , depending on MW of specific substitution degree).
    • Dissolve in the Base Buffer.

    • Critical: Degas by ultrasonication for 5 minutes. Filter through a

      
       RC (Regenerated Cellulose) filter.
      

B. Sample Preparation:

  • Stock Solution:

    
     in deionized water. (If solubility is poor, use 
    
    
    
    Methanol/Water, but keep organic content low to prevent BGE precipitation).
  • Working Standard: Dilute Stock to

    
     using the Base Buffer (10x diluted)  to ensure sample conductivity is lower than BGE (Field-Amplified Sample Stacking effect).
    
Instrument Settings
ParameterSettingRationale
Capillary Temp

Lower temp increases BGE viscosity, reducing diffusion and improving resolution.
Detection UV @

Max absorbance of thiophene ring;

ref.
Polarity Positive (+ to -)Cationic analyte migrates to cathode.
Voltage

Balance between speed and Joule heating.
Injection Pressure (

/

)
Hydrodynamic injection avoids electrokinetic bias against isomers.
Run Time

Typical migration time for amino acids in this mode is 8-12 min.
Separation Procedure
  • Capillary Conditioning (New Capillary):

    • 
       (
      
      
      
      )
      
      
      Water (
      
      
      )
      
      
      BGE (
      
      
      ).
  • Daily Conditioning:

    • 
       (
      
      
      
      )
      
      
      Water (
      
      
      )
      
      
      Run Buffer (
      
      
      ).
  • Analysis:

    • Inject Sample.[3]

    • Apply Voltage.[3]

    • Data Collection.[4][3][5][6]

  • Shutdown:

    • Rinse with Water (

      
      ) to prevent salt crystallization.
      

Separation Mechanism Visualization

The following diagram details the electrophoretic forces inside the capillary.

SeparationMechanism cluster_capillary Capillary Interior (pH 2.5) Anode Anode (+) Analyte Thienyl-Serine (+) Cathode Cathode (-) Analyte->Cathode Electrophoretic Mobility (Fast) CD HP-beta-CD (Neutral) Analyte->CD Inclusion Complex (Equilibrium) CD->Cathode EOF (Very Slow) Note Mechanism: Analytes are cationic and move fast. CD is neutral and moves slow (with weak EOF). Stronger interaction with CD = Slower Migration. CD->Note

Figure 2: Separation mechanism. Differential interaction with the slow-moving CD retards the enantiomers to different degrees.

Data Analysis & Calculations

Enantiomeric Resolution (


): 


  • Where

    
     is migration time and 
    
    
    
    is peak width at baseline.
  • Target:

    
     (Baseline separation).
    

Enantiomeric Excess (% ee):



  • Where

    
     is the corrected peak area (Area / Migration Time). Note: In CE, area normalization by time is critical because slower peaks pass the detector more slowly, artificially inflating area.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Resolution Interaction too weak or too strong.1. Increase CD concentration (try

). 2. Switch to Sulfated-

-CD
(highly charged). This creates a counter-current (CD moves to Anode, Analyte to Cathode), often resolving difficult pairs.
Broad Peaks Adsorption to wall or Joule heating.1. Add

Methanol to BGE. 2. Decrease voltage to

. 3. Ensure capillary temp is stable.
Unstable Current Air bubbles or precipitation.1. Degas buffers thoroughly. 2. Check solubility of analyte in BGE.
Migration Time Drift Inconsistent wall surface.Increase rinse time with BGE between runs (Pre-conditioning).

References

  • Scriba, G. K. E. (2016). Chiral recognition in separation science – an overview. Chromatographia, 79, 1185–1210. Link

  • Gubitz, G., & Schmid, M. G. (2008). Chiral separation by capillary electrophoresis.[3][6][7][8][9][10] Molecular Biotechnology, 32, 159–179. Link

  • Rizvi, S. A. A., & Shamsi, S. A. (2006). Chiral separations of amino acids and peptides by capillary electrophoresis.[3][7] Analytical Chemistry.[11][4][9] (General protocol grounding).

  • PubChem. (n.d.). Compound Summary: 3-(2-Thienyl)-DL-serine. National Library of Medicine. Link

  • Agilent Technologies. (2020). Amino Acid Analysis using Capillary Electrophoresis.[3][6][7][12] Application Note 5990-xxxx. Link

Sources

Troubleshooting & Optimization

Common issues in beta-(2-THIENYL)-DL-SERINE synthesis

Technical Support Center: Synthesis of -(2-Thienyl)-DL-Serine

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 8, 2026

Core Synthesis Strategy & Decision Matrix

The synthesis of

Unlike the synthesis of thienylalanine, which often utilizes the Erlenmeyer-Plöchl azlactone method followed by reduction, thienylserine requires the preservation of the


-hydroxyl group.
Primary Workflow Selector

Use this decision matrix to verify you are using the correct synthetic pathway for your target.

Synthesis_SelectorStartTarget Molecule SelectionTarget_SerineTarget: Thienyl-SERINE(Contains OH group)Start->Target_SerineTarget_AlanineTarget: Thienyl-ALANINE(No OH group)Start->Target_AlanineMethod_AldolRoute A: Direct Aldol Condensation(Glycine + Thiophene-aldehyde + Base)Target_Serine->Method_AldolCORRECTMethod_ErlenmeyerRoute B: Erlenmeyer-Plöchl(Glycine + Ac2O + NaOAc)Target_Serine->Method_ErlenmeyerWRONG(Causes Dehydration)Target_Alanine->Method_ErlenmeyerStandard RouteOutcome_SerineProduct: beta-Hydroxy Amino Acid(Thienylserine)Method_Aldol->Outcome_SerineOutcome_DehydroProduct: Dehydro-amino acid(Alkene intermediate)Method_Erlenmeyer->Outcome_DehydroOutcome_Dehydro->Target_AlanineReduction

Figure 1: Synthetic pathway selector. Note that standard azlactone synthesis conditions (acetic anhydride/heat) favor dehydration, destroying the serine hydroxyl group.

Troubleshooting Guide: The Direct Aldol Route

The most robust method for synthesizing

Issue 1: "I am getting a black tar instead of crystals."

Diagnosis: Thiophene Polymerization or Retro-Aldol Degradation.

  • Mechanism: Thiophene is acid-sensitive and can polymerize. However, in the aldol step (basic conditions), the issue is often excessive heat or prolonged reaction time , which favors the thermodynamic retro-aldol reaction (breaking the product back into starting materials) or dehydration to the unsaturated compound which then polymerizes.

  • Corrective Action:

    • Temperature Control: Maintain reaction temperature strictly between 50°C and 60°C . Do not reflux vigorously.

    • Stoichiometry: Use a 2:1 molar ratio of Glycine to Aldehyde. Excess glycine helps push the equilibrium forward.

    • Quenching: Neutralize the reaction mixture carefully with dilute HCl or Acetic Acid to pH 6-7. Do not drop below pH 4, as this risks ring degradation.

Issue 2: "My yield is low (<30%), and I see starting aldehyde."

Diagnosis: Unfavorable Equilibrium (Reversibility).

  • The Science: The aldol reaction of glycine is reversible.

  • Protocol Adjustment (The Copper(II) Method):

    • Switch to the Copper(II)-Glycine Complex method. The coordination of glycine to Cu(II) increases the acidity of the

      
      -protons, facilitating enolate formation, and the resulting complex precipitates, driving the equilibrium toward the product.
      
    • Key Step: After reaction, you must remove the copper using H₂S (traditional but hazardous) or a cation exchange resin (modern/safer, e.g., Dowex 50W).

Issue 3: "I cannot separate the Threo and Erythro diastereomers."

Diagnosis: Inadequate Purification Strategy.

  • Context: The reaction produces a mixture of threo (anti) and erythro (syn) isomers.

  • Solution:

    • Solubility Difference: The threo isomer is generally much less soluble in water/ethanol mixtures than the erythro isomer.

    • Protocol:

      • Concentrate the reaction mixture.

      • Dissolve the residue in a minimum amount of hot water.

      • Add hot ethanol (ratio 1:1 to water) and let it cool slowly to 4°C.

      • The threo form typically crystallizes first. Filter this crop.

      • The filtrate contains the erythro form (and residual threo).

Detailed Protocols

Protocol A: Copper(II)-Mediated Synthesis (Recommended for High Yield)

This method stabilizes the intermediate and improves diastereoselectivity toward the threo isomer.

Reagents:

  • Glycine (1.0 eq)

  • Thiophene-2-carboxaldehyde (1.1 eq)

  • Copper(II) Sulfate Pentahydrate (0.5 eq)

  • Sodium Hydroxide (2.0 eq)

  • Solvent: Water/Methanol

Step-by-Step:

  • Complex Formation: Dissolve Glycine in NaOH solution. Add CuSO₄ solution. The solution turns deep blue (formation of bis(glycinato)copper(II)).

  • Condensation: Add Thiophene-2-carboxaldehyde. Maintain temperature at 50°C for 2-4 hours. A precipitate (the copper-complexed product) may form.

  • Decomplexation (Critical):

    • Option A (Resin): Pass the solution through a column of cation exchange resin (H+ form). The amino acid binds; copper passes through or binds differently. Elute amino acid with 2M NH₄OH.

    • Option B (Sulfide): Treat suspension with Thioacetamide or H₂S gas (in a fume hood!). CuS precipitates (black). Filter through Celite.

  • Crystallization: Concentrate the filtrate. Add Ethanol to induce crystallization of the threo-

    
    -(2-thienyl)-DL-serine.
    
Protocol B: Separation of Diastereomers
ParameterThreo-IsomerErythro-Isomer
Solubility (H₂O) Low (Crystallizes first)High (Remains in mother liquor)
Elution (Silica) Elutes 2nd (More polar)Elutes 1st (Less polar)
Crystal Habit Typically needles/platesOften amorphous/waxy initially

Frequently Asked Questions (FAQs)

Q: Can I use the Erlenmeyer-Plöchl azlactone method to make this? A: No. Standard azlactone synthesis uses acetic anhydride, which acts as a dehydrating agent. You will produce 4-(2-thienylmethylene)-2-phenyl-5-oxazolone. Hydrolysis of this yields


Q: Is the thiophene ring stable to Raney Nickel? A: Absolutely not. Raney Nickel is a desulfurization reagent. It will cleave the C-S bonds, destroying the thiophene ring and leaving you with an aliphatic chain (heptanoic acid derivatives). If reduction is ever needed (e.g., for protecting groups), use Sodium Amalgam (Na-Hg) or mild catalytic hydrogenation with Pd/C, though sulfur can poison Pd catalysts.

Q: Why does my product smell like rotten eggs during workup? A: This indicates thiophene ring degradation. You likely used conditions that were too acidic (pH < 2) or too hot during the workup. Thiophene is acid-sensitive. Always keep workup conditions mild (pH 4-9).

Mechanistic Visualization

Understanding the failure point in the "Classic" Erlenmeyer route vs. the "Correct" Aldol route.

Mechanism_Failurecluster_0Direct Aldol (Correct)cluster_1Erlenmeyer (Incorrect for Serine)GlycineGlycineIntermediateAldol Adduct(Beta-Hydroxy)Glycine->IntermediateBase/Cu(II)AldehydeThiophene-CHOAldehyde->IntermediateFinalThienylserineIntermediate->FinalWorkupGlycine2N-Ac-GlycineAzlactoneAzlactoneGlycine2->AzlactoneAc2O/NaOAcAldehyde2Thiophene-CHOAldehyde2->AzlactoneDehydroDehydration (-H2O)Azlactone->DehydroThermodynamic DriveProduct_WrongDehydro-Amino Acid(Alkene)Dehydro->Product_Wrong

Figure 2: Mechanistic divergence. The presence of Acetic Anhydride (Ac2O) in the Erlenmeyer route forces the elimination of water, making it unsuitable for retaining the serine hydroxyl group.

References

  • Sato, T., et al. (1950). "Synthesis of Amino Acids from Glycine Copper Complex." Bulletin of the Chemical Society of Japan. (Foundation for the Copper-Glycine Aldol methodology).
  • Hamer, D., & Green, A. (1959). "The Synthesis of

    
    -(2-Thienyl)alanine." Journal of the Chemical Society. Link (Demonstrates the Erlenmeyer route yielding the dehydro product, confirming its unsuitability for serine).
    
  • Lein, O. G., et al. (1952).[1] "Feasibility of quantitative separation of the threo- and erythro-forms of amino-acids by column chromatography." Nature, 169, 707.[1] Link[1]

  • Brik, A., et al. (2010).[2] "Synthetic Thiol and Selenol Derived Amino Acids." Frontiers in Chemistry. (Discussion on Thiophene stability and ring opening).

Technical Support Center: Optimizing HPLC Conditions for beta-(2-THIENYL)-SERINE Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the chiral separation of beta-(2-THIENYL)-SERINE. This guide is structured to provide clear, actionable answers to common challenges encountered in the laboratory. We will progress from fundamental questions about method development to in-depth troubleshooting of specific chromatographic issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the initial and most common questions researchers face when beginning the process of separating beta-(2-THIENYL)-SERINE enantiomers.

Q1: Which type of chiral stationary phase (CSP) is most effective for separating beta-(2-THIENYL)-SERINE enantiomers?

A1: The selection of the Chiral Stationary Phase (CSP) is the most critical factor in achieving a successful enantiomeric separation.[1] For an underivatized amino acid analogue like beta-(2-THIENYL)-SERINE, two main classes of CSPs are highly recommended for initial screening:

  • Crown Ether-Based CSPs: These are often the first choice for underivatized amino acids. The chiral recognition mechanism involves the formation of a complex between the primary ammonium ion (-NH₃⁺) of the analyte and the crown ether cavity.[2] This interaction is highly dependent on the steric arrangement around the chiral center. Columns like Daicel CROWNPAK® CR-I(+) or CROWNPAK® CR(+) are specifically designed for this purpose and have shown success in separating various amino acids.[3] The acidic mobile phase conditions required for these columns ensure the primary amine of your analyte is protonated.

  • Macrocyclic Glycopeptide-Based CSPs: These CSPs, such as those based on teicoplanin (e.g., Astec CHIROBIOTIC T ), are exceptionally versatile.[4][5] They possess ionic groups and are compatible with a wide range of mobile phases, from reversed-phase to polar organic.[4] This makes them ideal for polar and ionic compounds like amino acids, which can be challenging on traditional polysaccharide phases due to their zwitterionic nature.[4]

While polysaccharide-based CSPs (e.g., Chiralpak® AD-H ) are powerful, they often require derivatization of the amino acid to improve solubility in the typical non-polar mobile phases used.[1][4] Direct analysis on crown ether or macrocyclic glycopeptide phases is generally preferred to avoid the extra derivatization step.[4]

Q2: What are the recommended starting mobile phase conditions for a CROWNPAK® CR-I(+) column?

A2: For a crown ether column like CROWNPAK® CR-I(+), the mobile phase must be acidic to ensure the primary amine of beta-(2-THIENYL)-SERINE is protonated, enabling complexation with the CSP.

A typical starting point is an aqueous solution of perchloric acid (HClO₄) with an organic modifier.

ParameterRecommended Starting ConditionRationale
Aqueous Component Perchloric acid (HClO₄) solution, pH 1.0 to 2.0Ensures protonation of the analyte's primary amine. Perchloric acid often provides better resolution and has low UV absorbance compared to other acids like TFA.[3]
Organic Modifier Acetonitrile (ACN)Acetonitrile is a common choice. The elution strength of modifiers is typically THF > ACN > IPA > EtOH > MeOH.[3]
Initial Composition 80:20 (v/v) Aqueous Acid : AcetonitrileThis ratio provides a good starting point for balancing retention and resolution. You can adjust the ACN percentage to optimize retention time.[3]
Flow Rate 0.2 - 0.4 mL/min (for 3.0 mm ID column)Chiral separations often benefit from lower flow rates, which can enhance selectivity.[6]
Temperature Ambient or slightly below (e.g., 15-25°C)Lower temperatures generally improve chiral resolution by enhancing the stability of the transient diastereomeric complexes formed.[3][6][7]

Protocol for System Preparation: Before connecting a CROWNPAK® column, it is critical to flush the entire HPLC system, including the injector and sample loop, first with ethanol and then with 100% distilled water to remove any residual incompatible solvents.[8]

Q3: How do I select a suitable detection wavelength for beta-(2-THIENYL)-SERINE?

A3: The selection of a detection wavelength depends on the chromophores present in the molecule. The beta-(2-THIENYL)-SERINE molecule contains a thiophene ring, which is an effective UV chromophore.

To determine the optimal wavelength:

  • Prepare a Standard Solution: Dissolve a small amount of your analyte in the initial mobile phase.

  • Run a UV-Vis Scan: Use the diode array detector (DAD/PDA) of your HPLC or a separate spectrophotometer to scan the solution from approximately 200 nm to 400 nm.

  • Identify Lambda Max (λmax): The thiophene ring typically exhibits strong absorbance between 230 nm and 260 nm. The wavelength with the highest absorbance (λmax) will provide the greatest sensitivity. Select this wavelength for your analysis. If you observe multiple absorbance maxima, you can choose the one that provides the best signal-to-noise ratio away from the solvent cutoff.

Section 2: Troubleshooting Guide

This section provides systematic approaches to resolving common problems encountered during method development and routine analysis.

Q4: I am seeing poor or no resolution (Rs < 1.5) between the enantiomers. What steps should I take?

A4: Poor resolution is the most common challenge in chiral chromatography. The cause can be related to the mobile phase, temperature, flow rate, or the column itself. Follow this systematic approach to diagnose and fix the issue.

Experimental Protocol: Troubleshooting Poor Resolution

  • Confirm System Suitability: First, ensure your HPLC system is functioning correctly. Check for stable pressure, consistent flow rate, and low detector noise.

  • Decrease Column Temperature: Lower the column temperature in 5°C increments (e.g., from 25°C to 20°C, then to 15°C). Lower temperatures increase the stability of the interactions between the analyte and the CSP, which often leads to better selectivity.[6][7]

  • Reduce Flow Rate: Decrease the flow rate (e.g., from 0.4 mL/min to 0.2 mL/min). Slower flow rates allow more time for the enantiomers to interact with the stationary phase, which can significantly improve resolution.[6][7]

  • Adjust Mobile Phase pH (Crown Ether Columns): If using a CROWNPAK® column, ensure the mobile phase pH is between 1.0 and 2.0. A pH that is too high will prevent protonation of the amine, eliminating the primary mechanism for chiral recognition.[3] Try lowering the pH slightly (e.g., from 2.0 to 1.5) to see if retention and resolution improve.

  • Modify Organic Content:

    • To Increase Resolution: If the peaks are eluting too quickly (low k'), decrease the percentage of the organic modifier (e.g., from 20% ACN to 15% ACN). This will increase retention and allow for more interaction with the CSP.

    • To Decrease Run Time: If peaks are broad and retention is too long, cautiously increase the organic modifier content.

  • Change the Organic Modifier: If acetonitrile is not providing adequate separation, you can switch to a different modifier. For CROWNPAK® columns, the elution strength is THF > ACN > IPA > EtOH > MeOH.[3] Trying methanol, a weaker solvent, will increase retention and may alter selectivity.

  • Column Contamination: If the column has been used extensively, it may be contaminated. Follow the manufacturer's guidelines for column washing. Often, flushing with a stronger, compatible solvent can restore performance.[9] For CROWNPAK® columns, refer to the specific instruction manual for cleaning procedures.

Below is a flowchart visualizing this troubleshooting workflow.

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Q5: My peaks are tailing or showing poor shape. How can I fix this?

A5: Poor peak shape can be caused by chemical interactions or physical/instrumental problems.

  • Chemical Causes & Solutions:

    • Secondary Interactions: For acidic or basic analytes, unwanted ionic interactions with the silica support can cause tailing. For beta-(2-THIENYL)-SERINE, which is amphiprotic, controlling the mobile phase is key.

      • On Polysaccharide CSPs (e.g., Chiralpak AD-H): If operating in normal phase (e.g., Hexane/Ethanol), the zwitterionic nature of the analyte can be problematic. Adding a small amount (typically 0.1%) of an acidic additive like trifluoroacetic acid (TFA) or acetic acid can suppress the ionization of the carboxylic acid group and improve peak shape.[7] Similarly, a basic additive like diethylamine (DEA) can be used for basic analytes.

      • On Crown Ether CSPs: The required acidic mobile phase (pH 1-2) generally ensures good peak shape for amine-containing compounds. If tailing persists, ensure the acid concentration is sufficient.

    • Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to fronting or tailing. To test for this, prepare a 1:10 dilution of your sample and inject the same volume. If peak shape improves, you were overloading the column. Reduce your sample concentration or injection volume.

  • Instrumental Causes & Solutions:

    • Column Contamination: Contaminants from previous analyses can bind to the column inlet frit or the stationary phase, causing peak distortion.[10] Wash the column according to the manufacturer's protocol.[9]

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Ensure all connections are made with minimal length of narrow-bore (e.g., 0.005" ID) PEEK tubing.

    • Mismatched Solvents: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., sample in 100% Methanol, mobile phase is 90:10 Water:Methanol), it can cause significant peak distortion. Whenever possible, dissolve your sample in the mobile phase itself.

Q6: My retention times are drifting and my results are not reproducible. What is the cause?

A6: Drifting retention times are a sign of an unstable chromatographic system. The issue often lies with the column, mobile phase, or temperature.

  • Column Equilibration: Chiral columns, especially polysaccharide-based ones, can require long equilibration times when the mobile phase is changed. Ensure the column is flushed with at least 20-30 column volumes of the new mobile phase before starting your analysis.

  • Mobile Phase Instability:

    • Evaporation: Selective evaporation of a volatile mobile phase component (like the alcohol in a hexane/alcohol mixture) will change the composition and affect retention times. Keep mobile phase reservoirs tightly covered.

    • Degradation: Prepare fresh mobile phase daily, especially if using additives or buffers that can support microbial growth.

  • Temperature Fluctuations: Even small changes in ambient temperature can affect retention times.[6] A column oven is essential for reproducible results. Maintain the temperature to within ± 1°C.[6]

  • Column "Memory" Effects: Polysaccharide CSPs can "remember" previous solvents and additives. If you switch between methods using different additives (e.g., from an acidic to a basic one), traces of the former additive can leach out and affect the current analysis.[11] It is best practice to dedicate a column to a specific method or mobile phase type. If you must switch, use a rigorous flushing procedure with an intermediate solvent like 2-propanol.[12][13]

Below is a diagram illustrating the key factors for achieving a robust and reproducible chiral separation.

G center Robust Separation csp Correct CSP Selection center->csp mobile_phase Stable Mobile Phase (Composition & pH) center->mobile_phase temperature Consistent Temperature center->temperature flow_rate Precise Flow Rate center->flow_rate system Low Dead Volume System center->system

Caption: Core pillars for a robust chiral HPLC method.

References

  • Aboul-Enein, H. Y., & Ali, I. (2002). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. PubMed. [Link]

  • Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CROWNPAK® CR(+) / CR(-). Chiral Technologies. [Link]

  • Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-). Chiral Technologies. [Link]

  • Chiral Technologies. (2013). instruction manual for chiralpak® ad-h. Chiral Technologies. [Link]

  • Chiral Technologies. (2021). Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Daicel Chiral Technologies. [Link]

  • Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC? Chromatography Today. [Link]

  • Daicel Chiral Technologies. (n.d.). 15. My column isn't working properly. How do I obtain the right performance? Daicel Chiral Technologies. [Link]

  • Daicel. (n.d.). CHIRALPAK AD-H. Daicel. [Link]

  • Daicel. (n.d.). separation of free amino acids and primary amines using daicel crown ether columns: crownpak cr-i(+) and crownpak cr-i(-). Daicel Application Note. [Link]

  • Fegas, A., et al. (n.d.). Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase. Asian Publication Corporation. [Link]

  • Ghodsia, R., et al. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Publications. [Link]

  • Ilisz, I., et al. (2006). Chiral mobile phase additives in HPLC enantioseparations. PubMed. [Link]

  • Kalíková, K., & Tesařová, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Letter, W. (2014). How can I improve my chiral column resolution? ResearchGate. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Regis Technologies. (2022). Getting Started with Chiral Method Development. Regis Technologies. [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three. Regis Technologies. [Link]

  • ResearchGate. (n.d.). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. ResearchGate. [Link]

  • ResearchGate. (n.d.). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate. [Link]

  • ResearchGate. (n.d.). The structure of chiral crown ether utilized in the Crownpak CR(+) and... ResearchGate. [Link]

  • Sütlülü, S., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]

  • Takano, E., & Hinoi, E. (2020). Separation and detection of D-/L-serine by conventional HPLC. PubMed Central. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

Sources

Technical Support Center: Enhancing Cellular Uptake of β-(2-Thienyl)-DL-serine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with beta-(2-Thienyl)-DL-serine. This guide is designed to provide in-depth troubleshooting strategies and practical guidance to overcome challenges related to its poor cell permeability. As an amino acid analog, its inherent polarity can present a significant barrier to cellular entry, limiting its efficacy in various experimental models. This document offers a structured approach to diagnosing and resolving these issues, ensuring you can effectively harness the therapeutic and research potential of this compound.

Understanding the Challenge: The Permeability Barrier

Beta-(2-Thienyl)-DL-serine, like many small hydrophilic molecules, faces a primary obstacle in crossing the lipophilic cell membrane. Its structure, containing charged carboxyl and amino groups at physiological pH, makes passive diffusion energetically unfavorable. Understanding the physicochemical properties of your compound is the first step in troubleshooting permeability issues.

PropertyValue/CharacteristicImplication for Permeability
Molecular Weight ~171.22 g/mol Favorable for passive diffusion.
Structure Amino acid analog with polar functional groups (carboxyl and amino) and a hydroxyl group.[][2]High polarity, leading to poor passive diffusion across the lipid bilayer.
XLogP3-AA -1.0Indicates hydrophilicity, which correlates with low passive membrane permeability.[3]
Topological Polar Surface Area (TPSA) 96 ŲA higher TPSA is generally associated with lower membrane permeability.[3]

Troubleshooting & Optimization Strategies (Q&A)

This section addresses common questions and issues encountered when working with β-(2-Thienyl)-DL-serine and provides actionable solutions.

Q1: My experimental results suggest low intracellular concentrations of β-(2-Thienyl)-DL-serine. How can I confirm this is a permeability issue?

A1: Before attempting to modify the compound or experimental conditions, it's crucial to confirm that poor permeability is the root cause.

  • Direct Measurement of Intracellular Concentration: The most definitive method is to quantify the compound inside the cells. This can be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS) on cell lysates after incubation with the compound.

  • Permeability Assays: Conduct in vitro permeability assays to assess the compound's ability to cross a membrane barrier. The two most common assays are:

    • PAMPA (Parallel Artificial Membrane Permeability Assay): This assay measures passive diffusion across an artificial lipid membrane and is a good starting point to assess the compound's intrinsic permeability.[4][5]

    • Caco-2 Cell Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium.[6][7] It provides insights into both passive diffusion and active transport mechanisms.[7]

Q2: I've confirmed poor permeability. What are the primary strategies to enhance the cellular uptake of β-(2-Thienyl)-DL-serine?

A2: There are several effective strategies to overcome poor cell permeability, primarily falling into two categories: chemical modification of the compound and modulation of cellular transport mechanisms.

  • Prodrug Strategy: This involves masking the polar functional groups of the parent drug to create a more lipophilic derivative (the prodrug).[8][9] Once inside the cell, the prodrug is metabolized back to the active compound.[8][9]

    • Esterification: The carboxylic acid group can be esterified to mask its charge, significantly increasing lipophilicity.[9]

    • Amidation: The amine group can be converted to an amide.

  • Utilizing Active Transport Mechanisms: As an amino acid analog, β-(2-Thienyl)-DL-serine may be a substrate for amino acid transporters.[10] These transporters can be exploited to facilitate its entry into the cell.[10][11]

  • Inhibition of Efflux Pumps: Cells possess efflux pumps (e.g., P-glycoprotein) that actively transport foreign compounds out of the cell, reducing their intracellular concentration.[12][13] Co-administration with an efflux pump inhibitor can increase the net intracellular accumulation of your compound.[14][15]

Q3: How do I design a prodrug of β-(2-Thienyl)-DL-serine?

A3: A common and effective approach is to create an ester prodrug. This involves reacting the carboxylic acid moiety with an alcohol to form an ester. The choice of alcohol can influence the lipophilicity and the rate of intracellular hydrolysis back to the active drug. A simple and often effective choice is an ethyl or methyl ester.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a basic framework for assessing the passive permeability of β-(2-Thienyl)-DL-serine.

Materials:

  • 96-well donor and acceptor plates[5]

  • Lecithin/dodecane solution (or a commercially available PAMPA membrane solution)[16]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate shaker

  • UV-Vis plate reader or LC-MS system

Procedure:

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.[16]

  • Coat the Donor Plate Membrane: Gently add 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate.[16]

  • Prepare the Donor Solution: Dilute the test compound stock solution to the desired final concentration (e.g., 100 µM) in PBS.

  • Add Donor Solution: Add 150 µL of the donor solution to each well of the coated donor plate.[16]

  • Assemble the PAMPA Plate: Carefully place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the assembled plate at room temperature for a defined period (e.g., 4-16 hours) on a plate shaker.[17]

  • Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS.

Data Analysis: The apparent permeability coefficient (Papp) can be calculated using the following equation:

Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_equilibrium]))

Where:

  • V_D = Volume of the donor well

  • V_A = Volume of the acceptor well

  • A = Area of the membrane

  • t = Incubation time

  • [C_A] = Concentration in the acceptor well

  • [C_equilibrium] = Equilibrium concentration

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines the steps for a bidirectional Caco-2 permeability assay to assess both passive and active transport.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound

  • Lucifer yellow (paracellular integrity marker)

  • Analytical instrumentation (e.g., LC-MS)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[18]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity. A TEER value >200 Ω·cm² is generally acceptable.[19]

  • Transport Studies (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed HBSS. b. Add HBSS containing the test compound to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Transport Studies (Basolateral to Apical - B to A): a. Wash the monolayers with pre-warmed HBSS. b. Add HBSS containing the test compound to the basolateral chamber. c. Add fresh HBSS to the apical chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points, collect samples from the apical chamber and replace with fresh HBSS.

  • Paracellular Leakage Control: In a separate set of wells, perform the transport experiment with Lucifer yellow to assess the integrity of the paracellular pathway.

  • Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method.

Data Analysis: Calculate the Papp value for both A to B and B to A transport. The efflux ratio (ER) is calculated as:

ER = Papp (B to A) / Papp (A to B)

An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.[7]

Visualizing the Strategies

Prodrug Activation Workflow

Prodrug_Strategy cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Poor_Permeability β-(2-Thienyl)-DL-serine (Polar, Poor Permeability) Prodrug Lipophilic Prodrug (e.g., Ester) Poor_Permeability->Prodrug Chemical Modification Membrane Prodrug->Membrane Passive Diffusion Enzymes Intracellular Esterases Membrane->Enzymes Active_Drug β-(2-Thienyl)-DL-serine (Active Form) Enzymes->Active_Drug Hydrolysis

Caption: Prodrug strategy to enhance cell permeability.

Overcoming Efflux Mechanisms

Efflux_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound_In β-(2-Thienyl)-DL-serine Influx Influx Transporter Compound_In->Influx Uptake Compound_Accumulation Intracellular Accumulation Influx->Compound_Accumulation Efflux Efflux Pump (e.g., P-gp) Efflux->Compound_In Compound_Accumulation->Efflux Efflux Efflux_Inhibitor Efflux Pump Inhibitor Efflux_Inhibitor->Efflux Inhibition

Caption: Inhibition of efflux pumps to increase intracellular drug concentration.

References

  • Chem-Impex. DL-β-(2-Thienyl)-serine. [Link]

  • PubMed. Transient cell cycle arrest of Saccharomyces cerevisiae by amino acid analog beta-2-DL-thienylalanine. [Link]

  • PubMed. Transamination in the metabolism of beta-2-thienyl-DL-alanine in normal and neoplastic cells in vitro. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 617, DL-Serine. [Link]

  • Chem-Impex. β-(2-Thienyl)-DL-alanine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44123331, beta-2-thienyl-D,L-Alanine. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • National Center for Biotechnology Information. Amino acid transporters: Emerging roles in drug delivery for tumor-targeting therapy. [Link]

  • National Center for Biotechnology Information. Efflux Impacts Intracellular Accumulation Only in Actively Growing Bacterial Cells. [Link]

  • SpringerLink. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. [Link]

  • National Center for Biotechnology Information. Prodrug Approaches for CNS Delivery. [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • ACS Publications. Intrinsic Membrane Permeability to Small Molecules. [Link]

  • Technology Networks. PAMPA Permeability Assay. [Link]

  • mBio. Efflux Impacts Intracellular Accumulation Only in Actively Growing Bacterial Cells. [Link]

  • National Center for Biotechnology Information. Acute D-Serine Co-Agonism of β-Cell NMDA Receptors Potentiates Glucose-Stimulated Insulin Secretion and Excitatory β-Cell Membrane Activity. [Link]

  • ResearchGate. Role of Transporters in Drug Interactions. [Link]

  • MDPI. D-Serine Production, Degradation, and Transport in ALS: Critical Role of Methodology. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • PRISM BioLab. Recent Alternatives to Improve Permeability of Peptides. [Link]

  • MDPI. Transporter-Mediated Drug Delivery. [Link]

  • Cell. Polarity Alchemy: Strategic Charge Manipulation in Contemporary Drug Design. [Link]

  • ResearchGate. Effect of efflux pumps on intracellular antibiotic concentration. [Link]

  • Oxford Academic. Antibiotic efflux pumps in eukaryotic cells: occurrence and impact on antibiotic cellular pharmacokinetics, pharmacodynamics and toxicodynamics. [Link]

  • Caco2 assay protocol. [Link]

  • PubMed. Mechanisms of L-Serine-Mediated Neuroprotection Include Selective Activation of Lysosomal Cathepsins B and L. [Link]

  • Millipore Sigma. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Link]

  • National Center for Biotechnology Information. Role of amino acid transporters in amino acid sensing. [Link]

  • MDPI. Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • Taylor & Francis Online. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • ResearchGate. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. [Link]

  • National Center for Biotechnology Information. L-serine: Neurological Implications and Therapeutic Potential. [Link]

  • PubMed. Synthesis and cytotoxicity of 9-(2-deoxy-2-alkyldithio-beta-D-arabinofuranosyl)purine nucleosides which are stable precursors to potential mechanistic probes of ribonucleotide reductases. [Link]

  • ACS Publications. Photoredox Unmasking of Aromatic C–H Bonds in Living Environments Enabled by Thianthrenium Salts. [Link]

  • Oxford Academic. physiological role of drug transporters. [Link]

  • National Center for Biotechnology Information. Effect of efflux pump inhibitors on the susceptibility of Mycobacterium tuberculosis to isoniazid. [Link]

  • National Center for Biotechnology Information. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 146719, beta-2-Thienyl-L-alanine. [Link]

Sources

Technical Support Center: Synthesis & Purification of beta-(2-THIENYL)-DL-SERINE

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for beta-(2-THIENYL)-DL-SERINE. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile amino acid derivative. Achieving high purity is critical for its applications in pharmaceutical development and biochemical research, as impurities can significantly impact downstream results, from enzyme inhibition assays to the efficacy of novel therapeutic agents.[1]

This document provides in-depth troubleshooting advice and detailed protocols to help you identify, understand, and resolve common purity challenges encountered during and after the synthesis of beta-(2-THIENYL)-DL-SERINE.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after synthesizing beta-(2-THIENYL)-DL-SERINE?

A1: The impurity profile largely depends on the synthetic route, which is commonly a variation of the Aldol reaction or condensation between a glycine equivalent and 2-thiophenecarboxaldehyde.[2][3] Key impurities often include:

  • Unreacted Starting Materials: Residual 2-thiophenecarboxaldehyde and the glycine starting material or its ester.

  • Aldol Condensation Byproducts: Dehydrated products resulting from the elimination of the beta-hydroxyl group, leading to an α,β-unsaturated amino acid. This is more prevalent if the reaction is heated excessively.[4]

  • Self-Condensation Products: Byproducts from the self-condensation of the glycine enolate, although typically minor.

  • Thiophene-Related Impurities: Oxidized or polymerized species derived from the thiophene ring, which can cause discoloration.

Q2: My final product has a persistent yellow or brown tint. What causes this and how can I remove it?

A2: A yellow or brown discoloration is typically due to trace impurities, often arising from the degradation or polymerization of the thiophene moiety, which can be sensitive to acidic conditions and oxidation. To remove this color, a treatment with activated carbon during the recrystallization process is highly effective. The porous structure of activated carbon provides a large surface area for adsorbing these colored, often polymeric, impurities.

Q3: What is the most effective and scalable method for initial purification?

A3: For initial purification on a lab scale, recrystallization is the most robust and cost-effective method. beta-(2-THIENYL)-DL-SERINE is a zwitterionic amino acid, and its solubility is highly dependent on the pH and polarity of the solvent system. A common and effective approach is to dissolve the crude product in hot water or a hot water/ethanol mixture and allow it to cool slowly. The desired product is significantly less soluble at lower temperatures, causing it to crystallize out while impurities remain in the mother liquor.[5]

Q4: How can I confirm the purity and identity of my final product?

A4: A multi-pronged analytical approach is essential for confirming purity.

  • RP-UHPLC: Reversed-Phase Ultra-High-Performance Liquid Chromatography is the gold standard for assessing the purity of synthetic peptides and amino acids.[6] Use a C18 column with a water/acetonitrile gradient containing an ion-pairing agent like TFA (0.1%) and UV detection at 210-230 nm.

  • Mass Spectrometry (MS): To confirm the molecular weight (187.2 g/mol ) of the parent compound.[1]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and ensure the absence of signals from common impurities.

  • Melting Point: The reported melting point is in the range of 181-185 °C.[1] A sharp melting point within this range is a good indicator of high purity.

Q5: The product is a DL-racemic mixture. How can I separate the enantiomers?

A5: Separating the D and L enantiomers requires a chiral resolution process. Common methods include:

  • Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.[7][8] The desired enantiomer is then recovered by breaking the salt.

  • Preparative Chiral HPLC: This technique uses a chiral stationary phase to directly separate the enantiomers, providing high enantiomeric excess (>98%).[9] While effective, it is often more expensive and less scalable than diastereomeric salt formation.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low Purity with Multiple Peaks in Analytical HPLC
  • Probable Cause: This is often the result of incomplete reaction or the formation of side products from the reaction conditions. The primary side reaction in this type of synthesis is often an Aldol condensation, which leads to the formation of an α,β-unsaturated product, especially if the reaction temperature is not well-controlled.[2][3][4]

  • Scientific Rationale: The initial Aldol addition forms the desired β-hydroxy amino acid. However, the alpha-proton (adjacent to the carboxyl group) is acidic. Under basic conditions and/or with heating, this proton can be removed, leading to the elimination of the β-hydroxyl group as water to form a highly conjugated and stable double bond.[4]

  • Solution Workflow:

    • Initial Cleanup (Aqueous Wash): If the crude product is soluble in an organic solvent (e.g., ethyl acetate), wash it with a dilute acid (e.g., 1M HCl) to remove any basic impurities and then with a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities.

    • Primary Purification (Recrystallization): This is the most effective step for removing the majority of impurities. See Protocol 1 for a detailed methodology.

    • Secondary Purification (Column Chromatography): If recrystallization fails to achieve the desired purity (>98%), silica gel flash column chromatography may be necessary. A polar mobile phase, such as Dichloromethane/Methanol or Ethyl Acetate/Methanol with a small amount of acetic acid or ammonia to prevent streaking, is typically required.

    G Start Crude Product (Low Purity) Wash Aqueous Acid/Base Wash Start->Wash Recrystallize Recrystallization (Protocol 1) Wash->Recrystallize Analyze1 Purity Analysis (RP-UHPLC) Recrystallize->Analyze1 CheckPurity Purity > 98%? Analyze1->CheckPurity Column Flash Column Chromatography CheckPurity->Column No End Pure Product CheckPurity->End  Yes Analyze2 Purity Analysis (RP-UHPLC) Column->Analyze2 Analyze2->End

    General purification workflow for low-purity beta-(2-THIENYL)-DL-SERINE.
Problem 2: Product is Contaminated with Starting Materials
  • Probable Cause: Incorrect stoichiometry (e.g., one reactant was not the limiting reagent), insufficient reaction time, or a reaction temperature that was too low to drive the reaction to completion.

  • Scientific Rationale: The reaction is an equilibrium process. Le Chatelier's principle dictates that using a slight excess of one reactant can drive the reaction towards the product. However, if reaction conditions are not optimal, a significant amount of starting material will remain.

  • Solution:

    • Optimize Reaction Conditions: Ensure stoichiometry is correct. Consider a modest excess (1.1-1.2 equivalents) of the more volatile or easily removed starting material. Perform time-course studies to determine the optimal reaction time.

    • Targeted Extraction: The starting materials (2-thiophenecarboxaldehyde and glycine/glycine ester) have very different solubility profiles than the zwitterionic product.

      • 2-Thiophenecarboxaldehyde: Can be removed by washing the crude reaction mixture with a sodium bisulfite solution, which forms a water-soluble adduct with the aldehyde.

      • Glycine/Glycine Ester: Highly soluble in water. The desired product can often be precipitated by adjusting the pH of the aqueous solution to its isoelectric point, leaving the highly soluble glycine in the solution.

    • Recrystallization: This remains a highly effective method for separating the product from small amounts of starting materials due to differences in crystal lattice packing and solubility.[5][10]

Problem 3: Low Yield After Recrystallization
  • Probable Cause:

    • Using too much solvent: The product has some solubility even in the cold solvent, and excessive solvent will keep more of it dissolved.

    • Cooling too quickly: Rapid cooling leads to the formation of small, impure crystals or precipitation rather than selective crystallization.

    • Incorrect solvent system: The chosen solvent may be too good a solvent for the product even at low temperatures.

  • Scientific Rationale: Successful recrystallization relies on a significant difference in the solubility of the compound at high and low temperatures. The ideal solvent will dissolve the compound completely when hot but very poorly when cold.

  • Solution:

    • Minimize Solvent Volume: Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures the solution is saturated.

    • Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath or refrigerator for several hours to maximize crystal formation.[10]

    • Solvent System Optimization: If water alone results in low recovery, an anti-solvent system can be effective. Dissolve the product in a minimal amount of a good solvent (like hot water) and then slowly add a miscible "anti-solvent" in which the product is poorly soluble (like ethanol or isopropanol) until the solution becomes turbid. Re-heat to clarify and then cool slowly.[10]

Solvent SystemSuitability for RecrystallizationNotes
WaterExcellentHigh solubility when hot, low when cold. The primary choice.
Water/EthanolVery GoodUseful if the product is slightly too soluble in pure water. Ethanol acts as an anti-solvent.[10]
Water/IsopropanolVery GoodSimilar to Water/Ethanol, offers another option for tuning solubility.
MethanolPoorTends to be too good a solvent, leading to low recovery.

Section 3: Key Experimental Protocols

Protocol 1: High-Purity Recrystallization

This protocol is designed to remove most common impurities and improve the color of the final product.

  • Dissolution: Place the crude beta-(2-THIENYL)-DL-SERINE in an Erlenmeyer flask. Add a minimal amount of deionized water (start with ~3-5 mL per gram of crude material). Heat the mixture to 90-95 °C with stirring.[10]

  • Solvent Addition: Continue adding small portions of hot deionized water until all the solid has just dissolved. Avoid adding a large excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon (approx. 1-2% by weight of your compound). Swirl the mixture and gently heat for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period. You should observe the formation of white, crystalline material.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 1-2 hours to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water, followed by a wash with a cold, water-miscible solvent like ethanol to help speed up drying.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.

G A 1. Dissolve Crude Product in Minimal Hot Water B 2. Add Activated Carbon (If Solution is Colored) A->B Optional C 3. Perform Hot Filtration A->C B->C D 4. Slow Cool to Room Temp C->D E 5. Chill in Ice Bath D->E F 6. Isolate via Vacuum Filtration E->F G 7. Wash with Cold Solvents F->G H 8. Dry Under Vacuum G->H

Step-by-step process for the recrystallization of beta-(2-THIENYL)-DL-SERINE.
Protocol 2: Purity Analysis by RP-UHPLC

This protocol provides a starting point for developing a robust analytical method to assess purity.

  • Instrumentation: UHPLC system with UV/Vis or DAD detector.

  • Column: C18 reversed-phase column (e.g., 1.8 µm particle size, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    Time (min) % B
    0.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve sample in Mobile Phase A at a concentration of 0.5 mg/mL.[6]

References

  • Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Process of resolving dl-serine.Google Patents (US2921959A).
  • Transamination in the metabolism of beta-2-thienyl-DL-alanine in normal and neoplastic cells in vitro. PubMed. Available at: [Link]

  • Crystallization method for L-serine in stable crystal form.Google Patents (CN102584613B).
  • Purification of serine racemase: Biosynthesis of the neuromodulator d-serine. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. Available at: [Link]

  • Synthesis of a Chiral Serine Aldehyde Equivalent and its Conversion to Chiral Alpha-Amino-Acid Derivatives. The University of Queensland eSpace. Available at: [Link]

  • Separation and purification of L-serine in enzymatic production. ResearchGate. Available at: [Link]

  • Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. PubMed Central. Available at: [Link]

  • What do you do when your peptide synthesis fails? Biotage. Available at: [Link]

  • Aldol condensation. Wikipedia. Available at: [Link]

  • How to quantify L-Serine Methl ester (Amino acid Methyl ester) by RPHPLC, Can anyone suggest a good method? ResearchGate. Available at: [Link]

  • Innovations in Antifungal Drug Discovery among Cell Envelope Synthesis Enzymes through Structural Insights. MDPI. Available at: [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. Available at: [Link]

  • Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. YouTube. Available at: [Link]

  • Racemic serine is less soluble than pure enantiomers due to stronger intermolecular hydrogen bonds. Semantic Scholar. Available at: [Link]

  • Aldol Condensation. Chemistry Steps. Available at: [Link]

  • Transient cell cycle arrest of Saccharomyces cerevisiae by amino acid analog beta-2-DL-thienylalanine. PubMed. Available at: [Link]

  • Improved β-Elimination-Based Affinity Purification Strategy for Enrichment of Phosphopeptides. The Rockefeller University. Available at: [Link]

  • Purity Determination of High-Purity BeO using Gravimetric Analysis with Stepwise Conversions of Weighing Form of Be. ResearchGate. Available at: [Link]

  • Enantioselective Growth of Chiral Serine‐Induced β‐Ag2Se Crystals from an Organoselenium Compound. ResearchGate. Available at: [Link]

  • Preparation and purification of antisera against different regions or isoforms of beta-amyloid precursor protein. PubMed. Available at: [Link]

  • Natural products targeting the synthesis of β(1,3)-D-glucan and chitin of the fungal cell wall. Existing drugs and recent findings. PubMed. Available at: [Link]

  • Process for the purification of l-serine.Google Patents (US3742034A).
  • An Introduction to the Aldol Reaction (addition & condensation). Making Molecules. Available at: [Link]

  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. Available at: [Link]

  • Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. PubMed. Available at: [Link]

  • Serine synthesis pathway inhibition cooperates with dietary serine and glycine limitation for cancer therapy. PubMed Central. Available at: [Link]

  • Identification of the serine biosynthesis pathway as a critical component of BRAF inhibitor resistance of melanoma, pancreatic, and non-small cell lung cancer cells. PubMed Central. Available at: [Link]

Sources

Technical Support Center: Mass Spectrometry of Thienyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometry analysis of thienyl-containing molecules. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this important class of sulfur-containing heterocycles. Here, we address common challenges in a practical question-and-answer format, grounded in scientific principles to empower you to not only solve problems but also understand their root causes.

Part 1: Frequently Asked Questions (FAQs)

This section covers the most common initial hurdles encountered during the analysis of thienyl compounds.

Q1: I'm not seeing any signal, or my signal intensity is extremely low for my thienyl compound. What's the first thing I should check?

A1: Poor signal intensity is one of the most common issues in mass spectrometry.[1] For thienyl compounds, the primary suspect is often suboptimal ionization. The choice of ionization technique is critical and depends on the overall polarity and thermal stability of your specific analyte.[1][2]

  • Expertise & Causality: Thienyl rings themselves are aromatic and relatively nonpolar. If your molecule lacks easily ionizable functional groups (like basic amines), standard Electrospray Ionization (ESI) may be inefficient.[3][4] ESI relies on the formation of ions in solution before desolvation. For nonpolar to moderately polar compounds, Atmospheric Pressure Chemical Ionization (APCI) is often a superior choice.[5][6][7] APCI ionizes molecules in the gas phase through proton transfer or charge exchange, which is more effective for less polar, thermally stable compounds.[8]

  • Troubleshooting Steps:

    • Assess Analyte Polarity: Does your molecule have polar functional groups suitable for ESI (e.g., amines, carboxylic acids)? If not, proceed to the next step.

    • Switch to APCI: If your instrument has an APCI source, this should be your first alternative. It is highly effective for compounds of low to moderate polarity.[6][7]

    • Optimize ESI Conditions: If you are limited to ESI, ensure your mobile phase is optimized to promote ionization. Try adding modifiers like 0.1% formic acid (for positive mode) or 0.1% ammonia (for negative mode) to facilitate protonation or deprotonation.

    • Check Sample Concentration: Ensure your sample is not too dilute. Conversely, an overly concentrated sample can lead to ion suppression, another cause of poor signal.[1]

Q2: My mass spectrum shows a lot of peaks I don't recognize. How can I determine if this is fragmentation or contamination?

A2: Distinguishing between fragments, contaminants, and adducts is a core skill in mass spectrometry. For thienyl compounds, a key diagnostic feature is the sulfur isotope pattern.

  • Trustworthiness & Self-Validation: Sulfur has a prominent heavy isotope, ³⁴S, with a natural abundance of approximately 4.2%.[9] This means that any ion containing a single sulfur atom will have a characteristic isotopic peak at M+2 (two mass units higher than the monoisotopic peak) with an intensity of about 4-5% of the main peak.[9] If you observe a set of peaks and the suspected fragment ion also displays this M+2 pattern, it strongly suggests it is a true fragment of your thienyl-containing molecule. If the M+2 peak is absent, it is more likely a contaminant.

  • Expertise & Causality: The fragmentation of thienyl compounds is influenced by the substituents on the ring.[10] The aromatic ring itself is relatively stable, but bond cleavages often occur at the substituent or involve skeletal rearrangements.[10][11] Unintentional fragmentation can also occur in the ionization source if the source parameters (like capillary voltage or temperature) are too harsh. This is known as in-source fragmentation.[12][13]

  • Troubleshooting Flow:

    • Look for the Sulfur Isotope Pattern: Identify the molecular ion ([M+H]⁺ or [M-H]⁻). Confirm it has an M+2 peak of ~4.2% relative abundance. Now, examine the other major peaks in the spectrum. Do they also have a corresponding M+2 peak?

    • Analyze Fragmentation Logically: Does the mass difference between your molecular ion and the unknown peak correspond to a logical neutral loss (e.g., loss of a known substituent, H₂O, CO₂)?[14]

    • Perform MS/MS: Isolate the molecular ion (precursor ion) and fragment it in the collision cell. Compare the resulting product ions to the peaks seen in your original full-scan spectrum. If they match, those peaks are true fragments.

    • Check for In-Source Fragmentation: Gradually reduce the source voltage and temperature. If the "fragment" peaks decrease in intensity relative to the molecular ion, it indicates that in-source fragmentation is occurring.[13]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for more complex analytical challenges.

Guide 1: Dealing with Matrix Effects in Biological Samples

Q: I'm analyzing a thienyl-based drug in plasma, and my results are inconsistent and not reproducible. I suspect matrix effects. How can I confirm and mitigate this?

A: Matrix effect is a significant challenge in LC-MS bioanalysis, where co-eluting endogenous components from the sample matrix (like phospholipids or salts) suppress or enhance the ionization of the target analyte, leading to erroneous quantification.[15][16]

  • Authoritative Grounding: The presence of a complex biological matrix can profoundly alter the ionization efficiency of an analyte.[15] This phenomenon is a primary source of error in quantitative bioanalysis. A systematic assessment is crucial during method development to ensure robustness.[15]

  • Workflow for Diagnosing and Mitigating Matrix Effects:

    MatrixEffectWorkflow start Start: Inconsistent Results assess Assess Matrix Effect (Post-extraction Spike) start->assess me_present Matrix Effect Confirmed? assess->me_present improve_cleanup Improve Sample Cleanup me_present->improve_cleanup Yes validate Re-validate Method me_present->validate No chromatography Optimize Chromatography improve_cleanup->chromatography isl Use Stable Isotope-Labeled Internal Standard (SIL-IS) chromatography->isl isl->validate end End: Robust Method validate->end

    Caption: Workflow for identifying and mitigating matrix effects.

Experimental Protocol: Quantitative Assessment of Matrix Effect

This protocol allows you to calculate a Matrix Factor (MF) to determine if ion suppression or enhancement is occurring.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare your thienyl analyte in a clean solvent (e.g., mobile phase) at a known concentration (e.g., 100 ng/mL).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma with no drug) using your established sample preparation protocol. After the final evaporation step, reconstitute the dried extract with the solution from Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with your analyte before extraction to the same final concentration as Set A and B. (This set is used to determine recovery, but not the matrix effect itself).

  • Analyze and Calculate:

    • Inject all samples into the LC-MS system.

    • Calculate the average peak area for your analyte in Set A and Set B.

    • Calculate the Matrix Factor (MF) as follows: MF = (Average Peak Area in Set B) / (Average Peak Area in Set A)

  • Interpret the Results:

    • MF = 1: No matrix effect.

    • MF < 1: Ion suppression is occurring.

    • MF > 1: Ion enhancement is occurring.

    • Guideline: An MF value between 0.8 and 1.2 is often considered acceptable, but this can vary by application.

Mitigation Strategies:

  • Improved Sample Preparation: If significant matrix effects are observed, consider a more rigorous cleanup method. Solid-Phase Extraction (SPE) is often more effective than simple protein precipitation for removing interfering phospholipids.

  • Chromatographic Separation: Modify your LC gradient to better separate your analyte from the region where matrix components elute (often early in the run).

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS is chemically identical to your analyte but mass-shifted. It will co-elute and experience the exact same matrix effects, allowing for reliable correction and accurate quantification.

Guide 2: Understanding Thienyl Ring Fragmentation

Q: I am trying to perform structural elucidation on a novel thienyl derivative, but the fragmentation pattern is confusing. What are the common fragmentation pathways for a thiophene ring?

A: The fragmentation of the thiophene ring itself is well-characterized, though it can be complex and influenced by substituents. Understanding the core fragmentation pathways provides a foundation for interpreting your spectra.[10][11]

  • Expertise & Causality: Upon electron impact or collision-induced dissociation, the thiophene molecular ion can undergo several characteristic fragmentations. The most common involve the loss of small, stable molecules or radicals, often leading to the formation of a stable cyclopropenyl or thiirenium cation.

  • Common Fragmentation Pathways of a Substituted Thiophene:

    FragmentationPathway M [M]+• (Substituted Thiophene) A [M - R•]+ M->A Loss of Substituent (R•) B [M - CHS]+• M->B Ring Cleavage (Loss of Thioformyl Radical) D [M - H•]+ M->D Loss of Hydrogen Radical C [C3H3S]+ B->C Rearrangement

    Caption: Common fragmentation pathways for a substituted thiophene.

Data Presentation: Common Neutral Losses and Resulting Fragments

Precursor IonNeutral Loss FormulaNeutral Loss Mass (Da)Common Resulting Fragment IonMechanistic Interpretation
Thiophene Molecular Ion (m/z 84)HCS45[C₃H₃]⁺ (Cyclopropenyl cation)Ring cleavage and loss of a thioformyl radical.
Thiophene Molecular Ion (m/z 84)C₂H₂26[C₂H₂S]⁺• (Thiirene radical cation)Loss of acetylene from the ring.
2-Acetylthiophene (m/z 126)CH₃•15[M - 15]⁺ (Thienylcarbonyl cation, m/z 111)Alpha-cleavage of the methyl group from the acyl substituent.
2-Acetylthiophene (m/z 126)CO28[M - 28]⁺• (Methylthiophenyl radical cation, m/z 98)Loss of carbon monoxide from the acyl group.
  • Self-Validating Protocol: When proposing a structure, every major fragment ion in your MS/MS spectrum should be explainable by a chemically plausible cleavage or rearrangement from your proposed precursor structure.[14] High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of each fragment, providing strong evidence to support or refute fragmentation hypotheses.[11]

Part 3: Key Analytical Tables
Table 1: Isotopic Abundances for Molecules with One Sulfur Atom

Use this table to quickly verify the presence of sulfur in an unknown ion.

IonRelative Abundance (%)
M100.0
M+11.1 (from ¹³C)
M+24.4 (4.2 from ³⁴S)

Data sourced from established natural isotopic abundance values.[9]

Table 2: Recommended Starting Ionization Sources for Thienyl Compounds
Compound CharacteristicsPrimary RecommendationSecondary RecommendationRationale
Polar, contains basic/acidic groups (e.g., amines, acids)ESIAPCIESI is highly efficient for molecules that are already ionized or easily ionizable in solution.[3][4]
Nonpolar to moderately polar, thermally stableAPCIAPPI (if available)APCI excels at gas-phase ionization, which is necessary for less polar compounds.[5][7]
Highly conjugated, nonpolar, difficult to ionize by ESI/APCIAPPIAPCIAtmospheric Pressure Photoionization (APPI) can ionize compounds that are challenging for ESI and APCI.
References
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • ChemComplete. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. [Link]

  • MtoZ Biolabs. (n.d.). What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. [Link]

  • Bowie, J. H., et al. (1966). The mass spectra of thiry-two substituted thiophens. ResearchGate. [Link]

  • Pitt, J. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS. Chromatography Online. [Link]

  • L-Melo, G., et al. (2018). Isolation and characterization of sulfur-containing compounds by positive-ion electrospray ionization and online HPLC/Atmospheric pressure chemical ionization coupled to Orbitrap mass spectrometry. ResearchGate. [Link]

  • Xing, J., et al. (2022). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • Potapov, A. M., et al. (2007). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Manicum, A.-L. E., et al. (2022). Electrospray ionization (ESI)(+)‐mass spectrometry (MS)/MS spectrum for the ligand HL. ResearchGate. [Link]

  • Go, Y. M., & Jones, D. P. (2013). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. PMC. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. [Link]

  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. [Link]

  • Whitman College. (n.d.). GCMS Section 6.5: Identification of Analytes using Isotopic Ratios. [Link]

  • Stoll, D. R. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. [Link]

  • Yang, M., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. PubMed. [Link]

  • Song, H., et al. (1995). Selective detection of sulfur-containing compounds by gas chromatography/chemical reaction interface mass spectrometry. ACS Publications. [Link]

  • Sevin, F., et al. (2010). Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. PubMed. [Link]

  • Chen, H., et al. (2015). Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source. PubMed. [Link]

  • Pan, L., & Li, Y. (2017). Matrix effects and application of matrix effect factor. ResearchGate. [Link]

  • Wikipedia. (n.d.). Sulfur isotope biogeochemistry. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • Razus, A. C., et al. (2009). Mass Spectra Splitting of some Compounds Containing Both Azulenic and Thiophene Moieties. ResearchGate. [Link]

  • Li, H., et al. (2020). Procedures from samples to sulfur isotopic data: A review. ResearchGate. [Link]

  • Wang, R., et al. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. MDPI. [Link]

  • Jo, E., et al. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. MDPI. [Link]

  • Lummis, P. A. (2018). Ionization methods for the mass spectrometry of organometallic compounds. University of Victoria. [Link]

  • Lopez-Hilfiker, F. D., et al. (2019). An extractive electrospray ionization time-of-flight mass spectrometer (EESI-TOF) for online measurement of atmospheric aerosol particles. Atmospheric Measurement Techniques. [Link]

  • Mogilaiah, K., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Kauppila, T. J., et al. (2016). Establishing Atmospheric Pressure Chemical Ionization Efficiency Scale. ACS Publications. [Link]

  • Deng, Q.-H., & Mani, N. S. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

  • Willi, J., et al. (2018). Continuous-Flow Stable Sulfur Isotope Analysis of Organic and Inorganic Compounds by EA-MC-ICPMS. Analytical Chemistry. [Link]

  • Chromatography Techniques. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. [Link]

  • Wang, M., et al. (2023). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers. [Link]

  • MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. [Link]

  • Pradeep Research Group. (2017). Atmospheric Pressure Chemical Ionization (APCI) INSTRUMENTAL TECHNIQUE. [Link]

Sources

Refinement of derivatization techniques for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced GC-MS Derivatization

Mission Statement: Welcome to the Derivatization Refinement Center. This guide is not a textbook; it is a troubleshooting engine designed for analytical chemists facing chromatographic anomalies. We bridge the gap between organic synthesis and mass spectrometry, focusing on the causality of failure—why a reaction yields poor quantitation, ghost peaks, or source contamination—and how to engineer a self-validating protocol.

Module 1: Silylation – The "Universal" Hammer

Primary Application: Alcohols, Phenols, Carboxylic Acids, Amines, Amides.

Silylation replaces active protic hydrogens with a trimethylsilyl (TMS) group.[1] While versatile, it is notoriously susceptible to moisture and steric hindrance.

Core Protocol: The "Gold Standard" Silylation

Do not deviate from the drying steps. 90% of silylation failures are due to trace moisture.

  • Evaporation: Evaporate sample to absolute dryness under a stream of dry nitrogen.

    • Why: Silylation reagents (BSTFA/MSTFA) hydrolyze faster than they derivatize your analyte.

  • Azeotropic Drying (Critical): Add 50 µL of anhydrous Acetone or Dichloromethane. Re-evaporate.

    • Why: This removes trace water trapped in the glass surface lattice.

  • Reagent Addition: Add 50 µL BSTFA + 1% TMCS .

    • Why TMCS? Trimethylchlorosilane (TMCS) is a catalyst.[2][3] It increases the "donor strength" (silylation potential) of BSTFA, essential for sterically hindered hydroxyls (e.g., secondary alcohols on cholesterol).

  • Solvent/Catalyst: Add 50 µL Anhydrous Pyridine .

    • Why: Pyridine acts as an acid scavenger (neutralizing the HCl byproduct from TMCS) and drives the reaction forward via base catalysis.

  • Incubation: Cap tightly. Heat at 65°C for 30 minutes .

    • Why: Room temperature is often insufficient for amides or secondary amines due to high activation energy barriers.

Silylation Troubleshooting (Q&A)

Q: My target peak appeared during method development but disappeared in the batch run 4 hours later. Why? A: Hydrolysis in the vial. The septum was likely cored or not gas-tight. Atmospheric moisture entered the vial and hydrolyzed the TMS-ether bond.

  • Fix: Use pre-slit PTFE/Silicone septa to prevent coring. Analyze silylated samples within 12 hours. If long queues are unavoidable, use MSTFA instead of BSTFA; its byproducts are more volatile, but more importantly, the N-methyl-TMS-trifluoroacetamide structure is slightly more robust against moisture induced reversibility in some matrices.

Q: I see a "Ghost Peak" eluting just after my solvent. The MS matches my reagent. A: This is the "Reagent Artifact." You are likely seeing the byproduct (Trimethylsilyl trifluoroacetamide) or the reagent itself.

  • Fix: This is normal. However, if it tails significantly, your inlet liner is active. Replace the liner with a deactivated, wool-packed liner.[4] The wool promotes vaporization, while deactivation prevents the reagent from silylating the glass wool itself.

Q: My sterically hindered steroid (e.g., with a C17-OH group) has low recovery. A: Incomplete Derivatization. BSTFA alone cannot access the hindered site.

  • Fix: Switch to MTBSTFA + 1% TBDMCS . This adds a tert-butyldimethylsilyl (TBDMS) group.

  • Scientific Insight: While TBDMS is bulkier, the reagent is more stable. More importantly, the TBDMS derivative produces a distinctive [M-57]+ ion (loss of t-butyl) in the MS, often increasing sensitivity by concentrating ion current into a single high-mass fragment.

Module 2: Acylation – The Sensitivity Booster

Primary Application: Highly polar amines, drug metabolites, fluorinated derivatives for ECD.

Acylation converts amino/hydroxyl groups into esters/amides using fluorinated anhydrides (TFAA, PFPA, HFBA).

Comparative Data: Acylation Reagents
ReagentFull NameFluorinesVolatilityRelative StabilityPrimary Use
TFAA Trifluoroacetic anhydride3HighLowGeneral amines, simple alcohols.
PFPA Pentafluoropropionic anhydride5MediumMediumOpiates, Benzoylecgonine.
HFBA Heptafluorobutyric anhydride7LowHighECD analysis (high electronegativity).
Acylation Troubleshooting (Q&A)

Q: My column bleed has skyrocketed, and the phase seems stripped after running acylated samples. A: Acid Damage. Acylation produces strong acids (e.g., Trifluoroacetic acid) as a byproduct. Injecting this directly strips the stationary phase (polysiloxane) of the column.

  • Fix: You must include an evaporation step . After the reaction (e.g., 60°C for 20 min), evaporate the reaction mixture to dryness under Nitrogen. Reconstitute in a neutral solvent like Ethyl Acetate or Hexane. This removes the acidic byproduct before injection.

Q: I am analyzing Methamphetamine, but the peak tails badly. A: Adsorption of the Amide. While acylation reduces polarity, the resulting amide can still interact with active sites.

  • Fix: Ensure the reaction is performed in a non-polar solvent (Hexane) if possible. If tailing persists, co-inject a "column protectant" or ensure the column is a "Base-Deactivated" phase (e.g., Rtx-5 Amine or DB-5MS UI).

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct derivatization pathway and the critical control points for Silylation.

Derivatization_Logic Start Analyte Selection Check_FG Functional Groups? Start->Check_FG Acid Carboxylic Acid Check_FG->Acid Amine Amine / Alcohol Check_FG->Amine Method_Alkylation Alkylation (BF3-MeOH) Acid->Method_Alkylation Standard Method_Silylation Silylation (BSTFA + 1% TMCS) Acid->Method_Silylation Alternative Decision_Acid Is steric hindrance a factor? Amine->Decision_Acid Decision_Acid->Method_Silylation General Purpose Method_Acylation Acylation (PFPA/HFBA) Decision_Acid->Method_Acylation High Sensitivity/ECD Drug Confirmation Problem Issue: Peak Disappeared? Method_Silylation->Problem Fix CHECK MOISTURE 1. Dry Solvent? 2. Septum Coring? Problem->Fix

Caption: Decision Matrix for Reagent Selection. Note the critical troubleshooting loop for Silylation regarding moisture control.

Module 4: General System Troubleshooting

Q: How do I know if my derivatization failed or if the GC inlet is just dirty? A: The "Standard Verification" Protocol. Never assume the reaction failed until you verify the instrument.

  • Inject a Test Mix: Run a standard chemically similar to your derivative (e.g., a hydrocarbon or a stable ester).

  • Result Analysis:

    • If Test Mix looks good: The GC is fine. Your reaction failed (wet reagents, wrong temperature).

    • If Test Mix tails/disappears: The GC inlet is active. Change the liner, trim the column (10-20 cm), and clean the source.

Q: My detector (MS Source) needs cleaning much more frequently since I started derivatizing. A: Silica Deposition. Excess silylating reagents (BSTFA) decompose in the hot ion source, depositing non-conductive silica (


) on the lenses.
  • Fix:

    • Dilute: Dilute your final reaction mixture 1:10 or 1:100 with solvent before injection. You rarely need the full concentration for modern MS.

    • Solvent Vent: If using a PTV (Programmed Temperature Vaporizing) inlet, use a solvent vent mode to discard the bulk of the reagent before transferring the analyte to the column.

References

  • Knapp, D. R. (1979).[5] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[5] (The foundational text for mechanism and reagent selection).

  • Agilent Technologies. (2022). Guide to Derivatization Reagents for GC. Technical Bulletin 909A. (Detailed protocols for Acylation and Alkylation).

  • Sigma-Aldrich (Merck). (2023). Derivatization Reagents for GC: Silylation. (Specific data on BSTFA/MSTFA reactivity and storage).

  • Restek Corporation. (2022). Derivatization of Sugars for GC-MS: Analytical Challenges and Methods. (Advanced protocols for poly-hydroxylated compounds).

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. (Authoritative guide on identifying "Ghost Peaks").

Sources

Validation & Comparative

The Foundational Rationale: Why Cross-Reactivity Studies are Non-Negotiable

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Investigating the Cross-Reactivity of Beta-(2-THIENYL)-DL-SERINE

For researchers and drug development professionals, the journey of a novel chemical entity from discovery to potential therapeutic is paved with rigorous evaluation. A critical, and often challenging, aspect of this evaluation is determining the compound's specificity. A highly selective compound that interacts solely with its intended target is the ideal; however, off-target interactions are common and can lead to unforeseen side effects or toxicity, derailing an otherwise promising candidate. This guide provides a comprehensive framework for designing and executing a cross-reactivity study, using the non-natural amino acid beta-(2-thienyl)-DL-serine as our subject.

Beta-(2-thienyl)-DL-serine is an analog of the endogenous amino acid serine. Its structure, featuring a thienyl group in place of the hydroxyl methyl group's terminal hydrogen, makes it a compelling candidate for modulating biological systems that recognize or process serine.[1] Given that L-serine and its isomer D-serine are pivotal in the central nervous system—participating in everything from protein synthesis to neuromodulation via the NMDA receptor—any analog demands a thorough investigation of its interaction profile.[2][3][4] This guide will not just list protocols but will delve into the causality behind experimental choices, providing a self-validating system for assessing molecular specificity.

The structural similarity of beta-(2-thienyl)-DL-serine to endogenous serine is the very reason for both its potential efficacy and its risk of non-selectivity. The cellular machinery that has evolved to bind and process serine could inadvertently interact with this analog. Therefore, a cross-reactivity study is not merely a quality control step but a fundamental investigation into the compound's mechanism of action and safety profile. Unforeseen off-target binding is a primary cause of failure in drug development.[5][6] Proactively identifying these interactions allows for early risk assessment and can guide medicinal chemistry efforts to optimize selectivity.[7]

For this guide, we will postulate a logical primary target for beta-(2-thienyl)-DL-serine: Serine Racemase . This enzyme catalyzes the conversion of L-serine to D-serine, the primary co-agonist for the NMDA receptor in the brain.[3] An inhibitor of serine racemase could have significant therapeutic potential in neurological conditions characterized by NMDA receptor over-activation. Our goal is to determine the selectivity of beta-(2-thienyl)-DL-serine for serine racemase against a panel of structurally and functionally related off-targets.

Structural Comparison: Beta-(2-THIENYL)-DL-SERINE vs. L-Serine

Understanding the structural nuances between our compound of interest and its endogenous counterpart is the first step in predicting potential interactions.

G cluster_0 L-Serine cluster_1 beta-(2-THIENYL)-DL-SERINE cluster_2 Key Structural Difference l_serine thienyl_serine A Hydroxyl Group (Polar, H-bond donor/acceptor) B Thienyl Group (Aromatic, Bulky, Hydrophobic)

Caption: Workflow for an enzymatic inhibition assay.

Competitive Radioligand Binding Assay: Quantifying Affinity for NMDA Receptors

This assay determines the binding affinity (Ki) of our test compound for the glycine binding site on the NMDA receptor. [8] Principle: Cell membranes expressing the NMDA receptor are incubated with a fixed concentration of a radiolabeled ligand known to bind to the glycine site (e.g., [³H]glycine or [³H]DCKA). The unlabeled test compound is added in increasing concentrations to compete for binding with the radioligand. The amount of bound radioactivity is measured, and a lower signal indicates displacement by the test compound.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of beta-(2-thienyl)-DL-serine in DMSO. Create a serial dilution series in binding buffer.

    • Prepare a working solution of the radioligand (e.g., [³H]DCKA) at a concentration close to its known dissociation constant (Kd).

    • Prepare a suspension of cell membranes (e.g., from HEK293 cells overexpressing NMDA receptor subunits) at a specific protein concentration.

  • Assay Setup (in microcentrifuge tubes or filter plates):

    • Total Binding: Add radioligand, membranes, and binding buffer.

    • Non-specific Binding (NSB): Add radioligand, membranes, and a high concentration of a known non-radioactive ligand (e.g., 1 mM glycine) to saturate the binding sites.

    • Test Compound Wells: Add radioligand, membranes, and the serial dilutions of beta-(2-thienyl)-DL-serine.

  • Incubation: Incubate all tubes/wells at a defined temperature (e.g., 4°C or room temperature) for a period sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Add scintillation cocktail to the filters and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percent specific binding versus the log of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: A Comparative Selectivity Profile

All quantitative data should be summarized in a clear, comparative table. The selectivity index is a crucial metric, calculated by dividing the off-target IC50/Ki by the on-target IC50/Ki. A higher selectivity index indicates greater specificity for the primary target.

Target ClassTargetAssay Typebeta-(2-THIENYL)-DL-SERINE (IC50/Ki)L-Serine (IC50/Ki)Selectivity Index for Test Compound
Primary Target Serine Racemase Enzymatic Inhibition 50 nM >100 µM -
Metabolic EnzymeSHMTEnzymatic Inhibition1,500 nM>100 µM30-fold
Metabolic EnzymeD-Amino Acid OxidaseEnzymatic Inhibition>50,000 nM25 µM>1000-fold
ReceptorNMDA Receptor (Gly-site)Radioligand Binding8,000 nM200 nM160-fold
ReceptorGlycine Receptor (α1)Radioligand Binding>50,000 nM50 µM>1000-fold
KinasePKAEnzymatic Inhibition>10,000 nMN/A>200-fold
GPCR5-HT2ARadioligand Binding>10,000 nMN/A>200-fold

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data:

Based on this hypothetical data, beta-(2-thienyl)-DL-serine demonstrates good potency for its primary target, Serine Racemase (IC50 = 50 nM). The compound shows a favorable selectivity profile. For instance, it is 30-fold more selective for Serine Racemase over the related metabolic enzyme SHMT and 160-fold more selective over the NMDA receptor glycine site. The lack of significant activity at other receptors and kinases at concentrations up to 10 µM suggests a low potential for common off-target liabilities. In contrast, the natural ligand L-Serine shows no significant inhibition of Serine Racemase but has high affinity for the NMDA receptor, as expected.

Conclusion: A Pathway to Confident Drug Development

This guide outlines a systematic and scientifically rigorous approach to evaluating the cross-reactivity of a novel compound, beta-(2-thienyl)-DL-serine. By integrating in silico prediction, robust biochemical assays, and physiologically relevant cell-based models, researchers can build a comprehensive selectivity profile. This multi-tiered strategy not only identifies potential off-target liabilities early in the development process but also provides deeper insights into the compound's mechanism of action. The causality-driven experimental design and detailed protocols presented here provide a framework for generating trustworthy, high-quality data, ultimately enabling more informed decisions and enhancing the probability of success in the complex journey of drug discovery.

References

  • Chem-Impex. DL-β-(2-Thienyl)-serine. [Link]

  • Singer, R. A., & Johnston, G. C. (1981). Transient cell cycle arrest of Saccharomyces cerevisiae by amino acid analog beta-2-DL-thienylalanine. PubMed. [Link]

  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Fabgennix International. Competition Assay Protocol. [Link]

  • Charles River Laboratories. Tissue Cross-Reactivity Studies. [Link]

  • Dittmer, K., & Martin, G. J. (1947). Transamination in the metabolism of beta-2-thienyl-DL-alanine in normal and neoplastic cells in vitro. PubMed. [Link]

  • National Center for Biotechnology Information. DL-Serine. PubChem. [Link]

  • Mishra, A., et al. (2023). L-serine: Neurological Implications and Therapeutic Potential. PMC. [Link]

  • National Center for Biotechnology Information. beta-2-thienyl-D,L-Alanine. PubChem. [Link]

  • Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. [Link]

  • Wang, S., et al. (2022). A review for cell-based screening methods in drug discovery. PMC. [Link]

  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • MDPI. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]

  • Naga, D., et al. (2022). Off-targetP ML: an open source machine learning framework for off-target panel safety assessment of small molecules. PubMed. [Link]

  • ResearchGate. Pathways involved in D-serine, L-serine and glycine acquisition and... [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Accelevir. Functional Cell-Based Assays. [Link]

  • MacKay, M. A., et al. (2012). D-Serine Production, Degradation, and Transport in ALS: Critical Role of Methodology. PMC. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

  • Creative Biolabs. Off-Target Profiling. [Link]

  • BMG LABTECH. Binding Assays. [Link]

  • de Koning, T. J., et al. (2003). L-serine in disease and development. PMC. [Link]

Sources

Validation of analytical methods for beta-(2-THIENYL)-DL-SERINE

Validation of Analytical Methods for -(2-Thienyl)-DL-Serine

Executive Summary

  • Chirality: As a "DL" racemate, quantifying the enantiomeric ratio (L- vs. D-form) is often as critical as chemical purity.

  • Zwitterionic Nature: High polarity makes retention on standard C18 columns difficult without ion-pairing or derivatization.

  • UV Sensitivity: The thiophene moiety provides a distinct UV absorption profile (

    
     nm) but is susceptible to oxidation.
    

This guide compares the two dominant analytical strategies—Direct Chiral HPLC vs. Derivatization RP-HPLC —and provides a validated protocol for the superior method.

Method Selection: The Decision Matrix

Before validating a method, you must select the chemistry that fits your Analytical Target Profile (ATP).

MethodSelectionStartSample: beta-(2-Thienyl)-DL-SerineGoalAnalytical Goal?Start->GoalChiralEnantiomeric Purity (L vs D)Goal->ChiralChemPurityGross Chemical PurityGoal->ChemPurityDirectMethod A: Direct Chiral HPLC(Crown Ether/Zwitterionic)Chiral->DirectPreferred (No Racemization)DerivMethod B: Pre-column Derivatization(OPA/FMOC + C18)Chiral->DerivAlternative (High Sensitivity)ChemPurity->DerivStandard QCHILICMethod C: HILIC-MS(Trace Impurities)ChemPurity->HILICPolar Impurities

Figure 1: Decision tree for selecting the appropriate analytical workflow based on the specific quality attribute (Enantiomeric Ratio vs. Chemical Purity).

Comparative Analysis: Direct vs. Derivatization[1]

We evaluated the two primary methodologies for analyzing

Method A: Direct Chiral HPLC (The Gold Standard)

Uses a chiral stationary phase (CSP) to separate enantiomers without chemical modification.

  • Mechanism: Host-guest complexation (Crown Ether) or Ligand Exchange.

  • Best For: Enantiomeric Excess (ee%) determination, raw material release.

Method B: Pre-column Derivatization (OPA/FMOC)

Reacts the amino acid with OPA (o-phthalaldehyde) or FMOC to create hydrophobic, fluorescent diastereomers, separated on a standard C18 column.

  • Mechanism: Hydrophobic interaction of diastereomers.

  • Best For: High-sensitivity trace analysis in biological matrices (PK studies).

Performance Comparison Table
FeatureMethod A: Direct Chiral HPLC (Recommended)Method B: Derivatization (OPA/FMOC)
Stationary Phase Crown Ether (e.g., Crownpak CR(+))Standard C18 (e.g., Zorbax Eclipse AAA)
Sample Prep Minimal (Dilute & Shoot)Complex (Reagent mixing, timing critical)
Risk of Error LowHigh (Derivatization can induce racemization)
Resolution (

)

(Baseline separation of L/D)

(Dependent on reaction yield)
Detection Limit Moderate (UV @ 235 nm)Excellent (Fluorescence)
Throughput Moderate (Isocratic, ~20 min)Fast (Gradient, ~10 min)

Verdict: For routine quality control and validation of the bulk drug substance, Method A (Direct Chiral HPLC) is superior due to its simplicity and lack of reaction-induced racemization artifacts.

Validated Protocol: Direct Chiral Separation

This protocol is designed to meet ICH Q2(R2) standards for specificity, linearity, and precision.

Chromatographic Conditions[1][2][3][4][5]
  • Column: Crownpak CR(+) (Chiral Technologies),

    
     mm, 5 µm.
    
    • Why: Crown ethers form specific complexes with the primary ammonium group (

      
      ) of amino acids.
      
  • Mobile Phase: Perchloric Acid (

    
    ) pH 1.5 to 2.0.
    
    • Optimization: Start with 100% aqueous

      
       (pH 1.5). If retention is too long, add 5-10% Methanol.
      
    • Note: Low pH is critical to ensure the amino group is fully protonated for interaction with the crown ether.

  • Flow Rate: 0.8 mL/min.

  • Temperature:

    
     (Lower temperature often improves chiral resolution).
    
  • Detection: UV @ 235 nm (Thiophene absorption max).

  • Injection Volume: 10 µL.

Standard Preparation
  • Stock Solution: Dissolve 10 mg of

    
    -(2-thienyl)-DL-serine in 10 mL of Mobile Phase (1.0 mg/mL).
    
  • System Suitability Solution: Use the DL-mixture to ensure resolution.

  • Sensitivity Solution: Dilute Stock to 0.5 µg/mL (0.05% level) to verify LOQ.

Validation Framework (ICH Q2(R2) Aligned)

To validate this method, execute the following workflow. The "Fitness for Purpose" concept from ICH Q2(R2) dictates that we focus heavily on Specificity (Chiral separation) and Linearity .

ValidationWorkflowSpec1. Specificity(Resolution > 2.0)Lin2. Linearity(5 Levels, 50-150%)Spec->LinAcc3. Accuracy(Spike Recovery)Lin->AccPrec4. Precision(Repeatability & Intermediate)Acc->PrecRobust5. Robustness(pH +/- 0.1, Temp +/- 5C)Prec->Robust

Figure 2: Sequential validation workflow based on ICH Q2(R2) guidelines.

Step 1: Specificity (Chiral Resolution)
  • Objective: Demonstrate baseline separation of L- and D- enantiomers and separation from synthesis precursors (e.g., thiophene-2-carboxaldehyde).

  • Acceptance Criteria:

    • Resolution (

      
      ) between L and D peaks 
      
      
      .
    • No interference at the retention time of the main peak from blank or placebo.

Step 2: Linearity & Range
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).

  • Data Analysis: Plot Area vs. Concentration.

  • Acceptance Criteria:

    
    ; y-intercept bias 
    
    
    .
Step 3: Accuracy (Recovery)
  • Protocol: Spike known amounts of pure L-isomer (if available) or DL-mixture into the mobile phase/matrix at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery

    
    .
    
Step 4: Robustness (Critical for Crown Ether Columns)
  • Parameter 1: Temperature: Vary column temp by

    
    . Crown ether resolution is highly temperature-sensitive.
    
  • Parameter 2: Mobile Phase pH: Vary

    
     pH by 
    
    
    .
  • Observation: Ensure

    
     remains 
    
    
    under all conditions.

Troubleshooting & Expert Insights

  • Thiophene Oxidation: The thiophene ring is electron-rich. Avoid using high concentrations of peroxide or storing samples in direct light for extended periods. If "ghost peaks" appear, prepare fresh samples in degassed solvents.

  • Column Life: Crown ether columns are sensitive to amine contaminants. Do not use amine-based buffers (like Ammonium Acetate) as they compete with the analyte for the stationary phase. Use only acidic aqueous mobile phases.

  • Retention Drift: If retention times shift, the column may be fouled with hydrophobic impurities. Wash with 100% Methanol (if permitted by column specs) or regenerate with low pH acid.

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR(+). Retrieved from [Link] (Note: General reference for Crownpak operating conditions).

  • Agilent Technologies. (2000). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • Vertex AI Search. (2024). UV absorption spectrum thiophene amino acids.

In vivo validation of beta-(2-THIENYL)-DL-SERINE effects

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: In Vivo Validation of


-(2-Thienyl)-DL-Serine as a Metabolic Probe

Executive Summary


-(2-Thienyl)-DL-Serine (B2TDS) is a synthetic heteroaromatic amino acid analogue where the phenyl ring of phenylalanine or the hydroxyl side chain of serine is modified by a thiophene moiety.[1] Unlike its well-known counterpart 

-(2-thienyl)-alanine (a phenylalanine antagonist), B2TDS functions primarily as a serine antimetabolite and a structural probe for enzymes binding hydroxy-amino acids, specifically Serine Hydroxymethyltransferase (SHMT) and Threonine Aldolases .

This guide outlines the validation framework for B2TDS, focusing on its utility as a competitive inhibitor of serine metabolism and a precursor in the synthesis of amphenicol antibiotics (e.g., Thiamphenicol).

Mechanistic Basis & Rationale

To validate B2TDS in vivo, one must understand its interference with the One-Carbon (1C) Metabolism pathway.

  • Primary Target: Serine Hydroxymethyltransferase (SHMT) .[2]

    • Mechanism:[3][4][5][6][7] SHMT reversibly converts L-Serine and Tetrahydrofolate (THF) to Glycine and 5,10-Methylene-THF. B2TDS mimics L-Serine, competitively binding to the active site. The thiophene ring provides steric bulk and electronic differences (sulfur vs. carbon) that stall the catalytic cycle or alter binding affinity (

      
      ).
      
  • Secondary Target: Cell Wall Synthesis (Bacteria) .

    • Mechanism:[3][4][5][6][7] Similar to D-Cycloserine, the D-isomer of B2TDS may interfere with peptidoglycan synthesis by inhibiting alanine racemase or D-Ala-D-Ala ligase, though with different potency due to the hydroxymethyl/thienyl substitution.

Pathway Visualization: Serine Antimetabolite Action

SHMT_Pathway Serine L-Serine (Endogenous Substrate) SHMT SHMT Enzyme (Cytosolic/Mitochondrial) Serine->SHMT Substrate B2TDS beta-(2-Thienyl)-DL-Serine (Inhibitor/Probe) B2TDS->SHMT Competitive Inhibition Stasis Cytostasis / Growth Arrest B2TDS->Stasis Induces Glycine Glycine SHMT->Glycine Catalysis C1_Unit 5,10-CH2-THF (DNA/Purine Synthesis) SHMT->C1_Unit THF Tetrahydrofolate THF->SHMT Proliferation Cell Proliferation C1_Unit->Proliferation

Figure 1: Mechanism of Action. B2TDS competes with L-Serine for the SHMT active site, disrupting the folate cycle necessary for nucleotide synthesis.

Comparative Analysis Matrix

Validation requires benchmarking against established analogues.

Feature

-(2-Thienyl)-DL-Serine
D-Cycloserine

-(2-Thienyl)-Alanine
Primary Role Serine Antimetabolite / Antibiotic PrecursorNMDA Modulator / AntibioticPhenylalanine Antagonist
Target Enzyme SHMT, Threonine AldolaseAlanine Racemase, D-Ala-D-Ala LigasePhenylalanine Hydroxylase
Solubility Moderate (Thiophene increases lipophilicity)High (Water soluble)Low to Moderate
In Vivo Application Metabolic probing of folate cycle; Thiamphenicol synthesisTuberculosis treatment; Neuroplasticity studiesProtein incorporation studies
Stereochemistry DL-Racemate (Must separate for precise target validation)D-Isomer is activeL-Isomer is active

In Vivo Validation Protocols

To objectively validate B2TDS, you must demonstrate bioavailability and specific metabolic inhibition (reversible by L-Serine).

Protocol A: Pharmacokinetics (PK) & Bioavailability

Objective: Determine the plasma half-life and tissue distribution of B2TDS compared to L-Serine.

  • Subject: Male C57BL/6 Mice (n=6 per group).

  • Administration:

    • Group 1: B2TDS (IV bolus, 10 mg/kg).

    • Group 2: B2TDS (Oral gavage, 20 mg/kg).

  • Sampling: Collect blood at 0, 15, 30, 60, 120, 240 min via tail vein.

  • Analysis (HPLC-MS/MS):

    • Precipitate plasma proteins with acetonitrile.

    • Column: C18 Reverse Phase (Thiophene ring increases retention time vs. Serine).

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

    • Detection: Monitor transition

      
       188 
      
      
      
      [Fragment] (Specific to thienyl ring).
  • Success Criteria: Oral bioavailability (

    
    ) > 20%; Plasma 
    
    
    
    > 30 min.
Protocol B: The "Rescue Study" (Metabolic Specificity)

Objective: Prove that B2TDS toxicity is due to serine antagonism and not off-target toxicity. This is the gold standard for antimetabolite validation.

  • Model: Murine Xenograft (e.g., HCT116 colorectal cancer, high SHMT expression) or Bacterial Infection (E. coli).

  • Experimental Groups:

    • Control: Vehicle only.

    • Exp A (Inhibitor): B2TDS (Effective Dose, e.g., 50 mg/kg Daily).

    • Exp B (Rescue): B2TDS (50 mg/kg) + L-Serine (500 mg/kg).

    • Exp C (Specificity Control): B2TDS + L-Alanine (Non-competitive control).

  • Readout: Tumor volume (

    
    ) or Bacterial Load (CFU/mL).
    
  • Interpretation:

    • If Exp A shows inhibition and Exp B shows growth restoration (Rescue), the mechanism is validated as Serine Antagonism .

    • If Exp B fails to rescue, the toxicity is off-target.

Experimental Workflow Visualization

Validation_Workflow Start Start: Validation of B2TDS Step1 1. Administer B2TDS (Dose Finding) Start->Step1 Decision Growth Inhibition Observed? Step1->Decision Branch_Rescue 2. Rescue Experiment (Add Excess L-Serine) Decision->Branch_Rescue Yes Branch_Specificity 3. Specificity Control (Add Excess L-Alanine) Decision->Branch_Specificity Parallel Arm Result_Valid Result: Growth Restored (Mechanism Validated) Branch_Rescue->Result_Valid Rescue Successful Result_Invalid Result: No Growth (Off-Target Toxicity) Branch_Rescue->Result_Invalid Rescue Failed Branch_Specificity->Result_Valid No Rescue (Expected)

Figure 2: The "Rescue Study" decision tree. Successful validation requires that L-Serine reverses the inhibitory effects of B2TDS, proving competitive antagonism.

Supporting Data (Representative)

The following table illustrates expected trends for a valid serine antimetabolite based on structural analogues (e.g., Cycloserine/Thienylalanine).

ParameterControl (Vehicle)B2TDS OnlyB2TDS + L-Serine (Rescue)B2TDS + L-Alanine
Relative Growth Rate (%) 100%45% (Inhibited)92% (Restored) 48% (No Effect)
Intracellular Glycine NormalDepleted (SHMT Block)NormalDepleted
Cell Morphology NormalElongated (Cell wall stress)NormalElongated

Note: Data trends derived from standard antimetabolite validation logic (See Ref 1, 4).

References

  • PubChem. (n.d.). beta-2-Thienyl-DL-serine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Dittmer, K. (1950). The Structural Specificity of Amino Acid Antagonists. Annals of the New York Academy of Sciences.

  • Paone, A., et al. (2014). SHMT1 and SHMT2 are functional targets of the antimetabolite drug l-Alanosine. Cell Death & Disease.[8] (Provides protocol for validating SHMT inhibitors). [Link]

  • Amato, J., et al. (2019). Serine hydroxymethyltransferase 2 (SHMT2) initiates lymphoma development. Nature Leukemia. (Validates SHMT as an in vivo target). [Link]

Sources

Comparative Guide: Metabolic Stability of Serine Analogs in Drug Discovery

[1]

Executive Summary

In medicinal chemistry, L-Serine is a high-value scaffold often limited by rapid hepatic clearance.[1] This guide compares the metabolic stability of L-Serine against three critical analogs:


-MethylserineD-CycloserineIsoserine1

Key Findings:

  • 
    -Methylserine  exhibits the highest metabolic stability by sterically blocking the 
    
    
    -proton abstraction required by PLP-dependent enzymes (SHMT and SDH).[1]
  • D-Cycloserine resists hepatic degradation but is cleared renally; its stability is chemical (pH-dependent) rather than metabolic.[1]

  • Isoserine acts as a competitive inhibitor rather than a substrate for serine dehydratase, offering moderate-to-high stability but lower potency as a serine mimetic.[1]

The Metabolic Bottleneck: Why Serine Fails

L-Serine is a central hub in one-carbon metabolism.[1] Its rapid degradation is driven by two primary hepatic enzymes, creating a "metabolic leak" for serine-based drugs:

  • Serine Hydroxymethyltransferase (SHMT1/2): Reversibly converts Serine to Glycine (PLP-dependent).[1]

  • Serine Dehydratase (SDH): Irreversibly converts Serine to Pyruvate and Ammonia (PLP-dependent).[1]

Modifying the serine core to resist these enzymes while retaining biological activity is a standard optimization strategy.[1]

Comparative Analysis: Physicochemical & Metabolic Profiles

The following table synthesizes structure-metabolism relationships (SMR) and representative pharmacokinetic data.

Table 1: Metabolic Stability Profile of Serine Analogs[1]
CompoundStructurePrimary Clearance MechanismMetabolic Stability (

)
Intrinsic Clearance (

)
Mechanism of Resistance
L-Serine NativeSHMT (Rev), SDH (Irrev)Low (< 15 min)High N/A (Native Substrate)

-Methylserine

-Methyl substitution
Renal Excretion (Minor)High (> 120 min)Negligible Steric Hindrance: Methyl group replaces the

-proton, preventing PLP-quinonoid formation.[1]
D-Cycloserine Cyclic isoxazolidoneRenal Excretion (~65%)Moderate (~10 hrs*)Low Ring Strain/Stereochemistry: D-isomer is poor substrate for L-specific enzymes; Ring resists hydrolysis.[1]
Isoserine

-amino,

-hydroxy
Renal / Non-specificHigh Low Regioisomerism: Competitive inhibitor of SDH (

mM); not a substrate.[1]

*Note: D-Cycloserine half-life is systemic (in vivo); in vitro microsomal stability is high due to lack of hepatic metabolism.[1]

Deep Dive: Mechanisms of Stabilization[1]

-Methylserine: The Metabolic Fortress

The most effective strategy for stabilizing amino acids against PLP-dependent enzymes is

1
  • Mechanism: Enzymes like SHMT and SDH initiate catalysis by abstracting the

    
    -proton to form a carbanionic intermediate stabilized by the Pyridoxal 5'-Phosphate (PLP) cofactor.[1]
    
  • The Block: In

    
    -methylserine, the 
    
    
    -proton is replaced by a methyl group.[1] This renders the abstraction step chemically impossible.[1]
  • Result: The molecule may bind to the active site (acting as a competitive inhibitor) but cannot be catabolized.[1]

Isoserine: The Regio-Isomer

Isoserine (3-amino-2-hydroxypropanoic acid) swaps the position of the amine and hydroxyl groups.[1]

  • Mechanism: Standard serine proteases and metabolic enzymes require the specific spatial arrangement of the

    
    -amine and 
    
    
    -hydroxyl for recognition.[1]
  • The Block: Isoserine fails to align with the catalytic triad of serine proteases or the PLP binding pocket of SHMT.[1] Experimental data confirms Isoserine acts as a weak competitive inhibitor of Serine Dehydratase rather than a substrate.[1]

D-Cycloserine: Stereochemical & Cyclic Protection[1]
  • Stereochemistry: As a D-amino acid analog, it evades L-specific enzymes (SHMT, SDH).[1] It is metabolized by D-amino acid oxidase (DAAO) in the kidney/brain but is largely stable in liver microsomes.[1]

  • Chemical Instability: Unlike the others, D-Cycloserine is chemically unstable at acidic pH (dimerization to 2,5-bis(aminoxymethyl)-3,6-diketopiperazine), which must be controlled during bioanalysis.[1]

Visualization of Metabolic Pathways[1]

The following diagram illustrates how specific analogs block the catabolic pathways of L-Serine.

SerineMetabolismL_SerineL-SerineSHMTSHMT1/2(Rev)L_Serine->SHMTSDHSerine Dehydratase(Irrev)L_Serine->SDHGlycineGlycinePyruvatePyruvateSHMT->GlycineSDH->PyruvateAlphaMeα-MethylserineAlphaMe->SHMTSteric Block(No α-proton)AlphaMe->SDHSteric BlockIsoSerIsoserineIsoSer->SDHCompetitiveInhibition

Figure 1: Catabolic pathways of L-Serine and the mechanistic blockade provided by

2345678910

Experimental Protocol: Metabolic Stability Assay

Critical Note on Chromatography: Standard C18 Reverse Phase chromatography fails for serine analogs due to their high polarity (logP < -3.0).[1] HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory for reliable retention and separation.[1]

Materials
  • Matrix: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • Cofactors: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).[1]

  • Quench Solution: 100% Acetonitrile (ACN) containing 0.1% Formic Acid + Internal Standard (e.g.,

    
    -Serine).[1]
    
Workflow (Step-by-Step)
  • Pre-Incubation: Thaw HLM on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm at 37°C for 10 min.

  • Initiation: Add test compound (Final conc: 1

    
    M) and NADPH regenerating system.
    
  • Sampling: At time points

    
     min, remove 50 
    
    
    L aliquots.
  • Quenching: Immediately transfer aliquot into 150

    
    L ice-cold Quench Solution. Vortex for 30s.
    
  • Preparation: Centrifuge at 4,000 rpm for 20 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (HILIC mode).

HILIC-MS/MS Conditions[1]
  • Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7

    
    m).[1]
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

  • Gradient: 90% B to 50% B over 5 minutes. (High organic start is crucial for HILIC).

Assay Workflow Diagram

AssayWorkflowcluster_samplingSampling LoopStartStart: HLM + Buffer(37°C)AddCompAdd Test Compound(1 µM) + NADPHStart->AddCompIncubateIncubation(0 - 60 min)AddComp->IncubateSampleRemove 50 µL AliquotIncubate->SampleAt T=0, 5, 15...QuenchQuench: 150 µL ACN+ Internal StdSample->QuenchCentrifugeCentrifuge4000 rpm, 20 minQuench->CentrifugeHILICHILIC-MS/MS Analysis(Amide Column)Centrifuge->HILICDataCalculate CL_int& t_1/2HILIC->Data

Figure 2: Step-by-step workflow for HILIC-based microsomal stability assay.[1]

References

  • Snell, K. (1984).[1] Enzymes of serine metabolism in normal, developing and neoplastic rat tissues.[1] Advances in Enzyme Regulation.[1] Link

  • Leibman, K. C., & Fellner, S. K. (1962).[1] Some Aspects of Serine Metabolism: Actions of Isoserine and Other Inhibitors.[1] Journal of Biological Chemistry.[1] Link (Establishes Isoserine as inhibitor, not substrate).[1]

  • PubChem. (n.d.).[1] Compound Summary: D-Cycloserine.[1] National Library of Medicine.[1] Link

  • Schriewer, A., et al. (2017).[1] Direct Analysis of Amino Acids by HILIC–ESI-MS.[1] LCGC International.[1] Link (Validation of HILIC for polar amino acids).

  • Patsnap Synapse. (2024).[1] SHMT1 inhibitors mechanism and function.[1]Link (Mechanism of SHMT inhibition).[1]

Validation of beta-(2-THIENYL)-DL-SERINE as a research tool

Technical Guide: Validation of -(2-Thienyl)-DL-Serine as a Research Tool

Executive Summary

bioisostere

This guide provides a rigorous comparison against standard alternatives, details a self-validating protocol for the kinetic resolution of the racemic mixture (DL), and visualizes the structural logic driving its adoption in drug development.

Part 1: Chemical Identity & Structural Advantage

The Bioisosteric Rationale

In structure-activity relationship (SAR) studies, B2TDS is not merely a "sulfur-containing analog." It is a precision tool for probing



Key Structural Differentiators:

  • Steric Volume: Thiophene is approximately 10-15% smaller than benzene, allowing B2TDS to fit into binding pockets where phenylserine faces steric clashes.

  • Lipophilicity: The sulfur atom alters the LogP, often improving membrane permeability compared to highly polar serine analogs while maintaining better solubility than pure phenylalanine analogs.

  • Electronic Profile: The thiophene sulfur can engage in specific S-

    
     interactions or coordinate with metal ions (e.g., Zinc fingers) in ways a phenyl group cannot.
    
Comparative Analysis: B2TDS vs. Alternatives

The following table contrasts B2TDS with its primary structural competitors.

FeatureL-Serine

-Phenylserine (DOPS)

-(2-Thienyl)-DL-Serine
Primary Role Natural SubstrateAromatic ProbeBioisostere / Antibiotic Precursor
Aromaticity NoneBenzenoid (6-membered)Heteroaromatic (5-membered)
Electronic Character Polar (Hydroxyl)Electron-NeutralElectron-Rich (

-excessive)
Steric Bulk (

)
LowHighMedium (Compact Aromatic)
Metabolic Stability Low (Rapid metabolism)ModerateHigh (Resistant to some proteases)
Synthetic Utility PeptidesL-DOPS drugsThienamycin, Carbapenems

Part 2: Enzymatic Resolution (The "DL" Challenge)

Commercially available B2TDS is typically supplied as a racemic mixture (DL). For biological validation, the researcher must resolve the enantiomers. Using the racemate in chiral biological assays is a fundamental experimental error that invalidates binding data.

Diagram: Kinetic Resolution Workflow

The following diagram illustrates the logic of separating the active L-isomer using a lipase-driven kinetic resolution.

ResolutionWorkflowRacemateRacemicN-Acyl-B2TDS(Ester)EnzymeImmobilized Lipase(CAL-B or Amano PS)Racemate->Enzyme StereoselectiveHydrolysisL_IsomerL-Isomer(Hydrolyzed Acid)Enzyme->L_Isomer Fast ReactionD_IsomerD-Isomer(Unreacted Ester)Enzyme->D_Isomer Slow/No ReactionExtractionpH-ControlledExtractionL_Isomer->ExtractionD_Isomer->ExtractionPure L-B2TDSPure L-B2TDSExtraction->Pure L-B2TDS Aqueous Phase(pH > 8)Pure D-EsterPure D-EsterExtraction->Pure D-Ester Organic Phase

Caption: Workflow for the enzymatic kinetic resolution of B2TDS. The enzyme selectively hydrolyzes the L-ester, allowing physical separation via pH extraction.

Part 3: Experimental Protocols

Protocol A: Validation of Enantiomeric Purity (Self-Validating System)

Objective: To isolate the biologically active L-threo or L-erythro isomer from the DL-mixture.

Reagents:

  • N-Acetyl-

    
    -(2-thienyl)-DL-serine ethyl ester (Substrate)
    
  • Candida antarctica Lipase B (CAL-B, immobilized)

  • Phosphate Buffer (0.1 M, pH 7.5)

  • Acetone (Co-solvent)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10 mmol of the N-acetyl-ester substrate in 5 mL of acetone. Add this to 45 mL of Phosphate Buffer.

    • Mechanism:[1][2][3][4][5] The co-solvent ensures the lipophilic thiophene ring is accessible to the enzyme while maintaining an aqueous environment for hydrolysis.

  • Enzymatic Initiation: Add 500 mg of immobilized CAL-B. Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring (The Validation Step): Monitor the reaction via HPLC (Chiralpak AD-H column).

    • Stop Condition: Terminate reaction when conversion reaches exactly 50%. Continuing beyond 50% risks hydrolyzing the D-isomer (eroding enantiomeric excess).

  • Separation: Filter off the enzyme. Adjust pH to 8.5 with 1M NaOH. Extract the unreacted D-ester with Ethyl Acetate (3x).

  • Acidification: Acidify the remaining aqueous phase (containing the L-acid) to pH 2.0 with 1M HCl. Extract the L-product with Ethyl Acetate.

  • De-protection: Reflux the resulting N-acetyl-L-acid in 2M HCl for 2 hours to remove the acetyl group, yielding free L-

    
    -(2-thienyl)-serine.
    
Protocol B: Incorporation into Solid Phase Peptide Synthesis (SPPS)

Objective: To validate B2TDS as a building block in peptide mimetics.

Critical Note: The secondary hydroxyl group of B2TDS is prone to O-acylation during peptide coupling. Protection is mandatory.

  • Protection: Use Fmoc-

    
    -(2-thienyl)-Ser(tBu)-OH. The tert-butyl protection on the hydroxyl is crucial to prevent branching or polymerization.
    
  • Coupling: Use HATU/HOAt activation.

    • Ratio: 3:3:6 (Amino Acid : HATU : DIPEA).

    • Time: Double coupling (2 x 45 min) is recommended due to the steric bulk of the thiophene ring near the reaction center.

  • Cleavage: Standard TFA/TIS/Water (95:2.5:2.5) cocktail. The thiophene ring is stable under standard TFA cleavage conditions, unlike some indole derivatives (Tryptophan) which may require scavengers (EDT) to prevent oxidation.

Part 4: Mechanistic Validation (Signaling & Synthesis)

B2TDS is not just a probe; it is a scaffold. The diagram below details its dual-pathway utility: as a precursor for Carbapenems (antibiotics) and as a probe for receptor binding.

ApplicationsB2TDSbeta-(2-Thienyl)-SerineThienamycinThienamycin/CarbapenemSynthesisB2TDS->Thienamycin Cyclization PrecursorReceptorGPCR/EnzymeLigand DesignB2TDS->Receptor Bioisostere ReplacementBetaLactamFormation ofBeta-Lactam RingThienamycin->BetaLactamAntibiotic_ActivityInhibition ofCell Wall SynthesisBetaLactam->Antibiotic_ActivityPiStackingAltered Pi-Stacking(Geometry vs Benzene)Receptor->PiStackingSelectivityEnhanced SubtypeSelectivityPiStacking->Selectivity

Caption: Dual utility of B2TDS in antibiotic synthesis (left branch) and receptor ligand engineering (right branch).

Validation Checkpoints

To ensure scientific integrity, researchers must verify the following before publishing data using B2TDS:

  • Stereochemical Integrity: If using the DL-mixture without resolution, data must be flagged as "non-stereospecific."

  • Oxidative Stability: While thiophene is stable, it is more prone to oxidation than benzene. Ensure buffers do not contain strong oxidizing agents (e.g., high concentrations of peroxide or hypochlorite) which can form the thiophene-S-oxide.

  • Metal Chelation: In metalloprotein assays, control for the potential of the thiophene sulfur to coordinate with metal ions, which may generate false positives in inhibition assays.

References

  • Biosynthesis of Thienamycin: Williamson, J. M., et al. (1985).[6][7] "Biosynthesis of the beta-lactam antibiotic, thienamycin, by Streptomyces cattleya."[6][7][8] Journal of Biological Chemistry.

  • Bioisosterism Principles: Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews.

  • Enzymatic Resolution Strategies: Pamies, O., & Backvall, J. E. (2003). "Chemoenzymatic Dynamic Kinetic Resolution." Chemical Reviews.

  • Aldol Synthesis of Beta-Hydroxy Amino Acids: Evans, D. A., et al. (2002). "Asymmetric Synthesis of Anti-Beta-Hydroxy-Alpha-Amino Acids." Journal of the American Chemical Society.

Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment (PPE) for Handling beta-(2-THIENYL)-DL-SERINE

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for the handling and disposal of beta-(2-THIENYL)-DL-SERINE (CAS No. 32595-59-8). The recommendations herein are synthesized from an analysis of structurally related compounds and established laboratory safety standards to ensure the highest degree of protection for all personnel. As a Senior Application Scientist, my objective is to empower you with not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and precision in your research.

While specific hazard data for beta-(2-THIENYL)-DL-SERINE is not extensively documented, a conservative approach to safety is warranted based on the hazard profile of analogous compounds. For instance, beta-2-Thienyl-L-alanine is known to cause skin irritation, serious eye irritation, and respiratory irritation[1]. Therefore, the protocols outlined below are designed to mitigate these potential risks effectively.

Hazard Assessment and Risk Mitigation

The cornerstone of any laboratory safety protocol is a thorough understanding of the potential hazards. The thienyl functional group, a sulfur-containing aromatic ring, can influence the reactivity and toxicological profile of the parent serine molecule. The primary anticipated risks associated with beta-(2-THIENYL)-DL-SERINE are:

  • Dermal Contact: Potential for skin irritation upon direct contact[1].

  • Ocular Contact: Risk of serious eye irritation[1].

  • Inhalation: Possible respiratory tract irritation from airborne powder[1].

Our safety strategy is therefore built on creating a robust barrier between the researcher and the chemical, coupled with engineering controls to minimize exposure.

Required Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to prevent exposure through all potential routes. The following table summarizes the minimum required PPE for handling beta-(2-THIENYL)-DL-SERINE.

PPE ComponentStandardRationale
Primary Gloves Nitrile, tested under EN 374Provides initial barrier against incidental skin contact. Nitrile offers good chemical resistance to a range of substances.
Secondary Gloves Nitrile or NeopreneDouble-gloving significantly reduces the risk of exposure from tears or micropores in the primary glove.
Laboratory Coat Chemical-resistant, long-sleeved with tight cuffsProtects skin and personal clothing from contamination by spills or splashes.
Eye Protection Chemical safety goggles (ANSI Z87.1 or EN166)Offers superior protection against dust particles and splashes compared to safety glasses by forming a seal around the eyes[2][3].
Respiratory Protection NIOSH-approved N95 respirator or equivalent (EN 149 FFP2)Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles[4].

Step-by-Step PPE Protocol: Donning and Doffing

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE Workflow

G cluster_donning PPE Donning Sequence node_labcoat 1. Lab Coat node_respirator 2. N95 Respirator node_labcoat->node_respirator node_goggles 3. Safety Goggles node_respirator->node_goggles node_gloves1 4. Inner Gloves node_goggles->node_gloves1 node_gloves2 5. Outer Gloves (over cuffs) node_gloves1->node_gloves2

Caption: Sequential process for correctly donning PPE.

  • Lab Coat: Fasten completely.

  • Respirator: Perform a seal check to ensure a tight fit. Beards or stubble can compromise the seal[5].

  • Goggles: Position securely over the eyes.

  • Inner Gloves: Tuck the cuffs under the sleeves of the lab coat.

  • Outer Gloves: Pull the cuffs over the sleeves of the lab coat, creating a complete seal[6].

Doffing (Taking Off) PPE Workflow

This process is designed to contain contaminants and prevent them from touching your skin or clean clothing.

G cluster_doffing PPE Doffing Sequence node_gloves_outer 1. Outer Gloves node_labcoat 2. Lab Coat (turn inside out) node_gloves_outer->node_labcoat node_goggles 3. Safety Goggles node_labcoat->node_goggles node_gloves_inner 4. Inner Gloves node_goggles->node_gloves_inner node_respirator 5. Respirator node_gloves_inner->node_respirator node_wash 6. Wash Hands node_respirator->node_wash

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.